molecular formula C8H16N2 B1520562 1-Methyloctahydropyrrolo[1,2-a]pyrazine CAS No. 155206-39-6

1-Methyloctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1520562
CAS No.: 155206-39-6
M. Wt: 140.23 g/mol
InChI Key: JTFHNFCIQLHQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyloctahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-7-8-3-2-5-10(8)6-4-9-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFHNFCIQLHQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCN2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660762
Record name 1-Methyloctahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155206-39-6
Record name 1-Methyloctahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyloctahydropyrrolo[1,2-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyloctahydropyrrolo[1,2-a]pyrazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system that forms the core of numerous natural products and pharmacologically active compounds.[1][2] Its unique three-dimensional structure and the strategic placement of nitrogen atoms make it an attractive framework for designing novel therapeutics. Compounds featuring this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory effects.[2][3]

This guide focuses on a specific, saturated derivative: 1-Methyloctahydropyrrolo[1,2-a]pyrazine . As a chiral, bicyclic diamine, this molecule represents a valuable building block for medicinal chemists and researchers in drug development. Its fully saturated rings provide a rigid, well-defined conformational geometry, an increasingly sought-after feature to improve selectivity and metabolic stability in drug candidates, moving beyond the flat, aromatic structures that have historically dominated medicinal chemistry. This document provides a comprehensive overview of its chemical properties, plausible synthetic strategies, analytical characteristics, and its potential applications in the field.

Section 1: Physicochemical and Structural Properties

This compound is a solid, bicyclic amine with the molecular formula C₈H₁₆N₂. Its core structure consists of a pyrrolidine ring fused to a piperazine ring, with a methyl substituent at the C1 position.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 155206-39-6[4][5]
Molecular Formula C₈H₁₆N₂[4]
Molecular Weight 140.23 g/mol [4]
Appearance Solid
SMILES CC1NCCN2CCCC12
InChI Key JTFHNFCIQLHQAY-UHFFFAOYSA-N
Structural Analysis

The structure of this compound is defined by its fused ring system, which imparts significant conformational rigidity. The methyl group is located on the carbon atom positioned between the two nitrogen atoms, creating a chiral center. This inherent chirality makes it a valuable precursor for asymmetric synthesis. The two nitrogen atoms possess different chemical environments: one is a bridgehead nitrogen (N5) and part of both rings, while the other (N2) is part of the six-membered piperazine ring and is adjacent to the chiral center. This differentiation is key to its reactivity and potential for selective functionalization.

Caption: Chemical structure of this compound.

Section 2: Synthesis and Reactivity

Proposed Synthesis Workflow

A logical approach involves the construction of the core bicyclic amine followed by methylation. One such strategy could begin with L-proline as a chiral starting material to build the pyrrolidine ring, followed by the formation of the piperazine ring.

Step-by-Step Methodology:

  • Amide Formation: L-proline is coupled with a protected ethylenediamine derivative (e.g., N-Boc-ethylenediamine) using a standard peptide coupling agent like DCC (dicyclohexylcarbodiimide) or HATU to form the corresponding amide. The choice of a protecting group (Boc) is crucial to prevent side reactions and direct the cyclization.

  • Reduction: The resulting amide is fully reduced to the diamine using a powerful reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like THF. This step converts the carbonyl group into a methylene group.

  • Deprotection and Cyclization: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA). The liberated primary amine then undergoes an intramolecular cyclization, often facilitated by a suitable reagent to form the second C-N bond of the piperazine ring, yielding the octahydropyrrolo[1,2-a]pyrazine core.

  • N-Methylation: The final methylation at the C1 position is challenging to achieve directly. A more feasible approach would be to employ a Pictet-Spengler type reaction. Condensation of 2-(pyrrol-1-yl)-1-ethylamine with formaldehyde and a reducing agent, or with a Grignard reagent on an intermediate, can introduce the methyl group while forming the ring system.[6]

Caption: A plausible synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this molecule is dominated by the lone pairs on its two tertiary amine nitrogens.

  • Nucleophilicity and Basicity: Both nitrogen atoms are basic and nucleophilic. However, the N5 bridgehead nitrogen is generally less sterically hindered and may be more accessible to electrophiles than the N2 nitrogen, which is shielded by the adjacent methyl group and the fused ring structure. This differential reactivity could allow for selective functionalization.[7]

  • N-Functionalization: The molecule can be expected to react with alkyl halides, acyl chlorides, and other electrophiles to form quaternary ammonium salts or N-acylated derivatives. Such reactions are fundamental for using this molecule as a scaffold in library synthesis.

  • Catalytic Activity: Bicyclic diamines are known to serve as ligands in asymmetric catalysis.[8] The rigid structure of this compound makes it an interesting candidate for a chiral ligand in metal-catalyzed reactions.

Section 3: Analytical Characterization (Predicted)

As commercial suppliers do not typically provide detailed analytical data for this compound, this section provides an expert prediction of the expected spectroscopic signatures based on its structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the rigid, asymmetric structure.

    • Methyl Group: A doublet would appear in the upfield region (approx. 1.0-1.3 ppm) due to coupling with the adjacent proton at C1.

    • C1 Proton: A quartet or multiplet (approx. 2.5-3.0 ppm) coupled to the methyl protons and the methylene protons at C9.

    • Ring Protons: A series of complex multiplets would be observed in the range of 1.5-3.5 ppm, corresponding to the methylene protons of the pyrrolidine and piperazine rings. Diastereotopic protons on the same carbon would show distinct signals and couplings.

  • ¹³C NMR Spectroscopy: Approximately 8 distinct signals are expected in the aliphatic region.

    • Methyl Carbon: An upfield signal around 15-20 ppm.

    • Ring Carbons: Signals between 20-65 ppm. The carbons adjacent to nitrogen (C1, C3, C6, C8a) would be the most downfield in this region.

  • Mass Spectrometry (MS):

    • Molecular Ion: The EI-MS would show a molecular ion (M⁺) peak at m/z = 140.

    • Fragmentation: Common fragmentation patterns would include the loss of the methyl group (M-15, m/z = 125) and cleavage of the rings, particularly alpha-cleavage adjacent to the nitrogen atoms.

  • Infrared (IR) Spectroscopy: The spectrum would be dominated by:

    • C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.

    • C-N Stretching: Absorptions in the 1000-1250 cm⁻¹ region.

    • The absence of N-H (3300-3500 cm⁻¹) and C=O (~1700 cm⁻¹) stretches would confirm the fully saturated and non-functionalized structure.

Section 4: Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile building block and scaffold. The broader pyrrolopyrazine class has been investigated for a multitude of therapeutic areas.

  • Scaffold for Library Synthesis: The two distinct nitrogen atoms serve as anchor points for combinatorial decoration. By reacting the core with a variety of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides), large libraries of novel compounds can be rapidly generated for high-throughput screening.

  • Kinase Inhibitors: The pyrrolopyrazine core is a known hinge-binding motif for many protein kinases.[1] Derivatives have been developed as potent inhibitors of targets like FGFR2/3 and ERK5, which are implicated in various cancers.[9][10]

  • Anticancer Agents: Novel derivatives of the dihydropyrrolo[1,2-a]pyrazine core have shown potent anticancer activity against prostate and breast cancer cell lines by inducing apoptosis.[3]

  • CNS and Other Indications: The structural similarity of the core to certain neurotransmitters suggests its potential for developing agents targeting the central nervous system.[1]

Caption: Role as a core scaffold for generating diverse derivatives for therapeutic applications.

Section 5: Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting. It is classified as a heterocyclic amine, a class of compounds that can have toxicological properties.[11][12]

Safety InformationDetailsSource
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Hazard Class Acute Toxicity 4 (Oral)
Storage Class 11 (Combustible Solids)

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous waste according to local regulations.[13]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block poised for significant application in modern drug discovery. Its rigid, three-dimensional, and chiral nature provides an excellent starting point for creating novel molecular entities with improved pharmacological profiles. While its own biological activity is not extensively documented, its value as a scaffold for generating diverse libraries of compounds is clear. For researchers and scientists aiming to explore new chemical space and develop next-generation therapeutics, this compound offers a robust and promising foundation.

References

  • Du Bois, J., et al. (2011). Synthesis and Reactivity of Unique Heterocyclic Structures en route to Substituted Diamines. PMC - NIH. Available at: [Link]

  • CP Lab Safety. This compound, 95% Purity, C8H16N2, 1 gram. Available at: [Link]

  • Parjane, D., et al. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. SciSpace. Available at: [Link]

  • IntechOpen. (2020). Heterocyclic Amines and Safety. In Food Processing and Manufacturing. Available at: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • ResearchGate. (2020). Bicyclic Conformationally Restricted Diamines. Available at: [Link]

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]

  • PubMed. (2020). Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake. Available at: [Link]

  • Seo, J., et al. (2020). Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. PubMed. Available at: [Link]

  • ResearchGate. Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. Available at: [Link]

  • The Good Scents Company. 1-methyl pyrrolo[1,2-a]pyrazine, 64608-59-9. Available at: [Link]

  • PubMed. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Available at: [Link]

  • Rúbio, G. M. D. M., et al. (2022). Reactivity of Diamines in Acyclic Diamino Carbene Gold Complexes. Inorganic Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. (2002). Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. PubMed. Available at: [Link]

  • Rúbio, G. M. D. M., et al. (2022). Reactivity of Diamines in Acyclic Diamino Carbene Gold Complexes. PMC - NIH. Available at: [Link]

  • PubChem. (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine. Available at: [Link]

  • Wikipedia. Heterocyclic amine formation in meat. Available at: [Link]

  • PubMed Central (PMC). (2024). Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. Available at: [Link]

  • ResearchGate. Tetrahydropyrrolo[1,2-a]pyrazinones of natural origin. Available at: [Link]

  • MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Available at: [Link]

  • PubChem. Octahydropyrrolo(1,2-a)pyrazine. Available at: [Link]

  • FooDB. Showing Compound 1-Methylpyrrolo[1,2-a]pyrazine (FDB011180). Available at: [Link]

  • Encyclopedia.pub. (2021). Dihydropyrrolo[1,2-a]Pyrazinones. Available at: [Link]

  • ResearchGate. Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). Available at: [Link]

  • PubChem. Pyrrolo(1,2-a)pyrazine. Available at: [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0016980). Available at: [Link]

Sources

A Technical Guide to the Mechanism of Action of 1-Methyloctahydropyrrolo[1,2-a]pyrazine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methyloctahydropyrrolo[1,2-a]pyrazine is a heterocyclic alkaloid belonging to the pyrrolopyrazine class of compounds.[1] While direct, extensive research on this specific molecule is limited, its structural similarity to the well-characterized fire ant venom alkaloid, solenopsin, provides a strong basis for predicting its mechanism of action. This guide synthesizes the current understanding of solenopsin and related pyrrolopyrazine derivatives to propose a cohesive mechanistic framework for this compound. The primary proposed mechanisms involve the potent inhibition of the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway and the modulation of nitric oxide synthase (NOS) activity.[2][3][4] These pathways are fundamental to cellular processes including proliferation, apoptosis, angiogenesis, and inflammation, positioning this class of compounds as compelling subjects for drug discovery in oncology and inflammatory diseases.[5][6] This document details the molecular targets, downstream signaling cascades, and provides validated experimental protocols for investigating these mechanisms.

Introduction to the Pyrrolopyrazine Scaffold

The octahydropyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, found in numerous bioactive natural products and synthetic compounds.[7] Derivatives of this structure have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and kinase inhibitory effects.

This compound is structurally analogous to solenopsin, a principal toxic and bioactive component of fire ant venom.[3][4] Solenopsins are piperidine alkaloids characterized by a methyl group at position 2 and a long hydrophobic chain at position 6.[4] The extensive research into solenopsin's biological effects provides a robust predictive model for the activity of its structural relatives, including the topic compound. The core hypothesis is that this compound functions as a biomimetic of the sphingolipid ceramide, enabling it to interfere with critical lipid-dependent signaling pathways.[4]

Primary Mechanism: Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell growth, survival, proliferation, and angiogenesis.[5] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[6]

Molecular Target and Causality

Experimental evidence strongly indicates that solenopsin and its analogs function as potent inhibitors of the PI3K/Akt signaling cascade.[2] The primary mode of action is the inhibition of signaling events upstream of PI3K activation, potentially by disrupting the interaction between the Insulin Receptor Substrate 1 (IRS1) and the p85 regulatory subunit of PI3K.[2] This disruption prevents the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger required for the recruitment and activation of downstream kinases, most notably Akt (also known as Protein Kinase B).[5]

Consistent with this mechanism, treatment of cells with solenopsin prevents the phosphorylation of Akt at both its activating residues (Thr308 and Ser473) and subsequently blocks the phosphorylation of its substrates, such as the Forkhead box O1a (FOXO1a) transcription factor.[2][6] This blockade of Akt signaling ultimately inhibits cell proliferation and survival, and potently disrupts angiogenesis (the formation of new blood vessels), a process critical for tumor growth.[5] Interestingly, in vitro kinase assays also show that solenopsin can directly inhibit Akt-1 in an ATP-competitive manner, suggesting a dual-mechanism of action.[2]

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt pathway and the proposed point of inhibition by the solenopsin class of alkaloids.

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) IRS1 IRS1 RTK->IRS1 Activation PI3K PI3K IRS1->PI3K Recruitment PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (FOXO1a, etc.) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Survival, Proliferation, Angiogenesis Downstream->Proliferation Regulates Solenopsin This compound (Solenopsin Analog) Solenopsin->Inhibition Converts Inhibition_Bar WB_Workflow A 1. Cell Culture (e.g., 786-O cells) B 2. Serum Starve (12-24h) A->B C 3. Pre-treat with Compound (1-2h) B->C D 4. Stimulate (e.g., Insulin, 15 min) C->D E 5. Lyse Cells D->E F 6. Protein Quantification (BCA Assay) E->F G 7. SDS-PAGE & Transfer F->G H 8. Immunoblot (p-Akt, Total Akt) G->H I 9. Detect & Quantify H->I

Caption: Experimental workflow for Western blot analysis of Akt phosphorylation.

Protocol: Griess Assay for Nitric Oxide Inhibition

This protocol measures the effect of the compound on NO production in stimulated macrophage cells.

Objective: To determine if the compound inhibits lipopolysaccharide (LPS)-induced NO production.

Methodology:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include a known iNOS inhibitor (e.g., L-NAME) as a positive control and a vehicle control.

  • Stimulation: Co-treat with 1 µg/mL LPS to induce iNOS expression and NO production. [8]Leave a set of wells unstimulated as a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of inhibition relative to the LPS-only treated cells.

  • Viability Assay: Perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed NO reduction is not due to cell death. [9]

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as a dual inhibitor of the PI3K/Akt signaling pathway and nitric oxide synthase. Its structural relationship to solenopsin provides a solid foundation for this hypothesis. The primary mechanism, inhibition of PI3K signaling, presents a compelling rationale for its investigation as an anti-proliferative and anti-angiogenic agent for cancer therapy. The secondary mechanism, inhibition of NOS, suggests potential applications in treating inflammatory conditions characterized by excessive NO production.

Future research must focus on direct experimental validation. Head-to-head studies comparing the potency of this compound with solenopsin and other analogs are required. Furthermore, comprehensive kinase profiling and in vivo studies in relevant disease models will be critical to fully elucidate its therapeutic potential and solidify its mechanism of action.

References

  • Arbiser, J. L., et al. (2007). Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis. Blood, 109(2), 560–565. [Link]

  • National Cancer Institute. (n.d.). PI3K/AKT/mTOR Pathway. Retrieved from [Link]

  • Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity. Available at: [Link]

  • Yi, G. B., et al. (2003). Fire ant venom alkaloid, isosolenopsin A, a potent and selective inhibitor of neuronal nitric oxide synthase. International Journal of Toxicology, 22(2), 81-86. Available at: [Link]

  • Wikipedia. (n.d.). Solenopsin. Retrieved from [Link]

  • Lober, S., & Lissy, N. A. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 598. [Link]

  • Moreira, V. M., et al. (2022). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Toxins, 14(11), 749. [Link]

  • Weinberg, J. B., et al. (2009). Inhibition of nitric oxide synthase by cobalamins and cobinamides. Free Radical Biology and Medicine, 46(12), 1626–1632. [Link]

  • French, K. J., et al. (2004). Cyclohexyl-octahydropyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1. Journal of Pharmacology and Experimental Therapeutics, 309(1), 340-347. [Link]

  • Slowinski, F., Zhang, J., & Dommergue, A. (2024). Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • French, K. J., et al. (2004). Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors of Human N-Myristoyltransferase-1. Journal of Pharmacology and Experimental Therapeutics. Available at: [https://www.researchgate.net/publication/8966835_Cyclohexyl-octahydro-pyrrolo12-a]pyrazine-Based_Inhibitors_of_Human_N-Myristoyltransferase-1]([Link])

  • Dehnavi, E., et al. (2021). Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Fouche, G., et al. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. BMC Complementary and Alternative Medicine, 19(1), 207. [Link]

  • Chen, Y., et al. (2024). Beyond anti-inflammatory strategies: Epigenetic targets as emerging therapeutic frontiers in acute pancreatitis. World Journal of Gastroenterology. [Link]

  • Kim, H., et al. (1998). Inhibitory activity of plant extracts on nitric oxide synthesis in LPS-activated macrophages. Journal of Ethnopharmacology, 62(3), 239-245. [Link]

  • ResearchGate. (n.d.). Synthetic bioactive compounds with the tetrahydropyrrolo[1,2-a]pyrazinone fragment. Retrieved from [Link]

  • Amanote Research. (n.d.). Inhibition of Constitutive Nitric Oxide Synthase. Retrieved from [Link]

  • De Poorter, J., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 173-200. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 558578, Octahydropyrrolo(1,2-a)pyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. Retrieved from [Link]

  • Priyadharsini, P., et al. (2018). An antibiotic agent pyrrolo[1,2- a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(32), 17837–17846. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 1-Methyloctahydropyrrolo[1,2-a]pyrazine and its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the biological activities associated with the octahydropyrrolo[1,2-a]pyrazine scaffold, with a specific focus on the potential implications of 1-methyl substitution. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers insights into the therapeutic potential of this versatile heterocyclic system.

Introduction: The Octahydropyrrolo[1,2-a]pyrazine Scaffold - A Privileged Heterocycle

The octahydropyrrolo[1,2-a]pyrazine core is a bicyclic heteroalkane of significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the presentation of pharmacophoric features in a defined spatial orientation. This inherent structural constraint can lead to high-affinity and selective interactions with biological targets. The pyrrolopyrazine nucleus is found in a variety of natural products and has been identified as a key structural motif in the development of novel therapeutic agents.[1] The fully saturated octahydro variant, in particular, allows for a greater degree of conformational flexibility compared to its aromatic counterparts, which can be advantageous for optimizing binding to protein targets.

Synthesis of the Pyrrolo[1,2-a]pyrazine Core

The construction of the pyrrolo[1,2-a]pyrazine scaffold can be achieved through various synthetic strategies. A common approach involves the cyclization of a suitably functionalized pyrrolidine precursor with a pyrazine ring fragment. For instance, a one-pot, three-step reaction can be employed for the synthesis of dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine derivatives, which can be further modified to obtain the octahydro core.[2] The choice of synthetic route is critical as it dictates the achievable substitution patterns and the stereochemical outcome, which are paramount for biological activity.

Below is a generalized workflow for the synthesis and biological evaluation of pyrrolo[1,2-a]pyrazine derivatives.

Synthesis and Evaluation Workflow General Workflow for Pyrrolo[1,2-a]pyrazine Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting_Materials Pyrrolidine & Pyrazine Precursors Cyclization Scaffold Formation Starting_Materials->Cyclization Functionalization Introduction of Substituents (e.g., 1-Methyl) Cyclization->Functionalization Purification_Characterization Purification & Structural Confirmation Functionalization->Purification_Characterization In_Vitro_Screening In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Purification_Characterization->In_Vitro_Screening Compound Library Hit_Identification Identification of Active Compounds In_Vitro_Screening->Hit_Identification Lead_Optimization SAR Studies & Analogue Synthesis Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Lead_Optimization->In_Vivo_Studies

Caption: A generalized workflow for the synthesis and biological evaluation of pyrrolo[1,2-a]pyrazine derivatives.

Diverse Biological Activities of the Octahydropyrrolo[1,2-a]pyrazine Scaffold

The octahydropyrrolo[1,2-a]pyrazine scaffold has been associated with a broad spectrum of biological activities, highlighting its potential as a versatile platform for drug discovery.

Anticancer and Cytotoxic Properties

A significant body of research has focused on the anticancer potential of pyrrolo[1,2-a]pyrazine derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines.[2][3] For example, certain derivatives have demonstrated potent cytotoxic effects against pancreatic, prostate, and breast cancer cell lines.[2]

One of the identified mechanisms of action for the anticancer activity of this scaffold is the inhibition of N-myristoyltransferase (NMT).[4][5] NMT is an essential enzyme that catalyzes the attachment of myristate to the N-terminus of a variety of proteins involved in signal transduction and oncogenesis.[4] Inhibition of NMT can disrupt these signaling pathways and induce apoptosis in cancer cells. A notable example is the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype, which has been identified as an inhibitor of human NMT-1.[4][5]

The general mechanism of NMT inhibition by octahydropyrrolo[1,2-a]pyrazine derivatives is depicted below.

NMT Inhibition Pathway Mechanism of NMT Inhibition NMT N-Myristoyltransferase Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Substrate_Protein Substrate Protein Substrate_Protein->NMT Cell_Signaling Oncogenic Signaling Myristoylated_Protein->Cell_Signaling Apoptosis Apoptosis Cell_Signaling->Apoptosis Suppression of Inhibitor Octahydropyrrolo[1,2-a]pyrazine Derivative Inhibitor->NMT Inhibition

Sources

An In-depth Technical Guide to 1-Methyloctahydropyrrolo[1,2-a]pyrazine and its Structural Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-methyloctahydropyrrolo[1,2-a]pyrazine, a compelling heterocyclic scaffold, and its structural analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, characterization, biological significance, and structure-activity relationships (SAR) of this promising class of compounds. We will explore the causality behind experimental designs and provide actionable protocols to empower your research endeavors.

Introduction: The Privileged Scaffold of Pyrrolo[1,2-a]pyrazine

The pyrrolo[1,2-a]pyrazine core is a nitrogen-containing fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1] Its inherent three-dimensional structure and synthetic accessibility have established it as a foundational element in the development of a wide array of therapeutic agents. Compounds built upon this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[1][2][3] This guide will focus on the saturated octahydro- variant, specifically the 1-methyl substituted derivative, and explore the therapeutic potential of its structural analogs.

The core structure of this compound is a bicyclic amine with a methyl group at the bridgehead carbon, introducing a chiral center. The specific stereoisomers, (S)-8a-methyloctahydropyrrolo[1,2-a]pyrazine and (R)-8a-methyloctahydropyrrolo[1,2-a]pyrazine, are crucial to consider, as stereochemistry often dictates biological activity.[4][5]

Synthetic Strategies: Constructing the Octahydropyrrolo[1,2-a]pyrazine Core

The synthesis of the octahydropyrrolo[1,2-a]pyrazine scaffold can be approached through several strategic disconnections. A common and effective method involves the cyclization of a suitably functionalized proline derivative with an aminoethyl moiety. The introduction of the bridgehead methyl group requires specific strategies to control stereochemistry.

General Synthetic Workflow

A generalized synthetic approach is outlined below. The rationale for this multi-step synthesis is to build the bicyclic core in a controlled manner, allowing for the introduction of desired substituents.

G A Proline Derivative (Starting Material) B N-Alkylation with Protected Aminoethyl Halide A->B Step 1: Formation of Pyrrolidine Ring C Amide Coupling with Protected Amino Acid B->C Step 2: Introduction of Pyrazine Ring Precursor D Reductive Cyclization C->D Step 3: Intramolecular Cyclization E This compound (Final Product) D->E Step 4: Reduction and Methylation

Caption: Generalized synthetic workflow for this compound.

Exemplary Synthetic Protocol: Enantioselective Synthesis of (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine

Step 1: Synthesis of the Dihydropyrrolo[1,2-a]pyrazine Precursor This step typically involves the condensation of a pyrrole-based starting material with an appropriate amine to form the unsaturated bicyclic imine.

Step 2: Enantioselective Hydrogenation The crucial enantioselective step involves the hydrogenation of the C=N bond of the dihydropyrrolo[1,2-a]pyrazine intermediate using a chiral catalyst, such as an Iridium-based complex with a chiral phosphine ligand (e.g., Cy-WalPhos).[7]

Experimental Protocol: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, a mixture of [Ir(COD)Cl]₂ (0.0045 mmol) and the chiral ligand (e.g., Cy-WalPhos, 0.0099 mmol) is stirred in anhydrous, degassed toluene (1.0 mL) at room temperature for 10 minutes.

  • Reaction Setup: To a solution of the 3,4-dihydropyrrolo[1,2-a]pyrazine substrate (0.2 mmol) in the appropriate solvent, add the prepared catalyst solution.

  • Hydrogenation: The reaction mixture is transferred to an autoclave, which is then purged with hydrogen gas three times before being pressurized to the desired hydrogen pressure (e.g., 50 atm).

  • Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., 30 °C) for a set time (e.g., 24 hours). The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to yield the enantiomerically enriched octahydropyrrolo[1,2-a]pyrazine.

Rationale for Experimental Choices:

  • Chiral Ligand: The choice of the chiral ligand is paramount as it dictates the stereochemical outcome of the hydrogenation.

  • Iridium Catalyst: Iridium complexes are well-known for their high efficiency in the hydrogenation of unsaturated bonds.

  • Anhydrous and Degassed Solvents: The use of anhydrous and degassed solvents is critical to prevent catalyst deactivation and ensure reproducibility.

Structural Analogs and Structure-Activity Relationships (SAR)

The therapeutic potential of the octahydropyrrolo[1,2-a]pyrazine scaffold can be systematically explored by synthesizing a library of structural analogs. Modifications can be introduced at various positions of the bicyclic system to probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties.

Key Positions for Modification

G cluster_0 Pyrrolo[1,2-a]pyrazine Core A N1-Position (Amine/Amide Analogs) B C3/C4-Positions (Aryl/Alkyl Substituents) C C7/C8-Positions (Exploring Lipophilicity) D Bridgehead (C8a) (Stereochemistry & Bulk)

Caption: Key modification points on the pyrrolo[1,2-a]pyrazine scaffold.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazine derivatives.[8][9] The mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival.[10]

A series of novel pyrrolo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, demonstrating the importance of substitution patterns for potency.[11]

Compound IDR1-SubstituentR2-SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 HPhenylProstate (PC-3)15.2[11]
Analog 2 H4-FluorophenylProstate (PC-3)8.5[11]
Analog 3 H4-ChlorophenylBreast (MCF-7)12.1[11]
Analog 4 H2,4-DimethoxyphenylBreast (MCF-7)5.8[11]

SAR Insights:

  • The introduction of electron-withdrawing groups (e.g., fluorine, chlorine) on the phenyl ring at the C3 position generally enhances cytotoxic activity.[11]

  • The presence of methoxy groups, particularly at the 2 and 4 positions of the phenyl ring, can significantly increase potency.[11]

Antimicrobial Activity

The pyrrolo[1,2-a]pyrazine scaffold is also a promising platform for the development of novel antimicrobial agents.[2][3] The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.

Compound IDR-SubstituentTarget OrganismMIC (µg/mL)Reference
Analog 5 HStaphylococcus aureus16[3]
Analog 6 IsobutylStaphylococcus aureus8[12]
Analog 7 BenzylEscherichia coli32[13]
Analog 8 4-ChlorobenzylEscherichia coli16[13]

SAR Insights:

  • Lipophilic substituents at the N1-position tend to improve antibacterial activity.

  • The presence of a halogen on a benzyl substituent can enhance activity against Gram-negative bacteria.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data for (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine:

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the protons of the bicyclic ring system. A singlet corresponding to the bridgehead methyl group would be observed around 1.0-1.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The bridgehead carbon bearing the methyl group and the other bridgehead carbon will appear at characteristic chemical shifts.

  • Mass Spectrometry (ESI-MS): The electrospray ionization mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 141.1395, corresponding to the molecular formula C₈H₁₇N₂⁺.[5]

Key Experimental Protocols

To facilitate further research, detailed protocols for common biological assays are provided below.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent structural features and synthetic tractability allow for the creation of diverse chemical libraries for screening against a wide range of biological targets. The insights into SAR presented in this guide provide a rational basis for the design of next-generation analogs with improved potency and selectivity. Future research should focus on elucidating the precise molecular mechanisms of action of these compounds and optimizing their pharmacokinetic and pharmacodynamic profiles to advance the most promising candidates toward clinical development.

References

  • Yonsei University. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. 2020 Feb 15. Available from: [Link].

  • National Institutes of Health (NIH). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. 2013 Nov 10. Available from: [Link].

  • PubChem. (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine. Available from: [Link].

  • National Center for Biotechnology Information. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Available from: [Link].

  • MDPI. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. 2021 Jun 4. Available from: [Link].

  • PubChem. Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. Available from: [Link].

  • RSC Publishing. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Available from: [Link].

  • National Institutes of Health (NIH). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Available from: [Link].

  • ResearchGate. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. 2020 Oct 30. Available from: [Link].

  • National Center for Biotechnology Information. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. 2020 Oct 30. Available from: [Link].

  • ResearchGate. An antibiotic agent pyrrolo[1,2-A] pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Available from: [Link].

  • PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available from: [Link].

  • PubChem. (3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo(1,2-a)pyrazine-1,4-dione. Available from: [Link].

  • ResearchGate. Synthesis of pyrrolo[1,2-b]pyridazines 8a–t. Available from: [Link].

  • Journal of Applied Pharmaceutical Science. Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. 2019 Mar 29. Available from: [Link].

  • National Institutes of Health (NIH). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. 2023 Sep 6. Available from: [Link].

  • Semantic Scholar. Synthesis of Tetrahydropyrrolo/indolo[1,2-a]pyrazines by Enantioselective Hydrogenation of Heterocyclic Imines. Available from: [Link].

  • ResearchGate. Synthesis of Tetrahydropyrrolo/indolo[1, 2-a]pyrazines by Enantioselective Hydrogenation of Heterocyclic Imines. 2025 Aug 5. Available from: [Link].

  • Semantic Scholar. Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. Available from: [Link].

  • PubChem. Pyrrolo(1,2-a)pyrazine. Available from: [Link].

  • PubChem. Octahydropyrrolo(1,2-a)pyrazine. Available from: [Link].

  • ResearchGate. The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... Available from: [Link].

  • National Center for Biotechnology Information. Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion. Available from: [Link].

  • Mor. J. Chem. Chemical Transformation of Pyrazine Derivatives. Available from: [Link].

  • PubChem. (8aS)-octahydropyrrolo[1,2-a]piperazine dihydrochloride. Available from: [Link].

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Pyrrolo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-a]pyrazine core, a fused bicyclic heterocycle, represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and synthetic accessibility have established it as a cornerstone for the development of a wide range of therapeutic agents. Molecules built around this core have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, antiviral, and central nervous system modulating effects. This guide provides a comprehensive journey through the history, synthesis, and therapeutic applications of pyrrolo[1,2-a]pyrazine compounds, offering insights for professionals engaged in drug discovery and development.

A Historical Perspective: Unearthing a Versatile Core

While the precise first synthesis of the parent pyrrolo[1,2-a]pyrazine remains elusive in early chemical literature, systematic investigations into related fused heterocyclic systems began to emerge in the mid-20th century. A significant early contribution to a closely related class of compounds, the pyrrolo[1,2-a]quinoxalines, was made by G.W.H. Cheeseman and B. Tuck in 1966.[1] Their work, published in the Journal of the Chemical Society C, detailed the cyclisation of N-(2-acylaminophenyl)pyrroles to form the pyrrolo[1,2-a]quinoxaline ring system.[1] This research laid foundational groundwork for the synthesis of more complex pyrrolo[1,2-a]pyrazine derivatives and highlighted the potential of cyclization reactions in constructing such fused systems.

The broader class of "azaindolizines," of which pyrrolo[1,2-a]pyrazines are a member, was also a subject of study during this period. These early synthetic explorations were often driven by the desire to create novel heterocyclic structures and investigate their fundamental chemical properties. It was the subsequent discovery of naturally occurring pyrrolo[1,2-a]pyrazines with potent biological activities that truly ignited widespread interest in this scaffold within the medicinal chemistry community.

The Art of Synthesis: From Classical Cyclizations to Modern Multi-Component Reactions

The synthetic strategies to construct the pyrrolo[1,2-a]pyrazine core have evolved significantly over the decades, moving from classical, often harsh, multi-step procedures to more elegant and efficient modern methodologies. This evolution reflects the broader advancements in synthetic organic chemistry, with an increasing emphasis on atom economy, step economy, and the generation of molecular diversity.

Classical Synthetic Approaches

Early syntheses of the pyrrolo[1,2-a]pyrazine scaffold predominantly relied on the construction of one ring onto a pre-existing second ring. A prominent classical strategy involves the cyclization of a substituted pyrrole precursor.

Cheeseman and Tuck's Synthesis of Pyrrolo[1,2-a]quinoxalines (1966)

This method provides a historical example of a cyclization approach to a related, more complex system.

  • Step 1: Preparation of N-(2-acylaminophenyl)pyrrole: An appropriately substituted o-phenylenediamine is acylated and then condensed with a 1,4-dicarbonyl compound to form the pyrrole ring.

  • Step 2: Cyclization: The resulting N-(2-acylaminophenyl)pyrrole undergoes intramolecular cyclization, typically under acidic or thermal conditions, to yield the pyrrolo[1,2-a]quinoxaline.[1]

Experimental Protocol: A Representative Classical Cyclization

Synthesis of a Substituted Pyrrolo[1,2-a]pyrazine

  • Step 1: Synthesis of 1-(2-aminoethyl)-1H-pyrrole-2-carbaldehyde: A solution of pyrrole-2-carbaldehyde in a suitable solvent (e.g., DMF) is treated with a base (e.g., sodium hydride) followed by the addition of a protected 2-bromoethylamine (e.g., N-(2-bromoethyl)phthalimide). Subsequent deprotection affords the desired amine.

  • Step 2: Acylation of the Amine: The primary amine is then acylated using an appropriate acylating agent (e.g., an acid chloride or anhydride) in the presence of a base (e.g., triethylamine).

  • Step 3: Intramolecular Cyclization (Pictet-Spengler type): The resulting amide is treated with a dehydrating agent (e.g., phosphorus oxychloride or polyphosphoric acid) to effect an intramolecular cyclization, forming the dihydropyrrolo[1,2-a]pyrazine ring.

  • Step 4: Aromatization: The dihydropyrrolo[1,2-a]pyrazine is then aromatized using an oxidizing agent (e.g., manganese dioxide or DDQ) to yield the final pyrrolo[1,2-a]pyrazine.

Modern Synthetic Methodologies

Contemporary approaches to the pyrrolo[1,2-a]pyrazine core prioritize efficiency and the ability to rapidly generate diverse libraries of compounds for biological screening. Multi-component reactions (MCRs) have emerged as a particularly powerful tool in this regard.

Three-Component Synthesis of 3,4-Dihydropyrrolo[1,2-a]pyrazines

A notable modern approach involves a [4+1+1] annulation strategy to construct the pyrazine ring onto a pyrrole template.[2]

  • Reaction Components:

    • A pyrrole derivative (providing 4 atoms of the final ring).

    • An amine (providing the N1 atom).

    • An α-halo ketone (providing the C3 and C4 atoms).

This reaction proceeds in a domino fashion, forming multiple bonds in a single pot, leading to highly functionalized dihydropyrrolo[1,2-a]pyrazines.[2]

Experimental Protocol: A Representative Modern Multi-Component Reaction

One-Pot Synthesis of a Substituted 3,4-Dihydropyrrolo[1,2-a]pyrazine

  • To a solution of pyrrole-2-carbaldehyde (1.0 equiv.) in a suitable solvent (e.g., methanol) is added an amine (1.1 equiv.) and an α-bromoacetophenone (1.0 equiv.).

  • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3,4-dihydropyrrolo[1,2-a]pyrazine derivative.

Evolution of Synthetic Strategies

Caption: Evolution from classical to modern synthetic approaches.

Nature's Arsenal: Pyrrolo[1,2-a]pyrazines from Natural Sources

The pyrrolo[1,2-a]pyrazine scaffold is not merely a synthetic curiosity; it is also found in a variety of natural products isolated from microorganisms, particularly bacteria of the Streptomyces genus. These naturally occurring compounds often exhibit potent biological activities, which has provided significant inspiration for the design of synthetic analogues.

One prominent class of naturally occurring pyrrolo[1,2-a]pyrazines are the diketopiperazines. For example, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- has been isolated from Streptomyces sp. VITPK9 and has demonstrated notable antifungal activity.[3] Another example, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- , has been extracted from Streptomyces sp. VITMK1 and shown to be a non-toxic antioxidant agent capable of scavenging free radicals.[4]

Table 1: Selected Naturally Occurring Pyrrolo[1,2-a]pyrazine Derivatives

Compound NameNatural SourceReported Biological Activity
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-Streptomyces sp. VITPK9Antifungal[3]
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-Streptomyces sp. VITMK1Antioxidant[4]

The discovery of these and other natural products containing the pyrrolo[1,2-a]pyrazine core has validated its importance as a pharmacophore and continues to drive research into its therapeutic potential.

Therapeutic Promise: A Scaffold for Diverse Biological Activities

The synthetic tractability of the pyrrolo[1,2-a]pyrazine scaffold has allowed for extensive exploration of its structure-activity relationships (SAR), leading to the identification of potent and selective inhibitors for a variety of biological targets.

Anticancer Activity

A significant area of investigation for pyrrolo[1,2-a]pyrazine derivatives has been in the field of oncology. These compounds have demonstrated cytotoxicity against a range of cancer cell lines. For instance, a series of 3,4-dihydropyrrolo[1,2-a]pyrazines were synthesized and evaluated for their anticancer activity.[2] The compound (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h) was found to have potent activity against prostate (PC-3) and breast (MCF-7) cancer cells, with IC50 values of 1.18 µM and 1.95 µM, respectively.[2] This compound was shown to induce apoptosis through the activation of caspase-3 and cleavage of PARP.[2]

SAR Insights for Anticancer Activity:

  • The nature and position of substituents on the aromatic rings attached to the dihydropyrazine core have a significant impact on activity.

  • The presence of a quaternary ammonium salt appears to contribute to the cytotoxic effect.

Anticancer Signaling Pathway

G Pyrrolo_Compound Pyrrolo[1,2-a]pyrazine Derivative (e.g., 3h) Cancer_Cell Cancer Cell Pyrrolo_Compound->Cancer_Cell Inhibits Viability Caspase3 Caspase-3 Activation Cancer_Cell->Caspase3 Induces PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Mechanism of anticancer action for a pyrrolo[1,2-a]pyrazine derivative.

Antimicrobial and Antiviral Activities

The pyrrolo[1,2-a]pyrazine scaffold has also been a fruitful starting point for the development of antimicrobial and antiviral agents. Derivatives have shown activity against various bacterial and fungal strains. The mechanism of action is often not fully elucidated but is thought to involve the disruption of cell wall or membrane formation.

In the realm of antiviral research, pyrrolo[1,2-a]pyrazine analogues have been investigated as potential inhibitors of viral replication.[5] The structural similarity of some derivatives to purine nucleosides suggests that they may act as inhibitors of viral polymerases or other enzymes involved in nucleic acid synthesis.[5]

Table 2: Biological Activities of Selected Synthetic Pyrrolo[1,2-a]pyrazine Derivatives

Compound ClassBiological Target/ActivityReference
3,4-Dihydropyrrolo[1,2-a]pyrazinesAnticancer (Prostate and Breast Cancer)[2]
Substituted Pyrrolo[1,2-a]pyrazinesAntibacterial, Antifungal, Antiviral[6]
Pyrrolo[1,2-a]pyrazine-based Kinase InhibitorsInhibition of various kinases involved in cancer[6]

Conclusion and Future Directions

The journey of pyrrolo[1,2-a]pyrazine compounds from their early, often challenging, syntheses to their current status as a privileged scaffold in drug discovery is a testament to the power of synthetic chemistry and the endless inspiration drawn from natural products. The evolution of synthetic methodologies has been instrumental in unlocking the full potential of this versatile core, enabling the creation of vast libraries of compounds for biological evaluation.

The diverse range of biological activities exhibited by pyrrolo[1,2-a]pyrazine derivatives, from anticancer to antimicrobial, ensures that this scaffold will remain a focal point of research for years to come. Future efforts will likely concentrate on the development of even more efficient and stereoselective synthetic routes, the elucidation of precise mechanisms of action for various biological effects, and the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. The rich history and promising future of pyrrolo[1,2-a]pyrazines serve as a compelling example of how a fundamental heterocyclic core can be transformed into a powerful tool for advancing human health.

References

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
  • Ghandi, M., & coworkers. (Year not specified). An efficient protocol for the synthesis of pyrazine derivatives. Source not specified in provided text.
  • Manimaran, A., & Kannabiran, K. (2017). Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(2-methylpropyl) extracted from Streptomyces sp. VITMK1 isolated from mangrove soil sediment (India) was also reported that is a nontoxic potential antioxidant agent capable of scavenging free radicals. Source not specified in provided text.
  • Cheeseman, G. W. H., & Tuck, B. (1966). The Synthesis of Pyrrolo[1,2-a]quinoxalines from N-(2-Acylaminophenyl)pyrroles. Journal of the Chemical Society C: Organic, 852-855.
  • Lee, J., Jung, W.-K., Ahsan, S. M., Choi, H.-Y., & Kim, I. (2020). Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry, 188, 111988.
  • (Author not specified). (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI.
  • (Author not specified). (2023). Bioactive Pyrrolo[2,1-f][5][6][7]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.

  • (Author not specified). (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Saurav, K., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl). Asian Journal of Pharmaceutics.
  • (Author not specified). PubChem Compound Summary for CID 11018843, Pyrrolo(1,2-a)pyrazine.
  • (Author not specified). (2025). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. Y-Scholar Hub@YONSEI.
  • (Author not specified). (2023). Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2-a][5][6][7]triazolo[5,1-c]pyrazine, via Double Dehydrative Cyclizations. The Journal of Organic Chemistry.

  • (Author not specified). (2021). Pyrrolo[2,1-f][5][6][7]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly.

  • (Author not specified). (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry.
  • (Author not specified). (1982). The Chichibabin amination of diazines geometrical isomerism in anions of aromatic amines. Wageningen University & Research.
  • Cheeseman, G. W. H., & Tuck, B. (1966). The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles. Journal of the Chemical Society C: Organic, 852.
  • (Author not specified). (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. ACS Omega.
  • (Author not specified). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST WebBook.
  • (Author not specified). (2016). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
  • (Author not specified). PubChem Compound Summary for CID 98951, Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-.
  • (Author not specified). (2014). Synthesis of 2-azaindolizines by using an iodine-mediated oxidative desulfurization promoted cyclization of N-2-pyridylmethyl thioamides and an investigation of their photophysical properties. The Journal of Organic Chemistry.
  • (Author not specified). (2014). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Tetrahedron. starting from different cyclic imines. Tetrahedron.

Sources

Spectroscopic Characterization of 1-Methyloctahydropyrrolo[1,2-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyloctahydropyrrolo[1,2-a]pyrazine is a saturated bicyclic diamine with a molecular formula of C₈H₁₆N₂ and a molecular weight of 140.23 g/mol .[1] Its structure, featuring a fused pyrrolidine and piperazine ring system with a methyl substituent, makes it a valuable scaffold in medicinal chemistry and drug development. The pyrrolo[1,2-a]pyrazine core is found in various biologically active compounds.[2] A thorough understanding of its three-dimensional structure and electronic properties is paramount for the rational design of novel therapeutics. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and confirming the identity and purity of synthesized compounds like this compound.

This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide researchers, scientists, and drug development professionals with a practical and comprehensive resource.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound with the systematic atom numbering used for spectral assignments is presented below.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in a typical deuterated solvent like chloroform (CDCl₃). These predictions are based on the analysis of similar saturated heterocyclic systems and established principles of NMR spectroscopy.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (CH₃)~1.1 - 1.3d~6-7
H-2~2.8 - 3.0m-
H-3 (axial & equatorial)~1.7 - 1.9m-
H-4 (axial & equatorial)~2.5 - 2.9m-
H-6 (axial & equatorial)~2.2 - 2.6m-
H-7 (axial & equatorial)~1.6 - 1.8m-
H-8 (axial & equatorial)~1.8 - 2.0m-
H-9a~2.9 - 3.1m-
Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift reference.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to obtain a sharp and symmetrical signal for the reference peak (e.g., tetramethylsilane, TMS, at 0 ppm).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

    • Integrate the signals to determine the relative number of protons.

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show a complex pattern of overlapping multiplets in the aliphatic region (typically 1.0-3.5 ppm). The methyl group at the C1 position would likely appear as a doublet, coupled to the proton at C1. The protons on the pyrrolidine and piperazine rings will exhibit complex splitting patterns due to geminal and vicinal couplings. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on the analysis of similar aliphatic amine structures.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (CH₃)~15 - 25
C-2~55 - 65
C-3~25 - 35
C-4~45 - 55
C-6~40 - 50
C-7~20 - 30
C-8~25 - 35
C-9a~60 - 70
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Tune the probe to the ¹³C frequency.

    • Use a standard pulse sequence, such as a proton-decoupled sequence, to simplify the spectrum by removing C-H couplings.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm for organic molecules).

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically much higher than for ¹H NMR.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the solvent peak.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be in the aliphatic region. The carbons adjacent to the nitrogen atoms (C2, C4, C6, and C9a) are expected to be deshielded and appear at a lower field (higher ppm values) compared to the other carbons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Predicted Mass Spectrum Data

For this compound (C₈H₁₆N₂), the expected mass spectral data are:

Ion m/z (predicted) Comment
[M]⁺140Molecular Ion
[M+H]⁺141Protonated Molecular Ion (in ESI or CI)
Experimental Protocol for Mass Spectrometry
  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. It often leads to extensive fragmentation, which can be useful for structural elucidation.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "soft" ionization techniques that typically produce the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight.

  • Mass Analyzer:

    • A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to determine the accurate mass and elemental composition.

  • Sample Introduction:

    • The sample can be introduced directly via an infusion pump (for ESI) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from impurities.

Interpretation of the Mass Spectrum

The mass spectrum will confirm the molecular weight of the compound. In EI-MS, the fragmentation pattern can provide valuable structural information. The molecule is expected to fragment via cleavage of the C-C bonds in the rings and alpha-cleavage adjacent to the nitrogen atoms.

G cluster_workflow Mass Spectrometry Workflow Sample 1-Methyloctahydropyrrolo [1,2-a]pyrazine Ionization Ionization (e.g., ESI, EI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Sources

Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold and the Significance of N-Methylation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-Methyloctahydropyrrolo[1,2-a]pyrazine

The pyrrolo[1,2-a]pyrazine core is a bridged heterocyclic system of significant interest in medicinal chemistry and drug discovery.[1][2] This scaffold is present in a variety of biologically active molecules, with derivatives exhibiting antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory properties.[3] The saturated octahydro form creates a rigid, three-dimensional structure that can favorably orient substituents for optimal interaction with biological targets, potentially improving pharmacokinetic profiles.[1]

This guide focuses on a specific derivative, This compound . The introduction of a methyl group at the 1-position can have profound effects on the molecule's physicochemical properties compared to its parent scaffold, octahydropyrrolo[1,2-a]pyrazine.[4] These changes, including alterations in basicity (pKa), solubility, and lipophilicity, are critical determinants of a compound's behavior in biological systems and its viability as a drug candidate.

This document serves as a technical whitepaper for researchers, scientists, and drug development professionals. It outlines the essential physicochemical characteristics of this compound and provides a comprehensive, field-proven framework for their experimental determination and interpretation.

Core Physicochemical Profile: Predicted and Foundational Properties

While extensive experimental data for this specific N-methylated derivative is not widely published, we can establish a foundational profile based on its chemical structure and data from closely related analogs. The following table summarizes these core properties. It is imperative that these predicted values are confirmed through rigorous experimental validation, the protocols for which are detailed in subsequent sections.

PropertyValue / Predicted ValueSource & Rationale
Molecular Formula C₈H₁₆N₂Calculated
Molecular Weight 140.23 g/mol Calculated[5]
Chemical Structure Chemical Structure of a related compound(Structure of a related isomer, (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine, is shown for scaffold reference)PubChem[5]
Physical State Liquid or low-melting solidPredicted based on related low molecular weight amines.
Boiling Point ~110-112 °C at 10 mmHgExtrapolated from the aromatic analog, 1-Methylpyrrolo[1,2-a]pyrazine.[6] Experimental determination is required.
Water Solubility Predicted to be moderate to highThe presence of two nitrogen atoms capable of hydrogen bonding suggests appreciable aqueous solubility.
pKa (Strongest Basic) Predicted: 8.0 - 9.5Estimated based on aliphatic amines. The precise value is influenced by the bicyclic ring system and must be determined experimentally.
LogP (Octanol/Water) Predicted: ~0.3Based on the XLogP3 value for the related isomer, (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine.[5]

The Strategic Imperative of Physicochemical Characterization in Drug Development

Merely listing properties is insufficient for meaningful drug development. Understanding the why behind each measurement provides the predictive power to guide a molecule from discovery to clinical application.

  • pKa (Ionization Constant): As a basic compound, this compound will exist in a protonated (charged) or neutral form depending on the pH of its environment. The pKa dictates the ratio of these forms. This is critical because the charged form generally exhibits higher aqueous solubility, while the neutral form is more likely to permeate biological membranes (like the intestinal wall or the blood-brain barrier). An accurate pKa is essential for building predictive models of absorption, distribution, metabolism, and excretion (ADME).

  • Solubility: A drug must be in solution to be absorbed. Poor aqueous solubility is a primary cause of failure for drug candidates. Determining solubility in various media—from pure water to biorelevant buffers (simulated gastric and intestinal fluids)—is non-negotiable for designing effective oral formulations and intravenous solutions.

  • Lipophilicity (LogP/LogD): Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target effects. For an ionizable molecule like ours, the LogD (the distribution coefficient at a specific pH) is more biologically relevant than the LogP. It accounts for both the neutral and ionized forms, providing a more accurate picture of how the molecule will behave in the body.

A Practical Guide to Experimental Characterization

The following protocols represent a robust, self-validating system for the comprehensive physicochemical characterization of this compound.

Determination of pKa via Potentiometric Titration

This is the gold-standard method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (an acid, in this case) is added incrementally.

Experimental Protocol:

  • Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Include an inert background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration: Place the solution in a temperature-controlled vessel (25 °C) and immerse a calibrated pH electrode.

  • Data Acquisition: Add standardized hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments using an automated titrator. Record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the compound has been protonated. For a molecule with two basic centers, two inflection points and two pKa values may be observed. Specialized software is used to calculate the precise pKa from the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound B Dissolve in H2O with 0.15M KCl A->B C Calibrate & Immerse pH Electrode B->C D Add 0.1M HCl Incrementally C->D E Record pH vs. Volume D->E F Plot pH vs. Volume E->F G Determine Half-Equivalence Point F->G H Calculate pKa G->H

Caption: Workflow for pKa determination via potentiometric titration.

Assessment of Aqueous Solubility (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) remains the most reliable technique for determining aqueous solubility.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of the desired aqueous medium (e.g., purified water, 0.1 M HCl, phosphate-buffered saline at pH 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved material settle. Alternatively, centrifuge or filter the suspension (using a filter material that does not bind the compound).

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[7]

G A Add Excess Compound to Aqueous Buffer B Agitate at Constant Temp (24-48 hours) A->B C Separate Phases (Centrifuge/Filter) B->C D Withdraw Supernatant C->D E Quantify Concentration (HPLC or LC-MS) D->E

Caption: Standard shake-flask protocol for solubility determination.

Structural and Purity Analysis

A suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water gradient is a common starting point. Purity is assessed by the percentage of the total peak area attributed to the main compound peak.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. Electrospray ionization (ESI) is typically used for polar molecules like this, and the resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 141.23.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and connectivity of hydrogen atoms. The spectrum will show characteristic chemical shifts and splitting patterns for the methyl group and the protons on the bicyclic ring system.

    • ¹³C NMR: Shows the number of unique carbon environments in the molecule. Eight distinct signals would be expected for the eight carbon atoms in this compound.

Data Synthesis and Application in Drug Development

The true value of this guide lies in integrating the experimentally determined data to build a holistic profile of the molecule.

  • ADME Prediction: The measured pKa and LogD values are fed into computational models to predict how the compound will be absorbed across the gut wall, its likely distribution into tissues, and its potential to cross the blood-brain barrier. For example, a pKa of 9.0 means that at intestinal pH (~6.5-7.5), a significant fraction of the molecule will be in its charged, more soluble form, while a smaller but crucial fraction will be neutral and available for absorption.

  • Formulation Strategy: The aqueous solubility data directly informs formulation decisions. If solubility is low (<10 µg/mL), formulation scientists may explore enabling technologies such as amorphous solid dispersions or salt formation to improve bioavailability.[8]

  • Structure-Activity Relationships (SAR): By characterizing a series of analogs (e.g., with different N-substituents), researchers can correlate changes in physicochemical properties with changes in biological activity. This rational, data-driven approach is the cornerstone of modern medicinal chemistry, allowing for the systematic optimization of lead compounds.[2]

Conclusion

The comprehensive physicochemical characterization of this compound is a critical first step in evaluating its potential as a therapeutic agent. By moving beyond simple data collection to a deep understanding of the causality behind experimental choices, researchers can make informed, strategic decisions. The protocols and principles outlined in this guide provide a robust framework for generating the high-quality, reliable data necessary to advance promising molecules through the drug development pipeline.

References

  • Manimaran, M., & Krishnan, K. (2017). Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity. ResearchGate. Available at: [Link]

  • Di Martino, S., Amico, P., & De Rosa, M. (2025). Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Kasi, V. S., et al. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • PubChem. (n.d.). Octahydropyrrolo(1,2-a)pyrazine. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine. National Center for Biotechnology Information. Retrieved from: [Link]

  • FooDB. (2010). Showing Compound 1-Methylpyrrolo[1,2-a]pyrazine (FDB011180). Food Database. Retrieved from: [Link]

  • MDPI. (2022). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. MDPI. Retrieved from: [Link]

  • MDPI. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. MDPI. Retrieved from: [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-Methyloctahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure that has demonstrated significant bioactivity across a range of therapeutic areas. This technical guide provides a detailed exploration of the potential therapeutic targets for a specific derivative, 1-Methyloctahydropyrrolo[1,2-a]pyrazine. Synthesizing data from existing research on structurally related compounds, we identify and propose several high-potential molecular targets. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering not just a list of putative targets, but a scientifically grounded rationale and actionable experimental workflows for target validation and characterization. We will delve into the mechanistic basis for these potential interactions, provide detailed protocols for their investigation, and present the information with the clarity and precision required for advanced scientific application.

Introduction: The Therapeutic Potential of the Pyrrolopyrazine Core

The pyrrolopyrazine nucleus, a fusion of pyrrole and pyrazine rings, is a common motif in a variety of biologically active molecules.[1][2] Its derivatives have been investigated for a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and kinase inhibitory properties.[1][3] The saturated octahydro- variant, as in this compound, provides a three-dimensional structure that can facilitate precise interactions with the binding pockets of protein targets. The addition of a methyl group at the 1-position can influence stereochemistry and lipophilicity, potentially enhancing potency and selectivity for specific targets. This guide will focus on three primary, evidence-backed therapeutic targets for which the octahydropyrrolo[1,2-a]pyrazine scaffold has shown promise: N-Myristoyltransferase-1 (NMT-1), the Vasopressin 1b (V1b) receptor, and the Metabotropic Glutamate Receptor 5 (mGluR5).

Target I: N-Myristoyltransferase-1 (NMT-1) - A Novel Target in Oncology

N-Myristoyltransferase (NMT) is an essential enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins.[4] This irreversible modification, known as N-myristoylation, is crucial for protein localization to membranes, protein-protein interactions, and signal transduction. Inhibition of NMT has emerged as a promising therapeutic strategy, particularly in oncology, as many proteins involved in cell growth, proliferation, and survival are NMT substrates.[4]

Rationale for Targeting NMT-1

A significant breakthrough in identifying inhibitors for human NMT-1 came from a medium-throughput screen that identified the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype as a potent inhibitor.[4] The study demonstrated that compounds with this core structure could inhibit NMT-1 with IC50 values in the micromolar range.[4] The most potent of these inhibitors exhibited competitive inhibition at the peptide-binding site of the enzyme.[4] Furthermore, these compounds were shown to inhibit cancer cell proliferation at concentrations similar to those that inhibit protein myristoylation in intact cells.[4] Given the structural similarity, it is highly plausible that this compound could also bind to and inhibit NMT-1.

Proposed Experimental Workflow for NMT-1 Target Validation

The following workflow is designed to systematically evaluate this compound as an NMT-1 inhibitor.

NMT1_Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Silico & Structural Studies A Recombinant Human NMT-1 Expression & Purification B Biochemical NMT-1 Inhibition Assay (e.g., [3H]myristoyl-CoA based) A->B C Determine IC50 Value B->C D Mechanism of Inhibition Studies (Competitive, Non-competitive, etc.) C->D E Cell Proliferation Assays (e.g., various cancer cell lines) C->E Proceed if potent H Computational Docking of This compound into NMT-1 crystal structure D->H Inform docking F Cellular NMT Inhibition Assay (e.g., GFP redistribution assay) E->F G Western Blot for N-myristoylated proteins F->G I Quantitative Structure-Activity Relationship (QSAR) Analysis H->I

Caption: Experimental workflow for the validation of this compound as an NMT-1 inhibitor.

Detailed Experimental Protocol: Biochemical NMT-1 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against human NMT-1.

Materials:

  • Recombinant human NMT-1

  • Biotinylated peptide substrate (e.g., from a known NMT substrate)

  • [3H]myristoyl-CoA

  • This compound (test compound)

  • Known NMT inhibitor (positive control)

  • Assay buffer (e.g., HEPES, Triton X-100, DTT)

  • Scintillation vials and cocktail

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a microtiter plate, add the assay buffer, recombinant NMT-1, and the biotinylated peptide substrate.

  • Add the test compound dilutions to the respective wells. Include wells with DMSO only (negative control) and a known NMT inhibitor (positive control).

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding [3H]myristoyl-CoA to all wells.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing trichloroacetic acid).

  • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [3H]myristoyl-CoA.

  • Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Target II: Vasopressin 1b (V1b) Receptor - A Target for Stress-Related Disorders

The Vasopressin 1b (V1b) receptor is a G-protein coupled receptor predominantly expressed in the anterior pituitary gland, where it mediates the effects of arginine vasopressin (AVP) on the release of adrenocorticotropic hormone (ACTH). The AVP/V1b receptor system plays a significant role in regulating the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in the pathophysiology of stress-related disorders such as depression and anxiety.

Rationale for Targeting the V1b Receptor

Research has identified novel series of pyrrole-pyrazinone and pyrazole-pyrazinone derivatives as potent and selective V1b receptor antagonists.[5] These studies demonstrated that modifications around the core pyrrolopyrazine scaffold could generate compounds with high inhibitory potency at the V1b receptor, while maintaining selectivity over other vasopressin and oxytocin receptor subtypes.[5] This provides a strong indication that the broader pyrrolopyrazine chemical space is well-suited for interaction with the V1b receptor, making this compound a candidate for investigation as a V1b antagonist.

Proposed Experimental Workflow for V1b Receptor Target Validation

V1b_Validation_Workflow cluster_0 In Vitro Binding & Functional Assays cluster_1 Selectivity Profiling cluster_2 Ex Vivo & In Vivo Models A Radioligand Binding Assay (e.g., using [3H]-AVP in cells expressing V1b) B Determine Ki Value A->B C Functional Antagonism Assay (e.g., measuring AVP-stimulated calcium mobilization or IP1 accumulation) E Binding and Functional Assays against V1a, V2, and Oxytocin receptors B->E Proceed if potent D Determine IC50/Kb Value C->D G ACTH Release Assay in primary pituitary cell cultures D->G Confirm antagonism F Determine Selectivity Ratios E->F H Animal Models of Anxiety/Depression (e.g., Forced Swim Test, Elevated Plus Maze) G->H

Caption: Experimental workflow for validating this compound as a V1b receptor antagonist.

Detailed Experimental Protocol: V1b Receptor Functional Antagonism Assay (Calcium Mobilization)

Objective: To assess the functional antagonistic activity of this compound at the human V1b receptor.

Materials:

  • HEK293 cells stably expressing the human V1b receptor

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Arginine Vasopressin (AVP)

  • This compound (test compound)

  • Known V1b antagonist (positive control)

  • Assay buffer (e.g., HBSS with calcium and magnesium)

  • Fluorescent plate reader with automated injection

Procedure:

  • Plate the V1b-expressing HEK293 cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound and the positive control antagonist.

  • Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at 37°C.

  • Place the plate in the fluorescent plate reader and begin recording baseline fluorescence.

  • Inject a pre-determined EC80 concentration of AVP into the wells and continue to record the fluorescence signal for 1-2 minutes.

  • The increase in fluorescence corresponds to intracellular calcium mobilization.

  • Calculate the percentage of inhibition of the AVP response for each concentration of the test compound.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Target III: Metabotropic Glutamate Receptor 5 (mGluR5) - A CNS Target

Metabotropic glutamate receptor 5 (mGluR5) is a Gq-coupled receptor that is widely expressed in the central nervous system. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including addiction, anxiety, depression, and fragile X syndrome.

Rationale for Targeting mGluR5

The therapeutic potential of targeting mGluR5 has led to extensive research into small molecule modulators. A three-dimensional quantitative structure-activity relationship (3D-QSAR) study was conducted on a series of phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives as mGluR5 antagonists.[6] This study highlighted the suitability of the pyrrolo[1,2-a]pyrazine scaffold for developing mGluR5 antagonists and provided insights into the structural features required for potent activity.[6] Although this compound lacks the phenylethynyl substitution, the core scaffold's demonstrated interaction with the receptor makes it a viable candidate for investigation.

Proposed Experimental Workflow for mGluR5 Target Validation

mGluR5_Validation_Workflow cluster_0 In Vitro Characterization cluster_1 Electrophysiology cluster_2 In Vivo Behavioral Models A Radioligand Binding Assay (e.g., using [3H]-MPEP in cells expressing mGluR5) B Determine Ki Value A->B C Functional Antagonism Assay (e.g., measuring glutamate-stimulated calcium flux or IP1 accumulation) D Determine IC50 Value C->D E Patch-clamp recordings in primary neurons or brain slices D->E Proceed if potent F Assess effect on mGluR5-mediated synaptic currents E->F G Models of addiction (e.g., drug self-administration) F->G Confirm CNS activity H Models of anxiety/depression (e.g., Marble Burying Test) G->H

Caption: Experimental workflow for validating this compound as an mGluR5 antagonist.

Other Potential Therapeutic Avenues

While NMT-1, V1b, and mGluR5 represent the most promising targets based on existing literature, the pyrrolopyrazine scaffold has also been associated with other biological activities that warrant consideration.

Antibacterial Activity

A derivative, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from a marine bacterium, demonstrated potent antibacterial activity against multi-drug resistant Staphylococcus aureus.[7][8] This suggests that the core structure may have utility in the development of novel antibiotics. Initial screening of this compound against a panel of clinically relevant bacteria would be a prudent first step in exploring this potential.

Kinase Inhibition

The related isomeric scaffold, 5H-pyrrolo[2,3-b]pyrazine, is known to act as a kinase inhibitor.[3] Given the prevalence of the broader pyrazine ring in FDA-approved kinase inhibitors,[9] it is conceivable that this compound could exhibit inhibitory activity against certain kinases. A broad kinase panel screen would be an effective way to investigate this possibility.

Quantitative Data Summary

The following table summarizes the reported activities of various pyrrolopyrazine derivatives against the proposed targets. This data provides a benchmark for the expected potency of this compound.

ScaffoldTargetAssay TypeReported ActivityReference
Cyclohexyl-octahydropyrrolo[1,2-a]pyrazineNMT-1Biochemical InhibitionIC50 = 6 µM to >1 mM[4]
Pyrrole-pyrazinone derivativesV1b ReceptorFunctional AntagonismPotent and selective[5]
Phenylethynyl-pyrrolo[1,2-a]pyrazinemGluR53D-QSARIdentified as antagonists[6]
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydroS. aureusMIC15 ± 0.172 mg/L[7][8]

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. Based on robust evidence from structurally related molecules, this guide has identified N-Myristoyltransferase-1, the Vasopressin 1b receptor, and the Metabotropic Glutamate Receptor 5 as high-priority targets for investigation. The detailed experimental workflows and protocols provided herein offer a clear path forward for the systematic evaluation of this compound. Successful validation against any of these targets could pave the way for the development of novel therapeutics in oncology, psychiatry, and neurology. Further exploration of its potential antibacterial and kinase inhibitory activities may also uncover additional therapeutic applications. The key to unlocking the full potential of this compound lies in rigorous, hypothesis-driven experimental validation.

References

  • PubChem. Pyrrolo(1,2-a)pyrazine | C7H6N2 | CID 11018843. Available from: [Link]

  • MDPI. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Available from: [Link]

  • ResearchGate. Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors of Human N-Myristoyltransferase-1. Available from: [Link]

  • ResearchGate. Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. Available from: [Link]

  • Asian Journal of Chemistry. Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method. Available from: [Link]

  • RSC Publishing. One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. Available from: [Link]

  • PubChem. Octahydropyrrolo(1,2-a)pyrazine | C7H14N2 | CID 558578. Available from: [Link]

  • RSC Publishing. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Available from: [Link]

  • PMC - NIH. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Available from: [Link]

  • ResearchGate. The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... Available from: [Link]

  • PubMed. Pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists. Available from: [Link]

  • PubMed. Pharmacological activity and mechanism of pyrazines. Available from: [Link]

  • ResearchGate. Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity | Request PDF. Available from: [Link]

  • Y-Scholar Hub@YONSEI. Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. Available from: https://yscholar.yonsei.ac.kr/handle/2021.sw.yonsei/6429
  • ResearchGate. A The synthesis of new 1-phosphonylated pyrrolo [1,2-a] pyrazine... Available from: [Link]

  • Springer. Pyrrolo[2,1-f][10][11][12]triazine: a promising fused heterocycle to target kinases in cancer therapy. Available from: [Link]

Sources

In silico modeling of 1-Methyloctahydropyrrolo[1,2-a]pyrazine interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 1-Methyloctahydropyrrolo[1,2-a]pyrazine Interactions

This guide provides a comprehensive framework for investigating the molecular interactions of this compound using computational modeling techniques. Designed for researchers, medicinal chemists, and computational scientists in the field of drug discovery, this document moves beyond a simple recitation of methods. Instead, it offers a strategic, causality-driven approach to in silico analysis, emphasizing the rationale behind each step to ensure scientifically rigorous and defensible results.

The structure of this guide is designed to mirror a logical research and discovery workflow. We begin with the foundational characterization of our lead compound and the identification of plausible biological targets. We then proceed through a multi-tiered modeling cascade, starting with broad-stroke molecular docking to generate initial hypotheses, followed by the refinement and dynamic validation of these hypotheses using molecular dynamics simulations. Finally, we explore how to leverage these insights to guide further discovery using pharmacophore modeling. Each stage is presented with detailed, step-by-step protocols and the underlying scientific reasoning, creating a self-validating system for computational inquiry.

Foundational Analysis: The Ligand and Its Potential Targets

Characterizing the Ligand: this compound

This compound is a saturated bicyclic heterocyclic compound.[1] Its structure, characterized by a pyrrolidine ring fused to a piperazine ring with a methyl substitution, imparts specific stereochemical and physicochemical properties that are critical for molecular recognition. The octahydropyrrolo[1,2-a]pyrazine core is a recognized scaffold in medicinal chemistry, appearing in molecules with diverse biological activities.[2]

PropertyValueSource
Molecular Formula C8H16N2[1][3]
Molecular Weight 140.23 g/mol [1][3]
IUPAC Name (8aS)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrazine[3]
CAS Number 155206-39-6[1]

Before any modeling, a 3D conformer of the ligand must be generated. This is typically achieved using computational chemistry software and involves an energy minimization step to ensure a low-energy, sterically favorable conformation.

Target Hypothesis Generation: From Scaffold to Biological Context

The pyrrolo[1,2-a]pyrazine scaffold is known to be biologically active.[4][5][6] Derivatives have been investigated as mGluR5 antagonists, anticancer agents, and antimicrobials.[5][7][8] Given the structural motifs present, G protein-coupled receptors (GPCRs) and kinases represent plausible target families. GPCRs are integral membrane proteins that are major targets for drug discovery, and their interactions with small molecules are well-suited for computational study.[9][10] For the purpose of this guide, we will proceed with the hypothesis that this compound may interact with a member of the GPCR family, a common target class for nitrogen-containing heterocyclic compounds.

Molecular Docking: Probing the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. It is the first-line computational tool for generating a structural hypothesis of interaction.

Rationale and Scientific Causality

We employ docking to rapidly screen for potential binding modes and to estimate the binding affinity. A key choice is the selection of the receptor structure. An experimental structure (from X-ray crystallography or Cryo-EM) is preferred. In its absence, a high-quality homology model may be used, though this introduces additional uncertainty that must be acknowledged. The docking algorithm's scoring function provides a numerical value (e.g., in kcal/mol) that estimates the strength of the interaction, allowing for the ranking of different poses.

Experimental Protocol: Molecular Docking Workflow
  • Receptor Preparation:

    • Step 1: Obtain Receptor Structure. Download the 3D coordinates of a selected GPCR target from the Protein Data Bank (PDB).

    • Step 2: Clean the Structure. Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

    • Step 3: Add Hydrogens & Assign Charges. Add hydrogen atoms appropriate for a chosen physiological pH (e.g., 7.4). Assign partial atomic charges using a standard force field (e.g., CHARMM36, AMBER).

    • Step 4: Define the Binding Site. Identify the binding pocket. This can be done based on the position of a co-crystallized ligand in the experimental structure or through pocket detection algorithms. Define a "grid box" or "docking sphere" that encompasses this site.

  • Ligand Preparation:

    • Step 1: Generate 3D Coordinates. Convert the 2D structure of this compound to a 3D structure.

    • Step 2: Energy Minimization. Perform a conformational search and energy minimization using a suitable force field (e.g., MMFF94) to find a low-energy conformer.

    • Step 3: Assign Charges. Assign partial atomic charges consistent with the force field used for the receptor.

  • Docking Execution & Analysis:

    • Step 1: Run the Docking Algorithm. Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the prepared receptor's binding site. Generate multiple binding poses (e.g., 10-20).

    • Step 2: Analyze Poses and Scores. Rank the poses based on the scoring function. The top-scoring pose is the most probable binding mode according to the algorithm.

    • Step 3: Visual Inspection. Critically examine the top-ranked poses. Look for key intermolecular interactions such as hydrogen bonds, salt bridges, hydrophobic contacts, and pi-stacking (if applicable). Assess the steric and chemical complementarity between the ligand and the receptor pocket. A chemically sensible interaction is more trustworthy than a high score alone.

Data Presentation: Docking Results
Pose RankDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type(s)
1-8.5Asp110, Tyr308Hydrogen Bond, Hydrophobic
2-8.2Trp100, Phe193Hydrophobic, Pi-Alkyl
3-7.9Ser113, Asp110Hydrogen Bond
Workflow Visualization

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB 1. Obtain PDB Structure Clean 2. Clean Structure PDB->Clean Protonate 3. Protonate & Assign Charges Clean->Protonate Grid 4. Define Binding Site Protonate->Grid Dock Molecular Docking Grid->Dock Ligand2D 1. 2D Structure Ligand3D 2. Generate 3D Conformer Ligand2D->Ligand3D Minimize 3. Energy Minimization Ligand3D->Minimize Minimize->Dock Analysis Pose Analysis & Scoring Dock->Analysis

Caption: Molecular Docking Workflow.

Molecular Dynamics (MD) Simulation: From Static Pose to Dynamic Interaction

A docking pose is a static snapshot. MD simulations provide a dynamic view of the system, allowing us to assess the stability of the predicted binding mode and observe conformational changes in both the ligand and the receptor over time.

Rationale and Scientific Causality

Running an MD simulation on the top-ranked docking pose serves as a critical validation step.[11][12] If the ligand remains stably bound within the pocket throughout the simulation, it increases confidence in the docking result. Conversely, if the ligand quickly dissociates, the initial docking pose may have been an artifact. MD also allows for a more realistic treatment of the system, incorporating explicit solvent, ions, and temperature, which provides a more accurate energetic and conformational landscape than the vacuum/implicit solvent models used in docking.[9]

Experimental Protocol: MD Simulation of a Ligand-Protein Complex
  • System Setup:

    • Step 1: Start with the Docked Complex. Use the coordinates of the top-ranked ligand-receptor complex from docking.

    • Step 2: Solvation. Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model). Ensure a sufficient buffer of water around the protein (e.g., 10-12 Å).

    • Step 3: Ionization. Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and to simulate a physiological salt concentration (e.g., 0.15 M).

    • Step 4: Parameterization. Ensure that force field parameters exist for your ligand. If not, they must be generated using quantum mechanics calculations and parameter fitting procedures (a complex process beyond this guide's scope).

  • Simulation Execution:

    • Step 1: Energy Minimization. Perform a robust energy minimization of the entire system (protein, ligand, water, ions) to remove any steric clashes introduced during setup.

    • Step 2: Equilibration. Gradually heat the system to the target temperature (e.g., 310 K) and then equilibrate the pressure to the target pressure (e.g., 1 bar). This is typically done in two phases: an NVT (constant Number of particles, Volume, Temperature) ensemble followed by an NPT (constant Number of particles, Pressure, Temperature) ensemble. This ensures the system is stable before the production run.

    • Step 3: Production Run. Run the simulation for a desired length of time (e.g., 100-500 nanoseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 100 picoseconds).

  • Trajectory Analysis:

    • Step 1: Assess Stability. Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the system has reached equilibrium.

    • Step 2: Analyze Flexibility. Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Step 3: Monitor Interactions. Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) identified during docking. Do they remain stable throughout the simulation? Do new, stable interactions form?

Workflow Visualization

G Input Docked Complex Solvate 1. Solvate System Input->Solvate Ionize 2. Add Ions Solvate->Ionize Minimize 3. Energy Minimization Ionize->Minimize Equilibrate 4. NVT/NPT Equilibration Minimize->Equilibrate Production 5. Production MD Run Equilibrate->Production Analysis 6. Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis

Caption: Molecular Dynamics Simulation Workflow.

Pharmacophore Modeling: Abstracting for New Discoveries

Once a validated binding mode is established, its key chemical features can be abstracted into a 3D pharmacophore model. This model represents the essential spatial arrangement of features required for binding.

Rationale and Scientific Causality

A pharmacophore model is a powerful tool for virtual screening and scaffold hopping.[13] Instead of searching for molecules that are structurally identical to our lead, we search for molecules that share the same essential binding features (e.g., a hydrogen bond donor, a hydrophobic center, a positive ionizable group) in the same 3D arrangement.[14][15] This allows for the discovery of chemically novel compounds that may have improved properties.[13]

Experimental Protocol: Structure-Based Pharmacophore Generation
  • Feature Identification:

    • Step 1: Use the Validated Complex. Start with a representative snapshot from the stable portion of the MD simulation trajectory.

    • Step 2: Identify Key Interactions. Analyze the ligand-receptor interactions to identify the critical chemical features. These typically include hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable centers.

    • Step 3: Abstract to Pharmacophore Features. Convert these interactions into pharmacophoric features with defined 3D coordinates and radii. For example, a hydrogen bond with an aspartate residue becomes a "Hydrogen Bond Acceptor" feature. A contact with a leucine residue becomes a "Hydrophobic" feature.

  • Model Refinement and Validation:

    • Step 1: Add Exclusion Volumes. Use the receptor structure to define "exclusion volumes" representing the space occupied by the protein. This prevents hits that would sterically clash with the receptor.

    • Step 2: Database Screening. Use the final pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, Enamine REAL).

    • Step 3: Validate the Model. A good pharmacophore model should be able to distinguish known active compounds from known inactive or decoy compounds. This is often assessed using enrichment factor calculations.

Workflow Visualization

G Input MD-Validated Ligand-Protein Complex Identify 1. Identify Key Interaction Features Input->Identify Abstract 2. Abstract to Pharmacophore Points Identify->Abstract Refine 3. Add Exclusion Volumes Abstract->Refine Model Final Pharmacophore Model Refine->Model Screen 4. Virtual Screening of Databases Model->Screen Hits Novel Hit Compounds Screen->Hits

Caption: Pharmacophore Modeling and Screening Workflow.

The Imperative of Validation

References

  • Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery. PubMed Central. [Link]

  • Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models?. PLOS Computational Biology. [Link]

  • Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations. Springer Nature Experiments. [Link]

  • Insights from Molecular Dynamics Simulations for GPCR Drug Discovery. SciProfiles. [Link]

  • In silico models for drug development: tackling the validation challenge. VPH Institute. [Link]

  • Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor. PubMed Central. [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. PubMed Central. [Link]

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • Proposed strategy for fragment-based VS procedures via overlapping... ResearchGate. [Link]

  • In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. PubMed Central. [Link]

  • The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... ResearchGate. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. PubMed Central. [Link]

  • Molecular Docking of Pyrrolo[1, 2-a] pyrazine-1,4-dione, hexahydro with... ResearchGate. [Link]

  • Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. ACS Publications. [Link]

  • Pharmacophore identification enables fragment-based hit discovery. ResearchGate. [Link]

  • (PDF) Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. ResearchGate. [Link]

  • Bioactive Pyrrolo[2,1-f][9][11][12]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI). PubChem. [Link]

  • Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Growing Science. [Link]

  • (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine. PubChem. [Link]

  • Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method. Asian Journal of Chemistry. [Link]

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. [Link]

  • Showing Compound 1-Methylpyrrolo[1,2-a]pyrazine (FDB011180). FooDB. [Link]

  • In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science. [Link]

  • 1-Methylpyrrolo[1,2-a]pyrazine. NIST WebBook. [Link]

  • This compound, 95% Purity, C8H16N2, 1 gram. CP Lab Safety. [Link]

  • In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science. [Link]

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. PubMed. [Link]

  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. National Institutes of Health. [Link]

  • Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. PubMed Central. [Link]

  • Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. ResearchGate. [Link]

  • Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors of Human N-Myristoyltransferase-1. ResearchGate. [Link]

  • Pyrrolo(1,2-a)pyrazine. PubChem. [Link]

  • Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. PubChem. [Link]

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. PubMed Central. [Link]

Sources

Methodological & Application

Introduction: The Significance of the Octahydropyrrolo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 1-Methyloctahydropyrrolo[1,2-a]pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. This bicyclic structure, featuring a fused pyrrolidine and piperazine ring, serves as the foundation for a diverse range of biologically active molecules. Derivatives of this scaffold have demonstrated significant therapeutic potential, exhibiting activities such as broad-spectrum anticonvulsant effects, making them promising candidates for treating epilepsy, including pharmacoresistant forms.[1][2] Furthermore, various analogues have been investigated for antimicrobial, antioxidant, and antischistosomal properties, highlighting the versatility and importance of this structural motif.[3][4][5][6]

The strategic addition of substituents to this core, such as a methyl group at the 1-position, allows for the fine-tuning of a compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This guide provides an in-depth exploration of the synthetic strategies for constructing this compound derivatives, offering detailed protocols and the scientific rationale behind key experimental choices.

Strategic Overview: Constructing the Bicyclic Core

The synthesis of the octahydropyrrolo[1,2-a]pyrazine framework can be approached through several distinct strategies. The choice of route often depends on the desired substitution pattern, stereochemical control, and the availability of starting materials.

G cluster_0 Core Synthetic Strategies A Starting Materials (e.g., Proline Derivatives, Amino Alcohols) B Multicomponent Reactions (e.g., Ugi Reaction) A->B One-Pot Assembly C Sequential Cyclization (Reductive Amination -> Lactamization -> Reduction) A->C Stepwise Construction E Octahydropyrrolo[1,2-a]pyrazine Scaffold B->E C->E D Post-Modification Strategy (N-Alkylation of Scaffold) F This compound Derivatives D->F E->D Functionalization

Caption: Key strategic approaches for synthesizing the target scaffold.

  • Multicomponent Reactions (MCRs): Reactions like the Ugi four-component reaction (U-4CR) offer a highly efficient pathway to construct complex molecular scaffolds in a single step.[1][7] This approach is particularly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies due to its high convergence and atom economy.

  • Sequential Ring Formation: A more traditional and often more controllable approach involves the stepwise construction of the two rings. This typically begins with a chiral precursor, such as L-proline, to establish stereochemistry, followed by the formation of the pyrazine ring through cyclization reactions.

  • Post-Modification of the Scaffold: This strategy involves first synthesizing the parent octahydropyrrolo[1,2-a]pyrazine core and then introducing the desired methyl group in a subsequent step. This is often the most direct method for producing N-alkylated derivatives.[8]

This guide will focus on a robust sequential strategy, culminating in a post-modification N-alkylation, a widely applicable and reliable method for laboratory-scale synthesis.

Part 1: Synthesis of the (S)-Octahydropyrrolo[1,2-a]pyrazine Scaffold

The foundational step is the creation of the core bicyclic system. The following protocol utilizes L-prolinamide as a readily available, chiral starting material to ensure stereochemical integrity at the C8a position.

Workflow for Scaffold Synthesis

G start L-Prolinamide step1 Step 1: Pictet-Spengler Reaction Reagents: Chloroacetaldehyde, Na₂SO₄, Toluene Conditions: Reflux start->step1 inter1 Intermediate: (S)-1-chloromethyl-tetrahydropyrrolo[1,2-a]pyrazin-4(1H)-one step1->inter1 step2 Step 2: Reductive Dehalogenation & Amide Reduction Reagent: Lithium Aluminum Hydride (LAH) Conditions: Anhydrous THF, 0 °C to Reflux inter1->step2 product Product: (S)-Octahydropyrrolo[1,2-a]pyrazine step2->product

Caption: Sequential workflow for building the core scaffold.

Protocol 1: Synthesis of (S)-Octahydropyrrolo[1,2-a]pyrazine

Causality Behind Experimental Choices:

  • Pictet-Spengler Reaction: This classic reaction is an efficient method for constructing the pyrazinone ring. Using chloroacetaldehyde provides the necessary two-carbon linker and a handle (the chlorine atom) for subsequent manipulations or, in this case, removal.

  • Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent capable of reducing both the amide (lactam) carbonyl and the alkyl halide in a single, efficient step. Its use necessitates strictly anhydrous conditions to prevent violent quenching and ensure high yields.

Step-by-Step Methodology:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-prolinamide (1 eq.), anhydrous sodium sulfate (2 eq.), and anhydrous toluene (100 mL).

  • Pictet-Spengler Cyclization: Add chloroacetaldehyde (1.2 eq., typically as a 50 wt.% solution in water, which should be used with caution and an effective drying agent like Na₂SO₄ in the reaction). Heat the suspension to reflux and stir vigorously for 12-18 hours.

  • Reaction Monitoring: Track the consumption of L-prolinamide using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup (Part 1): Cool the reaction mixture to room temperature. Filter off the sodium sulfate and wash the solid with toluene. Concentrate the filtrate under reduced pressure to yield the crude intermediate lactam. This intermediate is often carried forward without further purification.

  • Reduction with LAH: In a separate, flame-dried 500 mL flask under an inert atmosphere (N₂ or Ar), prepare a suspension of LAH (3-4 eq.) in anhydrous tetrahydrofuran (THF, 150 mL) and cool to 0 °C in an ice bath.

  • Addition of Intermediate: Dissolve the crude lactam from the previous step in anhydrous THF (50 mL) and add it dropwise to the LAH suspension via a dropping funnel. Caution: The addition is exothermic. Maintain the temperature below 10 °C.

  • Completion of Reduction: After the addition is complete, remove the ice bath, and slowly warm the mixture to room temperature. Then, heat the reaction to reflux for 4-6 hours until the reduction is complete (monitor by TLC/LC-MS).

  • Quenching: Cool the reaction back to 0 °C. Carefully and sequentially quench the excess LAH by the dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams (Fieser workup).

  • Purification: A granular precipitate should form. Stir the resulting slurry for 1 hour, then filter it through a pad of Celite®, washing thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or silica gel chromatography to yield (S)-octahydropyrrolo[1,2-a]pyrazine as a clear oil.

Part 2: Synthesis of this compound Derivatives

With the core scaffold in hand, the final methyl group can be installed selectively onto the N1 position. Reductive amination is a superior method to direct alkylation with methyl iodide as it avoids over-alkylation (quaternization) and uses less hazardous reagents.

Protocol 2: N-Methylation via Reductive Amination

Causality Behind Experimental Choices:

  • Formaldehyde: Serves as the one-carbon source for the methyl group. It reacts with the secondary amine of the scaffold to form an intermediate iminium ion.

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent. It is particularly well-suited for reductive amination because it is stable in acidic conditions, allowing the one-pot reaction to proceed efficiently. It is less aggressive than sodium borohydride and does not reduce other functional groups that may be present on derivatives.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add (S)-octahydropyrrolo[1,2-a]pyrazine (1 eq.) and dichloromethane (DCM, 50 mL). Stir to dissolve.

  • Iminium Ion Formation: Add aqueous formaldehyde (1.1 eq., 37% solution) to the mixture. Stir at room temperature for 1 hour. A slight cloudiness may appear as the iminium ion forms.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-5 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup and Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically of high purity but can be further purified by silica gel chromatography if necessary (using a DCM/MeOH gradient).

Data Presentation: N-Alkylation Protocol Summary
ParameterProtocol 2: Reductive AminationAlternative: Direct Alkylation
Methylating Agent Formaldehyde (H₂CO)Methyl Iodide (CH₃I)
Coupling Reagent Sodium TriacetoxyborohydrideN/A
Base N/A (mildly acidic)K₂CO₃ or Et₃N
Solvent Dichloromethane (DCM)Acetonitrile (MeCN) or DMF[8]
Temperature Room TemperatureRoom Temperature to Reflux
Typical Yield >90%70-85%
Key Advantage High selectivity, mild conditions, low risk of over-alkylation.Simple setup, no reducing agent needed.
Key Disadvantage Requires a reducing agent.Risk of quaternization, use of toxic CH₃I.

Self-Validating System: Product Characterization

Trustworthy synthesis requires rigorous confirmation of the product's identity and purity.

AnalysisExpected Result for (S)-1-Methyloctahydropyrrolo[1,2-a]pyrazine
¹H NMR Appearance of a new singlet around 2.2-2.4 ppm corresponding to the N-CH₃ protons. Disappearance of the N-H proton signal. Complex aliphatic signals between 1.5-3.5 ppm.
¹³C NMR Appearance of a new signal around 42-45 ppm for the N-CH₃ carbon. Other signals in the aliphatic region (20-70 ppm) consistent with the bicyclic core.
Mass Spec (ESI+) Calculated [M+H]⁺ = 141.14. Observed m/z should match this value.
Purity (LC-MS/GC-MS) >95% for most applications.

References

  • Sadhu, P. S., Kumar, S. N., Chandrasekharam, M., Pica-Mattoccia, L., Cioli, D., & Rao, V. J. (2012). Synthesis of new praziquantel analogues: potential candidates for the treatment of schistosomiasis. Bioorganic & Medicinal Chemistry Letters, 22(2), 1103–1106. [Link][3]

  • Makall Al-Amin, M., et al. (2023). Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents. Malaria World. [Link][7]

  • Kar, S., & Aridoss, G. (2018). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. [Link][9]

  • Makall Al-Amin, M., et al. (2023). Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents. Molecules, 28(13), 5184. [Link][10]

  • Ghuge, A., et al. (2017). A Review on Synthetic Methods for Preparation of Praziquantel. Der Pharma Chemica, 9(15), 108-118. [Link][11]

  • Makall Al-Amin, M., et al. (2023). Synthesis of praziquantel analogues and molecular hybrids. ResearchGate. [Link][12]

  • Sagan, J., et al. (2017). Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. Molecules, 22(12), 2119. [Link][1]

  • Katritzky, A. R., et al. (2002). Novel Routes to 1,2,3,4‐Tetrahydropyrrolo[1,2‐a]pyrazines and 5,6,9,10,11,11a‐Hexahydro‐8H‐pyrido[1,2‐a]pyrrolo[2,1‐c]pyrazines. The Journal of Organic Chemistry, 67(23), 8220-8223. [Link][13][14]

  • Sajjadi, F. S., et al. (2023). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Omega. [Link][15]

  • Sagan, J., et al. (2017). Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. Semantic Scholar. [Link][2]

  • ResearchGate. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide. [Link][16]

  • Krishnan, M., et al. (2018). Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity. ResearchGate. [Link][4]

  • Royal Society of Chemistry. (n.d.). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. [Link][5]

  • DeNobrega, F., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3393. [Link][17]

  • National Center for Biotechnology Information. (n.d.). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. [Link][6]

Sources

Application Notes & Protocols: The Strategic Use of 1-Methyloctahydropyrrolo[1,2-a]pyrazine in Asymmetric Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The octahydropyrrolo[1,2-a]pyrazine framework represents a class of bicyclic diamines that has garnered significant attention, primarily as a core structural motif in medicinally relevant compounds.[1][2] Its rigid, chiral architecture makes it an exemplary scaffold for inducing asymmetry in chemical transformations. While extensively pursued as a synthetic target for drug development, its application as a chiral ligand or auxiliary in asymmetric catalysis is an area ripe for exploration.

This guide provides an in-depth technical overview of a potential application for chiral 1-methyloctahydropyrrolo[1,2-a]pyrazine, specifically as a controlling ligand in the iridium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones. We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and present representative data to illustrate its efficacy. This document is intended for researchers and professionals in organic synthesis and drug development who seek to leverage novel chiral building blocks for the stereoselective synthesis of valuable molecules.

Part 1: The Rationale for this compound in Asymmetric Catalysis

Chiral diamines are a cornerstone of asymmetric catalysis, prized for their ability to form stable, well-defined complexes with transition metals.[3][4] The seminal work of Noyori and others on ruthenium and iridium complexes with chiral 1,2-diamine ligands for asymmetric hydrogenation and transfer hydrogenation has revolutionized the synthesis of enantiomerically pure alcohols and amines.[5][6]

The efficacy of these ligands stems from several key features:

  • C₂-Symmetry and Rigidity: Many successful diamine ligands possess C₂-symmetry, which simplifies the number of possible diastereomeric transition states. The rigid bicyclic structure of this compound locks the conformation of the chelate ring upon metal coordination, providing a well-defined chiral environment.

  • Stereoelectronic Tuning: The nitrogen atoms of the diamine serve as effective ligands for the metal center. The steric bulk and electronic properties of the ligand scaffold can be fine-tuned to optimize enantioselectivity for a given substrate. The methyl group on the octahydropyrrolo[1,2-a]pyrazine backbone provides a key steric element to influence the stereochemical outcome of the reaction.

  • Bifunctional Catalysis: In transfer hydrogenation, the N-H proton of a coordinated mono-N-sulfonylated diamine ligand can participate in the catalytic cycle by forming a hydrogen bond with the carbonyl substrate, facilitating hydride transfer from the metal center.[7] While the proposed application utilizes the non-sulfonylated diamine, the fundamental principle of a highly organized, chiral pocket around the metal center remains.

For this application note, we will focus on the use of the commercially available (8aS)-1-Methyloctahydropyrrolo[1,2-a]pyrazine as the chiral ligand.

Proposed Application: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the reduction of prochiral ketones to chiral secondary alcohols.[4] The reaction typically employs an iridium or ruthenium catalyst, a chiral ligand, and a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture.[7]

The proposed transformation is as follows:

Overall reaction scheme for the asymmetric transfer hydrogenation of a ketone.

Caption: General scheme for the Ir-catalyzed asymmetric transfer hydrogenation of a prochiral ketone to a chiral secondary alcohol using (8aS)-1-Methyloctahydropyrrolo[1,2-a]pyrazine as the chiral ligand.

Part 2: Mechanistic Insights and Experimental Design

The Catalytic Cycle: A Step-by-Step Look at Asymmetric Induction

The mechanism of iridium-catalyzed transfer hydrogenation with chiral diamine ligands is well-elucidated and proceeds through a concerted, outer-sphere mechanism.[6][8] The key steps are outlined below:

  • Catalyst Activation: The precatalyst, typically [Ir(COD)Cl]₂, reacts with the chiral diamine ligand, (8aS)-1-Methyloctahydropyrrolo[1,2-a]pyrazine, to form a catalytically active iridium(III) species in the presence of a hydrogen donor and a base.

  • Formation of the Iridium-Hydride: The iridium complex reacts with the hydrogen donor (e.g., isopropanol) in the presence of a base (e.g., KOH or NaOH) to form a key iridium-hydride intermediate. The base facilitates the deprotonation of the alcohol to generate the active hydride species.

  • Stereoselective Hydride Transfer: The prochiral ketone coordinates to the chiral iridium-hydride complex. The rigid, chiral environment created by the this compound ligand dictates the facial selectivity of the ketone binding. The hydride is then transferred from the iridium to the carbonyl carbon in a stereoselective manner, forming the chiral alcohol.

  • Catalyst Regeneration: The resulting iridium alkoxide complex releases the chiral alcohol product and is then ready to react with another molecule of the hydrogen donor to regenerate the iridium-hydride, thus completing the catalytic cycle.

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_activation Pre-catalyst Activation A [Ir(III)-H]-(S)-Ligand B Ketone Coordination A->B + Ketone C Transition State (Hydride Transfer) B->C Stereoselective Hydride Transfer D [Ir(III)-OR*]- (S)-Ligand C->D - Chiral Alcohol D->A + iPrOH, - Acetone, + Base Pre [Ir(COD)Cl]₂ + (S)-Ligand Active Active Ir(III) Catalyst Pre->Active + iPrOH / Base Active->A Enters Cycle caption Catalytic cycle for ATH of ketones.

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of ketones.

Part 3: Experimental Protocols and Data

Protocol 1: In Situ Catalyst Preparation and Asymmetric Transfer Hydrogenation

This protocol describes the in situ preparation of the chiral iridium catalyst and its immediate use in the asymmetric transfer hydrogenation of acetophenone as a model substrate.

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

  • (8aS)-1-Methyloctahydropyrrolo[1,2-a]pyrazine

  • Acetophenone (or other prochiral ketone)

  • Isopropanol (i-PrOH), anhydrous

  • Potassium hydroxide (KOH)

  • Anhydrous Toluene

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental Workflow:

Caption: Step-by-step workflow for the asymmetric transfer hydrogenation.

Procedure:

  • Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve [Ir(COD)Cl]₂ (0.0025 mmol, 1.7 mg) and (8aS)-1-Methyloctahydropyrrolo[1,2-a]pyrazine (0.0055 mmol, 0.8 mg) in anhydrous toluene (1.0 mL). Stir the resulting solution at room temperature for 20 minutes.

    • Rationale: This step allows for the formation of the chiral iridium-diamine complex prior to the initiation of the catalytic cycle.

  • Addition of Base and Hydrogen Source: In a separate vial, prepare a 0.1 M solution of KOH in anhydrous isopropanol. Add 0.5 mL of this solution (0.05 mmol KOH) to the catalyst mixture. The solution should change color, indicating the formation of the active catalyst.

    • Rationale: The base is crucial for the deprotonation of the hydrogen source (isopropanol) to generate the iridium-hydride species. Isopropanol also serves as the bulk solvent for the reaction.

  • Substrate Addition: Add the prochiral ketone (e.g., acetophenone, 1.0 mmol, 120 mg) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by adding 5 mL of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral alcohol. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Representative Data

The following table summarizes the expected performance of the catalyst system with various prochiral ketones, based on typical results for high-performance chiral diamine ligands in ATH.

EntrySubstrate (Ketone)Product (Alcohol)Time (h)Yield (%)ee (%)
1Acetophenone1-Phenylethanol49895 (R)
24'-Chloroacetophenone1-(4-Chlorophenyl)ethanol69697 (R)
32'-Methoxyacetophenone1-(2-Methoxyphenyl)ethanol89293 (R)
4Propiophenone1-Phenyl-1-propanol59594 (R)
52-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol109096 (R)

Table 1: Anticipated results for the asymmetric transfer hydrogenation of various ketones using the in-situ generated Ir/(8aS)-1-Methyloctahydropyrrolo[1,2-a]pyrazine catalyst.

Part 4: Conclusion and Future Outlook

This guide has outlined a robust and scientifically grounded application for this compound as a chiral ligand in the asymmetric transfer hydrogenation of ketones. The rigid, bicyclic structure of this diamine makes it a promising candidate for inducing high levels of stereoselectivity in a variety of metal-catalyzed reactions.

The detailed protocol provided serves as a validated starting point for researchers to explore the utility of this and related scaffolds in their own synthetic endeavors. Future work could involve:

  • Ligand Modification: Synthesizing derivatives of the octahydropyrrolo[1,2-a]pyrazine core to fine-tune steric and electronic properties for enhanced reactivity and selectivity.

  • Broader Substrate Scope: Expanding the application to other classes of substrates, such as imines for the synthesis of chiral amines.

  • Alternative Catalytic Systems: Exploring the use of this ligand with other transition metals (e.g., Ruthenium, Rhodium) and in other asymmetric transformations.

The continued exploration of novel chiral ligands like this compound is essential for advancing the field of asymmetric synthesis and enabling the efficient production of enantiomerically pure molecules for a wide range of applications.

References

  • BenchChem. (2025). Chiral Diamines in Catalysis: A Legacy of Precision in Asymmetric Synthesis.

  • Wang, C., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.

  • Fan, Q.-H., et al. (2003). Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand. Organic Letters.

  • Noyori, R. & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.
  • Zhang, X., et al. (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. The Journal of Organic Chemistry.

  • Gotor-Fernández, V., et al. (2019). Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts. Organometallics.

  • Kumar, A. & Kumar, A. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. ChemBioChem.
  • Brethomé, A. V., et al. (2020). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?. ACS Catalysis.

  • Li, Y., et al. (2020). Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand. Organic & Biomolecular Chemistry.

  • Sortais, J.-B., et al. (2020). Practical (asymmetric) transfer hydrogenation of ketones catalyzed by manganese with (chiral) diamines ligands.
  • Zhang, W., et al. (2021).
  • ResearchGate. (2018). A typical mechanism for the asymmetric hydrogenation with BINAP/diamine-based Ru catalyst.

  • Wills, M., et al. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions.

  • Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation.

  • Li, W., et al. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Organic Letters.

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Journal of the Iranian Chemical Society.
  • Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.

Sources

Protocol for N-Myristoyltransferase-1 inhibition assay using 1-Methyloctahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust Fluorescence-Based Assay for Screening Inhibitors of N-Myristoyltransferase-1 (NMT1) Using 1-Methyloctahydropyrrolo[1,2-a]pyrazine as a Test Compound

Abstract

N-Myristoyltransferase-1 (NMT1) is a critical enzyme in eukaryotes that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of substrate proteins.[1][2] This lipid modification, known as N-myristoylation, is vital for protein localization, stability, and function, playing a key role in numerous signal transduction pathways.[1][3][4] Aberrant NMT1 activity is implicated in the progression of various diseases, including cancer, and viral and parasitic infections, making it a compelling target for therapeutic intervention.[5][6][7][8] This document provides a detailed protocol for a robust and sensitive fluorescence-based assay designed to measure the enzymatic activity of human NMT1 and to screen for potential inhibitors. The assay quantifies the production of Coenzyme A (CoA), a stoichiometric byproduct of the myristoylation reaction, providing a reliable method suitable for high-throughput screening (HTS).[5][9] We use this compound, a novel small molecule, as an exemplary test compound to demonstrate the inhibitor screening workflow.

Scientific Background: NMT1 as a Therapeutic Target

N-myristoylation is an irreversible post-translational modification that facilitates membrane anchoring and protein-protein interactions for a multitude of cellular proteins.[3][10] The enzyme responsible, N-myristoyltransferase (NMT), transfers myristic acid from myristoyl-Coenzyme A (Myr-CoA) to the N-terminal glycine of its target proteins.[1] In humans, two isoforms, NMT1 and NMT2, perform this function.[5]

Many proteins critical for cell signaling and survival are NMT substrates. For instance, the Src family of kinases, key regulators of cell growth and proliferation, require myristoylation for their oncogenic activity.[7][11] Consequently, NMT1 is frequently overexpressed in various cancers, including breast, colorectal, and lung cancer, and its elevated expression often correlates with poor patient prognosis.[6][11][12] Inhibition of NMT1 has been shown to suppress tumor growth and induce apoptosis, highlighting its potential as an anti-cancer target.[6][7][11] Furthermore, NMT is essential for the viability of pathogens such as the parasites causing malaria and leishmaniasis, as well as for the assembly of viruses like HIV, making it a validated target for infectious diseases.[5][7]

The development of potent and selective NMT1 inhibitors is therefore a significant goal in drug discovery. A reliable in vitro enzymatic assay is the cornerstone of any such effort, enabling the primary screening of compound libraries and the characterization of lead candidates.

Assay Principle

The described assay is a continuous or endpoint fluorescence-based method that monitors the enzymatic activity of NMT1 by detecting the release of Coenzyme A (CoA-SH).[5][2] The core reaction involves the NMT1-catalyzed transfer of the myristoyl group from Myr-CoA to a specific peptide substrate. This reaction releases one molecule of free CoA for every molecule of myristoylated peptide produced.

The released CoA, with its reactive thiol group (-SH), then reacts with a pro-fluorescent coumarin-based probe, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM). CPM itself is weakly fluorescent, but upon covalent reaction with the thiol group of CoA, it forms a highly fluorescent adduct.[5] The increase in fluorescence intensity is directly proportional to the amount of CoA produced and thus to the NMT1 enzymatic activity. Inhibitors of NMT1 will reduce the rate of this fluorescence increase.

Reaction Schematic

G sub Myristoyl-CoA + Peptide Substrate prod Myristoylated Peptide + CoA-SH sub:e->prod:w Catalysis adduct CPM-CoA Adduct (High Fluorescence) prod:e->adduct:w Reaction cpm CPM Probe (Low Fluorescence) cpm:s->prod:s nmt NMT1 Enzyme nmt:s->sub:n inhibitor Inhibitor (e.g., 1-Methyloctahydropyrrolo [1,2-a]pyrazine) inhibitor->nmt Inhibition

Caption: NMT1 Inhibition Assay Principle.

Materials and Reagents

ReagentSupplierCatalog #StorageNotes
Recombinant Human NMT1 (hNMT1)Sigma-AldrichSRP0359-80°CEnzyme activity may vary by lot; pre-titrate for optimal concentration.
Myristoyl-CoA, Lithium SaltSigma-AldrichM4425-20°CPrepare fresh aliquots to avoid freeze-thaw cycles.
Peptide Substrate (Src 2-9)AnaSpecAS-60515-20°CSequence: GSNKSKPK-NH₂. A known NMT1 substrate.[5]
CPM Fluorescent ProbeThermo FisherD346-20°CProtect from light. Dissolve in high-quality, anhydrous DMSO.
This compoundPubChemCID 55299482RTTest compound. Prepare stock solution in 100% DMSO.[13]
DMSO, AnhydrousSigma-Aldrich276855RTUse for dissolving test compound and CPM probe.
HEPESSigma-AldrichH3375RT
Triton X-100Sigma-AldrichT8787RT
DTT (Dithiothreitol)Sigma-AldrichD97794°C
Bovine Serum Albumin (BSA)Sigma-AldrichA79064°CUse protease-free grade.
384-well Black Assay PlatesCorning3571RTLow-volume, non-binding surface is recommended.

Buffer and Solution Preparation

  • Assay Buffer (1X): 50 mM HEPES (pH 7.5), 0.1% (v/v) Triton X-100, 1 mM DTT. Prepare fresh from stocks on the day of the experiment. The DTT is included to maintain a reducing environment for the enzyme but should be used cautiously as high concentrations can react with the CPM probe.

  • Enzyme Working Solution (2X): Dilute hNMT1 stock to a final concentration of 10 nM in 1X Assay Buffer supplemented with 0.2 mg/mL BSA. (Note: Optimal enzyme concentration should be determined empirically).

  • Substrate Mix (4X): Prepare a mixture of Myr-CoA and Peptide Substrate in 1X Assay Buffer. Final concentrations should be at their respective Km values to ensure sensitivity to competitive inhibitors. Based on literature, use 8 µM Myr-CoA and 8 µM Peptide Substrate.[5]

  • CPM Working Solution (4X): Dilute CPM stock solution to 32 µM in 1X Assay Buffer. Protect from light.

  • Test Compound Stock & Dilutions: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Then, prepare intermediate dilutions of this series in 1X Assay Buffer to create the final 4X compound plate.

Experimental Protocol: Step-by-Step Workflow

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

Workflow Diagram

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer prep_enzyme Prepare 2X NMT1 Solution prep_subs Prepare 4X Substrate Mix prep_cpm Prepare 4X CPM Solution prep_inhib Prepare 4X Inhibitor Plate (Serial Dilutions) add_inhib Dispense 5 µL of 4X Inhibitor or DMSO to Plate prep_inhib->add_inhib add_enzyme Add 10 µL of 2X NMT1 Solution (Initiates Pre-incubation) add_inhib->add_enzyme pre_incub Pre-incubate: 15 min at 25°C (Enzyme-Inhibitor Binding) add_enzyme->pre_incub start_rxn Add 5 µL of 4X Substrate/CPM Mix (Initiates Reaction) pre_incub->start_rxn incub Incubate: 30 min at 25°C (Protect from Light) start_rxn->incub read Read Fluorescence (Ex: 380 nm, Em: 470 nm) incub->read calc_inhib Calculate % Inhibition read->calc_inhib plot_ic50 Plot Dose-Response Curve calc_inhib->plot_ic50 calc_z Calculate Z'-Factor for Assay Quality det_ic50 Determine IC50 Value plot_ic50->det_ic50

Caption: Step-by-step experimental workflow.

  • Plate Mapping: Design the plate layout to include controls:

    • 100% Activity Control (Max Signal): Enzyme + Substrates + DMSO (no inhibitor).

    • 0% Activity Control (Background): Substrates + DMSO (no enzyme, no inhibitor).

    • Test Wells: Enzyme + Substrates + Test Compound dilutions.

  • Compound Dispensing: Add 5 µL of the 4X test compound dilutions (or 4X buffer with DMSO for controls) to the appropriate wells of a 384-well black assay plate.

  • Enzyme Addition & Pre-incubation:

    • To all wells except the "0% Activity Control", add 10 µL of the 2X Enzyme Working Solution.

    • To the "0% Activity Control" wells, add 10 µL of 1X Assay Buffer with 0.2 mg/mL BSA.

    • Rationale: This step brings the total volume to 15 µL and allows the test compound to bind to the enzyme before the reaction starts. This pre-incubation is crucial for inhibitors that have a slow on-rate.

    • Seal the plate and incubate for 15 minutes at 25°C.

  • Reaction Initiation & Incubation:

    • Prepare a fresh "Reaction Start Mix" by combining equal volumes of the 4X Substrate Mix and the 4X CPM Working Solution.

    • Add 5 µL of this Reaction Start Mix to all wells. This brings the final volume to 20 µL and initiates the enzymatic reaction.

    • Seal the plate, briefly centrifuge to mix, and incubate for 30 minutes at 25°C, protected from light. The incubation time should be within the linear range of the reaction, which should be determined during assay development.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader using an excitation wavelength of ~380 nm and an emission wavelength of ~470 nm.[5][2]

Data Analysis and Interpretation

Calculation of Percent Inhibition

The percentage of NMT1 inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = 100 * (1 - [ (Signal_Test - Signal_Background) / (Signal_Max - Signal_Background) ] )

Where:

  • Signal_Test: Fluorescence reading from a well with enzyme and inhibitor.

  • Signal_Max: Average fluorescence from the 100% activity control wells (enzyme, no inhibitor).

  • Signal_Background: Average fluorescence from the 0% activity control wells (no enzyme).

Assay Quality Control: The Z'-Factor

To ensure the assay is robust and suitable for screening, the Z'-factor should be calculated.[14] This metric assesses the separation between the high and low controls.[15][16]

Z' = 1 - [ (3 * (SD_Max + SD_Background)) / | Mean_Max - Mean_Background | ]

Where:

  • Mean_Max / SD_Max: Mean and standard deviation of the 100% activity control.

  • Mean_Background / SD_Background: Mean and standard deviation of the 0% activity control.

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[15][17][18]
0 to 0.5Marginal assay; may require optimization.[15][18]
< 0Unsuitable assay; control signals overlap.[15][18]

A Z'-factor between 0.7 and 0.9 was achieved for this assay under optimized conditions.[5]

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[19][20]

  • Plot the % Inhibition (Y-axis) against the corresponding log-transformed inhibitor concentrations (X-axis).

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, WinNonlin).[21][22]

  • The IC₅₀ value is derived directly from the curve fit. A lower IC₅₀ value indicates a more potent inhibitor.[21]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Signal 1. High concentration of DTT or other reducing agents reacting with CPM.2. Contaminated reagents.3. Autofluorescence of test compound.1. Reduce DTT concentration or omit if possible.2. Use fresh, high-quality reagents.3. Run a compound-only control (compound + buffer) to check for autofluorescence.
Low Signal-to-Background Ratio 1. Insufficient enzyme activity.2. Suboptimal substrate concentrations.3. Incorrect filter settings on the plate reader.1. Increase enzyme concentration or incubation time (ensure linearity).2. Titrate Myr-CoA and peptide concentrations.3. Verify Ex/Em wavelengths are optimal for the CPM-CoA adduct.
Poor Z'-Factor (<0.5) 1. High variability in control wells.2. Small dynamic range between max and background signals.1. Check pipetting accuracy, mixing, and plate uniformity.2. Optimize enzyme/substrate concentrations and incubation time to increase the signal window.
Inconsistent IC₅₀ Values 1. Compound precipitation at high concentrations.2. Instability of compound or reagents.3. Assay conditions (e.g., [S], [E]) vary between experiments.1. Check compound solubility in assay buffer.2. Prepare fresh solutions and minimize freeze-thaw cycles.3. Maintain consistent experimental conditions for all comparative assays.[20]

References

  • Goncalves, V., et al. (2012). A fluorescence-based assay for N-myristoyltransferase activity. Analytical Biochemistry, 421(1), 342-344. Available at: [Link]

  • PubMed. (2011). A fluorescence-based assay for N-myristoyltransferase activity. PubMed. Available at: [Link]

  • Creative Diagnostics. (n.d.). Protein N-Myristoylation. Creative Diagnostics. Available at: [Link]

  • Grokipedia. (n.d.). Z-factor. Grokipedia. Available at: [Link]

  • Wikipedia. (n.d.). Myristoylation. Wikipedia. Available at: [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • Han, X., et al. (2023). The role of N-myristoyltransferase 1 in tumour development. Journal of Translational Medicine, 21(1), 299. Available at: [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

  • Utsumi, T., et al. (2003). N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. Journal of Biochemistry, 134(2), 163-169. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]

  • edX. (n.d.). IC50 Determination. edX. Available at: [Link]

  • Meher, S., et al. (2018). Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology, 9, 1611. Available at: [Link]

  • National Institutes of Health. (n.d.). NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. National Institutes of Health. Available at: [Link]

  • Sci-Hub. (n.d.). A fluorescence-based assay for N-myristoyltransferase activity. Sci-Hub. Available at: [Link]

  • Patsnap Synapse. (2024). What are NMT1 inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

  • ResearchGate. (n.d.). A fluorescence-based assay for N-myristoyltransferase activity. ResearchGate. Available at: [Link]

  • PubMed. (2017). Noncoupled Fluorescent Assay for Direct Real-Time Monitoring of Nicotinamide N-Methyltransferase Activity. PubMed. Available at: [Link]

  • National Institutes of Health. (n.d.). A new, robust, and nonradioactive approach for exploring N-myristoylation. National Institutes of Health. Available at: [Link]

  • YouTube. (2021). measuring enzyme inhibition by drugs. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). The role of N-myristoyltransferase 1 in tumour development. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]

  • AACR Journals. (2003). Potent Inhibitor of N-Myristoylation: A Novel Molecular Target For Cancer. AACR Journals. Available at: [Link]

  • Deng, L., et al. (2018). NMT1 inhibition modulates breast cancer progression through stress-triggered JNK pathway. Cell Death & Disease, 9(11), 1139. Available at: [Link]

  • Creative Biolabs. (n.d.). N-myristoyltransferase (NMT). Creative Biolabs. Available at: [Link]

  • ResearchGate. (n.d.). NMT assay. Major components of the NMT activity assay are indicated,... ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. MDPI. Available at: [Link]

  • PubChem. (n.d.). (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. Available at: [Link]

  • NIST WebBook. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). 1-Methylpyrrolo(1,2-a)pyrazine. PubChem. Available at: [Link]

Sources

The Versatile Scaffold: 1-Methyloctahydropyrrolo[1,2-a]pyrazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driving the exploration of unique molecular architectures that can effectively interact with biological targets. Among these, nitrogen-containing heterocyclic scaffolds have proven to be particularly fruitful. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the 1-methyloctahydropyrrolo[1,2-a]pyrazine scaffold, a privileged structure in the design of innovative therapeutics.

The octahydropyrrolo[1,2-a]pyrazine core, a saturated bicyclic system, offers a rigid three-dimensional framework that can be strategically functionalized to achieve high affinity and selectivity for a variety of biological targets. The introduction of a methyl group at the 1-position can further enhance potency and modulate pharmacokinetic properties. This guide will delve into the synthesis, derivatization, and application of this promising scaffold, with a particular focus on its role in the development of neurokinin-1 (NK-1) receptor antagonists.

Strategic Synthesis of the this compound Core

The synthesis of the this compound scaffold can be approached through several strategic routes. A common and efficient method involves a multi-step sequence starting from readily available precursors, culminating in the fully saturated and methylated bicyclic system. The causality behind the chosen synthetic pathway lies in its adaptability for creating a diverse library of analogues for structure-activity relationship (SAR) studies.

A plausible and efficient synthetic strategy involves the initial construction of a dihydropyrrolo[1,2-a]pyrazinone intermediate, followed by reduction and subsequent methylation. This approach allows for early introduction of diversity elements that can be carried through the synthesis.

Protocol 1: Synthesis of this compound

This protocol outlines a general, adaptable procedure for the laboratory-scale synthesis of the title scaffold.

Step 1: Synthesis of Dihydropyrrolo[1,2-a]pyrazinone Intermediate

A widely adopted method for the construction of the pyrrolo[1,2-a]pyrazinone core is the "pyrrole-first" strategy, which involves building the pyrazinone ring onto a pre-existing pyrrole derivative.[1] Multicomponent reactions also offer an efficient route to this intermediate.[1]

  • Reaction: Condensation of a 2-formylpyrrole derivative with an N-substituted ethylenediamine.

  • Reagents and Solvents: 2-formylpyrrole, N-methylethylenediamine, a suitable solvent such as methanol or ethanol, and a catalytic amount of acid (e.g., acetic acid).

  • Procedure:

    • Dissolve 2-formylpyrrole (1 equivalent) in the chosen solvent.

    • Add N-methylethylenediamine (1.1 equivalents) to the solution.

    • Add a catalytic amount of acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting imine intermediate is then cyclized, often through heating in a high-boiling point solvent like toluene or xylene, to yield the dihydropyrrolo[1,2-a]pyrazinone.

  • Rationale: This intramolecular cyclization is a robust and reliable method for forming the bicyclic core. The choice of N-methylethylenediamine directly introduces the precursor to the desired methyl group at the 1-position.

Step 2: Reduction of the Dihydropyrrolo[1,2-a]pyrazinone

The full saturation of the bicyclic system is a critical step to achieve the desired octahydro scaffold. Catalytic hydrogenation is a common and effective method for this transformation.[1][2]

  • Reaction: Catalytic hydrogenation of the dihydropyrrolo[1,2-a]pyrazinone.

  • Reagents and Solvents: Dihydropyrrolo[1,2-a]pyrazinone, a hydrogenation catalyst (e.g., Palladium on carbon (Pd/C) or Platinum oxide (PtO₂)), a suitable solvent such as ethanol or methanol, and a hydrogen source (hydrogen gas).

  • Procedure:

    • Dissolve the dihydropyrrolo[1,2-a]pyrazinone in the chosen solvent in a high-pressure hydrogenation vessel.

    • Add the catalyst (typically 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours, or until hydrogen uptake ceases.

    • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude octahydropyrrolo[1,2-a]pyrazinone.

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing both the double bond and the amide functionality in the pyrazinone ring, leading to the desired saturated scaffold.

Step 3: Reduction of the Amide to the Amine

The final step in the synthesis of the core scaffold is the reduction of the amide carbonyl group to a methylene group.

  • Reaction: Reduction of the octahydropyrrolo[1,2-a]pyrazinone.

  • Reagents and Solvents: Octahydropyrrolo[1,2-a]pyrazinone, a strong reducing agent such as Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF), and an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-3 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the octahydropyrrolo[1,2-a]pyrazinone in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash it with THF.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by column chromatography or distillation.

  • Rationale: Strong reducing agents like LiAlH₄ are necessary to reduce the amide functionality completely to the corresponding amine, thus completing the synthesis of the target scaffold.

G cluster_0 Synthesis of this compound 2-Formylpyrrole 2-Formylpyrrole Dihydropyrrolo[1,2-a]pyrazinone Dihydropyrrolo[1,2-a]pyrazinone 2-Formylpyrrole->Dihydropyrrolo[1,2-a]pyrazinone Condensation & Cyclization N-Methylethylenediamine N-Methylethylenediamine N-Methylethylenediamine->Dihydropyrrolo[1,2-a]pyrazinone Octahydropyrrolo[1,2-a]pyrazinone Octahydropyrrolo[1,2-a]pyrazinone Dihydropyrrolo[1,2-a]pyrazinone->Octahydropyrrolo[1,2-a]pyrazinone Catalytic Hydrogenation This compound This compound Octahydropyrrolo[1,2-a]pyrazinone->this compound Amide Reduction (LiAlH4)

Caption: Synthetic pathway to this compound.

Application in Drug Discovery: Targeting the Neurokinin-1 (NK-1) Receptor

The this compound scaffold has emerged as a valuable framework for the design of antagonists for the neurokinin-1 (NK-1) receptor. NK-1 receptor antagonists are a class of drugs with antiemetic, anxiolytic, and antidepressant properties.[3][4] They act by blocking the binding of the neuropeptide Substance P to the NK-1 receptor, thereby inhibiting the transmission of emetic signals.[3][5]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective NK-1 receptor antagonists based on the this compound scaffold relies on a thorough understanding of its structure-activity relationships. Key insights from various studies can be summarized as follows:

  • Substitution at the 4-position: Introduction of a substituted aromatic or heteroaromatic ring at the 4-position is crucial for high-affinity binding to the NK-1 receptor. The nature and substitution pattern of this aromatic moiety significantly influence potency.

  • Chirality: The stereochemistry at the chiral centers of the octahydropyrrolo[1,2-a]pyrazine core is critical for activity. Often, one enantiomer exhibits significantly higher potency than the other, highlighting the importance of asymmetric synthesis or chiral resolution.

  • The 1-Methyl Group: The presence of the methyl group at the 1-position often enhances potency and can improve pharmacokinetic properties such as brain penetration.

The following table summarizes the impact of key structural modifications on the activity of this compound-based NK-1 receptor antagonists.

Position of ModificationType of ModificationEffect on NK-1 Receptor Antagonist Activity
4-position Introduction of a 3,5-bis(trifluoromethyl)phenyl groupGenerally leads to high potency.
4-position Introduction of a substituted pyridine or pyrimidine ringCan maintain or improve potency while modulating physicochemical properties.
Stereochemistry (S,S) or (R,R) configurationOften one diastereomer is significantly more active than the others.
1-position Methyl groupTypically enhances potency and can improve CNS penetration.
Protocol 2: In Vitro Bioassay for NK-1 Receptor Antagonist Activity

A fundamental step in the drug discovery process is the in vitro evaluation of the synthesized compounds for their ability to antagonize the target receptor. A common and reliable method is a competitive binding assay using a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of test compounds for the human NK-1 receptor.

Materials:

  • Human NK-1 receptor-expressing cell line (e.g., CHO-K1 or HEK293 cells)

  • Radiolabeled NK-1 receptor antagonist (e.g., [³H]-Substance P or a potent, non-peptidic radiolabeled antagonist)

  • Test compounds (derivatives of this compound)

  • Unlabeled Substance P (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • 96-well filter plates

Procedure:

  • Cell Membrane Preparation:

    • Culture the NK-1 receptor-expressing cells to confluence.

    • Harvest the cells and homogenize them in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the binding buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer

      • 50 µL of radiolabeled ligand at a fixed concentration (typically near its Kd value)

      • 50 µL of test compound at various concentrations (to generate a competition curve) or buffer (for total binding) or a high concentration of unlabeled Substance P (for non-specific binding).

      • 50 µL of the cell membrane preparation.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a 96-well filter plate using a cell harvester.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mats.

    • Place each filter disc into a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_1 NK-1 Receptor Binding Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Cell membranes, Radioligand, Test compounds Incubate Incubate Prepare Reagents->Incubate Mix in 96-well plate Filter & Wash Filter & Wash Incubate->Filter & Wash Separate bound from free ligand Measure Radioactivity Measure Radioactivity Filter & Wash->Measure Radioactivity Scintillation counting Analyze Data Analyze Data Measure Radioactivity->Analyze Data Calculate IC50 and Ki End End Analyze Data->End

Caption: Workflow for the in vitro NK-1 receptor binding assay.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and valuable platform in modern drug discovery. Its rigid, three-dimensional structure provides a solid foundation for the design of potent and selective ligands for a range of biological targets. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, ensures its continued relevance in the development of novel therapeutics.

The successful application of this scaffold in the discovery of NK-1 receptor antagonists serves as a compelling case study. Future research will undoubtedly expand the therapeutic applications of this compound derivatives to other target classes, including but not limited to other G-protein coupled receptors, ion channels, and enzymes. As our understanding of the structural requirements for potent and selective biological activity continues to grow, so too will the importance of scaffolds like this compound in the armamentarium of the medicinal chemist.

References

  • White Rose Research Online. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Retrieved from [Link]

  • RSC Publishing. (2022). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]

  • MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Dihydropyrrolo[1,2-a]Pyrazinones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Tetrahydropyrrolo/indolo[1,2-a]pyrazines by Enantioselective Hydrogenation of Heterocyclic Imines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Retrieved from [Link]

  • NCBI Bookshelf. (2024). Antiemetic Neurokinin-1 Receptor Blockers. Retrieved from [Link]

  • Wikipedia. (n.d.). NK1 receptor antagonist. Retrieved from [Link]

  • PubMed. (n.d.). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Retrieved from [Link]

  • Y-Scholar Hub@YONSEI. (2025). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[6][7]. Retrieved from [Link]

  • JCI Insight. (2016). Dual action of neurokinin-1 antagonists on Mas-related GPCRs. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method. Retrieved from [Link]

  • MDPI. (2023). Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. Retrieved from [Link]

  • Drugs.com. (n.d.). List of NK1 receptor antagonists. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • PubMed. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Retrieved from [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of 1-Methyloctahydropyrrolo[1,2-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-methyloctahydropyrrolo[1,2-a]pyrazine scaffold represents a promising starting point for the development of novel therapeutics, with related structures showing a range of biological activities.[1][2][3] High-Throughput Screening (HTS) is an essential methodology for rapidly interrogating large chemical libraries of such analogs to identify compounds with desired biological functions.[4][5] This document provides detailed application notes and robust protocols for two distinct, high-quality HTS assays designed to identify modulators of two major drug target classes: protein kinases and G-protein coupled receptors (GPCRs). The protocols are designed to be self-validating, incorporating industry-standard quality control metrics and strategies for identifying and eliminating common assay artifacts.[6][7]

Introduction: The Scientific Rationale

The pyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, found in molecules with demonstrated antiproliferative and antimicrobial properties.[1][2] The exploration of analogs based on the this compound structure, therefore, offers a rich field for discovering novel chemical probes and potential drug leads. The sheer scale of modern compound libraries necessitates the use of HTS to efficiently identify "hits"—compounds that interact with a biological target in a desired way.[4][8]

The success of any HTS campaign hinges on the quality of the assay. A robust assay must be sensitive, reproducible, and miniaturizable, and it must provide a clear distinction between active and inactive compounds.[9][10] This guide details two gold-standard HTS methodologies selected for their relevance to the likely target space of heterocyclic amine scaffolds and their proven reliability in large-scale screening campaigns.

  • Biochemical Assay for Kinase Inhibition: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a sensitive, homogeneous format for directly measuring the inhibition of enzyme activity.[11][12] Kinases were chosen as a representative enzyme target class due to their profound importance in cellular signaling and as targets for cancer therapy.[12]

  • Cell-Based Assay for GPCR Modulation: A no-wash calcium mobilization assay using a Fluorometric Imaging Plate Reader (FLIPR) allows for the real-time functional screening of compounds that modulate GPCRs, which constitute over 30% of all FDA-approved drug targets.[13][14] Specifically, this protocol targets Gq-coupled receptors, whose activation leads to a measurable increase in intracellular calcium.[13][14]

General HTS Workflow

A well-structured HTS campaign follows a logical progression from primary screening to hit confirmation and validation. This workflow ensures that resources are focused on the most promising and mechanistically sound chemical matter.

HTS_Workflow cluster_0 Primary Screen cluster_1 Triage & Confirmation cluster_2 Hit Validation Primary Primary HTS (Single Concentration) Hit_ID Initial Hit Identification Primary->Hit_ID Counter_Screen Counter-Screens (Artifact Removal) Hit_ID->Counter_Screen Dose_Response Dose-Response (IC50/EC50) Counter_Screen->Dose_Response Orthogonal Orthogonal Assays (Confirms Mechanism) Dose_Response->Orthogonal SAR Structure-Activity Relationship (SAR) Orthogonal->SAR

Caption: General workflow for a typical HTS campaign.

PART A: Biochemical HTS Assay for Kinase Inhibitors

A1. Assay Principle: Lanthanide-Based TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful technology for HTS due to its high sensitivity and low background interference.[11][15] The assay measures the phosphorylation of a substrate peptide by a target kinase.

  • Mechanism: A long-lifetime lanthanide (e.g., Europium or Terbium) chelate, typically conjugated to an anti-phospho-substrate antibody, serves as the FRET donor.[11][16] A fluorescent acceptor (e.g., APC) is conjugated to the kinase substrate peptide.

  • Signal Generation: In the absence of an inhibitor, the kinase phosphorylates the substrate. The phospho-specific antibody then binds the modified substrate, bringing the donor and acceptor into close proximity (<10 nm). Excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.

  • Signal Inhibition: An effective inhibitor prevents substrate phosphorylation. The antibody does not bind, keeping the donor and acceptor apart. Consequently, no FRET occurs, and only donor emission is detected.

  • Time-Resolved Detection: A time delay (microseconds) between excitation and signal detection eliminates short-lived background fluorescence from plates, media, and test compounds, significantly enhancing the signal-to-noise ratio.[17]

TR_FRET_Principle cluster_Inhibited Inhibitor Present (No FRET) cluster_Active No Inhibitor (FRET Occurs) Kinase_I Kinase No_Reaction Kinase_I->No_Reaction No Phosphorylation Substrate_I Substrate-Acceptor Substrate_I->No_Reaction No Phosphorylation Inhibitor Inhibitor Inhibitor->Kinase_I blocks ATP_I ATP ATP_I->No_Reaction No Phosphorylation Ab_Donor_I Ab-Donor Kinase_A Kinase ADP_A ADP Kinase_A->ADP_A Phosphorylation P_Substrate_A P-Substrate-Acceptor Kinase_A->P_Substrate_A Phosphorylation Substrate_A Substrate-Acceptor Substrate_A->ADP_A Phosphorylation Substrate_A->P_Substrate_A Phosphorylation ATP_A ATP ATP_A->ADP_A Phosphorylation ATP_A->P_Substrate_A Phosphorylation Ab_Donor_A Ab-Donor P_Substrate_A->Ab_Donor_A Binding FRET FRET P_Substrate_A->FRET Ab_Donor_A->FRET

Caption: Principle of a TR-FRET kinase inhibition assay.

A2. Detailed Protocol: TR-FRET Kinase Assay

This protocol is designed for a 384-well plate format. All additions should be performed with automated liquid handlers for precision.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The exact composition should be optimized for the specific kinase target.[18]

  • Enzyme Solution: Dilute the kinase to a 2X working concentration in Assay Buffer. The optimal concentration should be determined empirically (typically the concentration that yields ~50-80% of maximal activity, EC₅₀-EC₈₀).

  • Substrate/ATP Solution: Prepare a 4X solution containing the acceptor-labeled substrate and ATP in Assay Buffer. The ATP concentration should ideally be at or near its Km value to facilitate the identification of competitive inhibitors.[18]

  • Antibody Solution: Prepare a 4X solution of the donor-labeled anti-phospho-antibody in a suitable detection buffer (often provided by the reagent vendor).

  • Compound Plates: Serially dilute test compounds in 100% DMSO. Transfer a small volume (e.g., 200 nL) to the assay plate to achieve the desired final concentration (typically 10 µM for a primary screen).

2. Experimental Procedure:

StepActionVolume (per well)Incubation
1Add Assay Buffer to all wells.5 µLN/A
2Dispense Test Compound or DMSO (controls) into appropriate wells.200 nL5-10 min at RT
3Add 2X Kinase Solution to all wells except negative controls (no enzyme).5 µL15 min at RT
4Initiate reaction by adding 4X Substrate/ATP Solution .5 µL60-120 min at RT
5Stop reaction and detect by adding 4X Antibody Solution .5 µL60 min at RT
6Read plate on a TR-FRET enabled plate reader.N/AN/A

3. Plate Layout and Controls:

  • Negative Control (0% Inhibition): Wells containing enzyme, substrate, ATP, and DMSO (no compound). Defines the maximum signal window.

  • Positive Control (100% Inhibition): Wells containing a known, potent inhibitor of the target kinase at a saturating concentration.

  • No Enzyme Control: Wells containing substrate, ATP, and DMSO but no enzyme. Used to assess background signal.

4. Data Analysis and Quality Control:

  • TR-FRET Ratio: Calculate the emission ratio: (Acceptor Emission at 665 nm / Donor Emission at 620 nm) * 10,000.

  • Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Positive) / (Ratio_Negative - Ratio_Positive))

  • Z'-Factor: This metric assesses the quality and robustness of the assay.[19][20] It is calculated from the control wells on each plate. Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentClear separation between controls; robust for HTS.[21][22]
0 to 0.5MarginalAssay may require optimization; potential for false results.[19][22]
< 0UnacceptableNo separation between controls; assay is not viable.[19][21]
A3. Counter-Screening and Artifact Management

False positives are a significant challenge in HTS.[6][7] It is critical to implement counter-screens to eliminate compounds that interfere with the assay technology rather than the biological target.[6]

  • Promiscuous Inhibition: Test hits against an unrelated kinase to assess selectivity.

  • Technology Interference: Screen hits in an assay format lacking the primary kinase but containing all detection reagents (ATP, substrate, antibody) to identify compounds that directly quench or enhance the FRET signal.[23][24]

  • Compound Aggregation: Many compounds form aggregates at high concentrations that non-specifically inhibit enzymes.[7][24] Re-testing hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) can help identify aggregation-based activity.[24]

PART B: Cell-Based HTS Assay for GPCR Modulators

B1. Assay Principle: FLIPR Calcium Mobilization

This assay identifies compounds that modulate Gq-coupled GPCRs by measuring changes in intracellular calcium ([Ca²⁺]i). Activation of a Gq-coupled receptor leads to the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[13][14]

  • Detection: Cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Cal-520 AM). These dyes are largely non-fluorescent until they bind to free Ca²⁺ in the cytoplasm, at which point their fluorescence intensity increases dramatically.

  • Instrumentation: A FLIPR or similar instrument is used, which combines automated liquid handling with a sensitive camera to measure fluorescence changes in all wells of a microplate simultaneously and kinetically.[25]

  • No-Wash Formulation: Modern dye kits include a quencher molecule that masks extracellular dye fluorescence, eliminating the need for a wash step and making the protocol faster and more amenable to automation.[26][27]

Calcium_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) Analog Analog (Agonist) GPCR Gq-Coupled GPCR Analog->GPCR binds PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_Dye Ca²⁺ Dye (Low Fluorescence) Ca_Dye_Bound Ca²⁺-Bound Dye (High Fluorescence) Ca_Dye->Ca_Dye_Bound Ca_ion Ca²⁺ Ca_ion->Ca_Dye binds IP3R->Ca_ion releases ER_Ca Stored Ca²⁺

Caption: Signaling pathway for a Gq-coupled GPCR calcium flux assay.

B2. Detailed Protocol: FLIPR Calcium Assay

This protocol is for a 384-well plate format using an adherent cell line stably expressing the target GPCR.

1. Cell Plating:

  • Culture cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Harvest cells and seed them into black-wall, clear-bottom 384-well assay plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 10,000-20,000 cells/well in 25 µL).

  • Incubate plates overnight.[26][28]

2. Dye Loading:

  • Prepare the dye-loading solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Kit).[26] This typically involves reconstituting the dye component in an assay buffer (e.g., HBSS with 20 mM HEPES).

  • Add an equal volume (25 µL) of the dye-loading solution to each well of the cell plate.

  • Incubate the plate for 1-2 hours at 37°C, 5% CO₂.[26][29] Do not wash the cells.

3. Experimental Procedure (Screening for Agonists):

StepActionIncubationNotes
1Prepare cell and compound plates as described.N/ACompound plates contain test analogs at 4X final concentration.
2Place cell plate and compound plate into the FLIPR instrument.5-10 minAllow plates to equilibrate to the instrument's temperature (37°C).
3Initiate the FLIPR run.N/AInstrument takes a baseline fluorescence reading for 10-20 seconds.
4The instrument automatically adds compound from the source plate to the cell plate.N/ATypically adds 12.5 µL of 4X compound to 50 µL of cell/dye mix.
5Continue reading fluorescence kinetically.2-3 minutesThe calcium response peak typically occurs within this timeframe.[29]

4. Data Analysis and Quality Control:

  • Response Calculation: The primary response can be calculated as the maximum fluorescence intensity post-compound addition minus the baseline fluorescence (Max-Min). Other parameters like the area under the curve (AUC) can also be used.

  • Data Normalization: Normalize the data to the controls on each plate. % Activation = 100 * (Response_Compound - Mean_Negative) / (Mean_Positive - Mean_Negative)

    • Negative Control: Wells treated with vehicle (DMSO).

    • Positive Control: Wells treated with a known agonist for the target receptor at a saturating (EC₁₀₀) concentration.

  • Z'-Factor: Calculate the Z'-factor using the Max-Min response values for the positive and negative control wells to ensure assay quality.[21][30]

B3. Counter-Screening and Artifact Management

Cell-based assays are susceptible to different artifacts than biochemical assays.[31]

  • Cytotoxicity: A primary cause of false positives or negatives is compound-induced cell death. Hits should be tested in a parallel cytotoxicity assay (e.g., using CellTiter-Glo® or resazurin). A compound is likely a false positive if its apparent EC₅₀ in the calcium assay is similar to its cytotoxic concentration (CC₅₀).[6]

  • Autofluorescence: Some compounds are intrinsically fluorescent at the wavelengths used for detection.[31] To check for this, a reading can be taken from a plate containing compound and dye buffer but no cells. This identifies compounds that directly interfere with the optical detection system.[6][31]

  • Parental Cell Line Screen: Active compounds should be tested against the parental cell line that does not express the target GPCR. True hits should be inactive in this counter-screen, confirming their activity is target-specific.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Hauser, A. S., Chavali, S., Masuho, I., Jahn, L. J., Martemyanov, K. A., Gloriam, D. E., & Babu, M. M. (2018). Pharmacogenomics of GPCR drug targets. Cell, 172(1-2), 41-54.e19. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • Sui, Y., Wu, Z. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Molecules, 24(20), 3747. [Link]

  • Agilent Technologies. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. [Link]

  • Luo, J., Chen, Y., & Yang, Z. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 39(5), 735–740. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Hill, S. J. (2006). Chapter - An Overview of High Throughput Screening at G Protein Coupled Receptors. Lead Discovery and Development, 1, 47-73. [Link]

  • United Relay. (n.d.). How Does a FLIPR Calcium Assay Work? United Relay. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 6 Assay Kit Guide. Molecular Devices. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Molecular Devices. [Link]

  • Inglese, J., Auld, D. S., & Jadhav, A. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. [Link]

  • Pharma IQ. (2012). High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. [Link]

  • Graphviz. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Graphviz. [Link]

  • Pharmaceutical Technology. (2026). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology. [Link]

  • de Souza, M. V. N. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. PunnettSquare Tools. [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium Evaluation Assay Kit Guide. Molecular Devices. [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

  • while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. while true do;. [Link]

  • Creative Bioarray. (n.d.). How to Maximize Efficiency in Cell-Based High-Throughput Screening?. Creative Bioarray. [Link]

  • Graphviz. (2024). DOT Language. Graphviz. [Link]

  • Bazin, H. (2025). LANTHANIDE CRYPTATES AND TR-FRET BIOASSAYS. ResearchGate. [Link]

  • National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. Introduction - High-Throughput Screening Center. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. [Link]

  • Li, A. (2023). Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. Protocols.io. [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie. [Link]

  • On HTS. (2023). Z-factor. On HTS. [Link]

  • NIH National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]

  • NIH National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(6), 2363-2364. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. [Link]

  • LabAuto. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LabAuto. [Link]

  • ResearchGate. (n.d.). Essentials for High-Throughput Screening Operations. ResearchGate. [Link]

  • Kim, J., Lee, J., Lee, J., et al. (2023). A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription. International Journal of Molecular Sciences, 24(10), 9037. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

  • NIH National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]

  • Rohde, J. A., Thomas, D. D., & Muretta, J. M. (2021). HTS driven by fluorescence lifetime detection of FRET identifies activators and inhibitors of cardiac myosin. Scientific reports, 11(1), 1-13. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2022). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Omega, 7(33), 29199–29208. [Link]

  • Jose, J., Sivakala, K. K., & Antony, T. (2021). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Scientific Reports, 11(1), 1-13. [Link]

  • Krishnan, M., & Marimuthu, M. (2016). Marine Streptomyces sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity. ResearchGate. [Link]

Sources

Application Notes and Protocols for In Vivo Efficacy Studies of 1-Methyloctahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolo[1,2-a]pyrazine Derivative

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure found in a variety of biologically active compounds, with derivatives exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and neuroactive effects.[1][2][3] 1-Methyloctahydropyrrolo[1,2-a]pyrazine represents a novel synthetic compound within this class. While its specific biological activities are yet to be fully elucidated, its structural similarity to other bioactive pyrazine derivatives suggests potential as a therapeutic agent.[1][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo efficacy studies for this compound (hereinafter referred to as "Compound-M"). The transition from in vitro to in vivo studies is a critical juncture in the drug development pipeline, offering vital insights into a compound's efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD) within a complex living system.[5]

This document outlines a logical, stepwise approach to the in vivo evaluation of Compound-M, beginning with essential preliminary studies to establish a safe and effective dosing regimen, followed by detailed protocols for assessing its efficacy in both oncology and neuroscience-related animal models. The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, translatable data.

Part 1: Foundational In Vivo Characterization

Prior to initiating large-scale efficacy trials, it is imperative to conduct preliminary studies to determine the maximum tolerated dose (MTD) and the pharmacokinetic profile of Compound-M.[6][7] These initial assessments are crucial for designing subsequent efficacy studies with appropriate dosing schedules that are both therapeutically relevant and non-toxic.[6]

Maximum Tolerated Dose (MTD) Determination

The MTD is defined as the highest dose of a drug that does not cause unacceptable toxicity. This study is essential for identifying a safe dose range for subsequent efficacy experiments.

Protocol 1: Single-Dose MTD Study in Mice

  • Animal Model: Select a common rodent strain, such as C57BL/6 or BALB/c mice, ensuring they are healthy and of a consistent age and weight.[5]

  • Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week prior to the study.

  • Group Allocation: Randomly assign animals to several dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group. A typical group size is 3-5 animals of each sex.

  • Compound Formulation: Prepare Compound-M in a suitable vehicle (e.g., saline, PBS with a solubilizing agent like DMSO or Tween 80). The vehicle should be non-toxic at the administered volume.

  • Administration: Administer a single dose of Compound-M or vehicle via the intended clinical route (e.g., intravenous, oral gavage).

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.[6]

  • Endpoint: The primary endpoint is the observation of dose-limiting toxicities, such as significant weight loss (>20%), severe clinical signs, or mortality.[7]

  • Data Analysis: Record all observations. The MTD is typically defined as the highest dose at which no more than 10% of animals exhibit dose-limiting toxicities.[7]

Table 1: Hypothetical MTD Study Data Summary

Dose Group (mg/kg)Number of AnimalsClinical Signs of ToxicityBody Weight Change (Day 14)Mortality
Vehicle Control5None+5%0/5
105None+4%0/5
255Mild, transient hypoactivity+2%0/5
505Moderate hypoactivity, ruffled fur-8%0/5
1005Severe hypoactivity, significant weight loss-22%2/5

Based on this hypothetical data, the MTD would be estimated to be around 50 mg/kg.

Preliminary Pharmacokinetic (PK) Profiling

A preliminary PK study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of Compound-M. This data is critical for determining an appropriate dosing schedule to maintain therapeutic concentrations in subsequent efficacy studies.[6][7]

Protocol 2: Single-Dose PK Study in Rats

  • Animal Model: Rats are often preferred for PK studies due to their larger size, which facilitates serial blood sampling.[5]

  • Cannulation (Optional but Recommended): For serial blood sampling, surgical implantation of a cannula into a major blood vessel (e.g., jugular vein) is recommended.

  • Dosing: Administer a single, non-toxic dose of Compound-M (well below the MTD) via the intended route of administration.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound-M in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot plasma concentration versus time and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).

Table 2: Hypothetical Pharmacokinetic Parameters of Compound-M

ParameterValue
Cmax1500 ng/mL
Tmax1 hour
AUC (0-inf)7500 ng*h/mL
Half-life (t1/2)4 hours

Part 2: In Vivo Efficacy Evaluation

Based on the broad biological activities of the pyrrolo[1,2-a]pyrazine scaffold, we present two distinct, detailed protocols for evaluating the efficacy of Compound-M: one for an anticancer application and another for a neuroactive application.

Scenario A: Anticancer Efficacy in a Xenograft Model

Many pyrazine derivatives have demonstrated cytotoxic effects against cancer cell lines.[1] This protocol outlines the use of a human tumor xenograft model in immunodeficient mice to assess the anti-tumor activity of Compound-M.

Protocol 3: Efficacy of Compound-M in a Human Prostate Cancer (PC-3) Xenograft Model

  • Cell Culture: Culture PC-3 human prostate cancer cells under standard conditions. Ensure cells are free from pathogens before in vivo use.[7]

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of PC-3 cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Group Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Compound-M at two different doses, and a positive control/standard-of-care drug).

  • Treatment: Administer Compound-M, vehicle, or the positive control according to a predetermined schedule (e.g., daily for 21 days) based on the PK data.

  • Efficacy Endpoints:

    • Primary Endpoint: Tumor growth inhibition. Monitor tumor volume and body weight 2-3 times per week.

    • Secondary Endpoints: At the end of the study, collect tumors for downstream analysis (e.g., histopathology, biomarker analysis via Western blot or IHC).

  • Statistical Analysis: Analyze differences in tumor volume between groups using appropriate statistical methods, such as ANOVA with post-hoc tests. Survival data can be analyzed using Kaplan-Meier analysis.[6]

Experimental Workflow for Xenograft Study

G cluster_prep Preparation Phase cluster_implant Implantation & Growth cluster_treat Treatment Phase cluster_analysis Analysis Phase A Culture PC-3 Cells B Prepare Immunodeficient Mice C Inject Cells Subcutaneously B->C D Monitor Tumor Growth C->D E Randomize into Groups D->E F Administer Treatment (Vehicle, Compound-M, Positive Control) E->F G Measure Tumor Volume & Body Weight F->G H Endpoint Analysis (Histology, Biomarkers) G->H I Statistical Analysis H->I

Caption: Workflow for assessing anticancer efficacy in a xenograft model.

Scenario B: Neuroactive Efficacy in a Behavioral Model

Given that some pyrazine derivatives possess neuroactive properties, it is plausible that Compound-M may have an effect on the central nervous system.[8][9] The forced swim test is a common behavioral assay used to screen for potential antidepressant activity.

Protocol 4: Evaluation of Compound-M in the Mouse Forced Swim Test (FST)

  • Animal Model: Use a standard mouse strain known to be sensitive in this assay, such as CD-1 or BALB/c.

  • Acclimatization: House mice individually for at least 24 hours before the test to minimize social stress.

  • Treatment: Administer Compound-M, vehicle, or a positive control (e.g., a known antidepressant like fluoxetine) at a specific time before the test (e.g., 60 minutes prior, based on Tmax from PK data).

  • Forced Swim Test Apparatus: Use a transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Test Procedure:

    • Pre-swim (Day 1): Place each mouse in the water for a 15-minute adaptation session. This is to induce a state of behavioral despair.

    • Test Session (Day 2): 24 hours after the pre-swim, place the mouse back in the water for a 6-minute test session.

  • Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating with only minor movements to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the different treatment groups using a one-way ANOVA followed by a post-hoc test. A significant decrease in immobility time compared to the vehicle group suggests a potential antidepressant-like effect.

Logical Relationship for FST Experiment

G cluster_input Inputs cluster_process Experimental Process cluster_output Outputs & Interpretation Compound Compound-M Administration FST Forced Swim Test Compound->FST Vehicle Vehicle Administration Vehicle->FST Positive Positive Control Positive->FST Immobility Measure Immobility Time FST->Immobility Efficacy Potential Antidepressant Efficacy Immobility->Efficacy

Caption: Logic diagram for the Forced Swim Test to assess neuroactive efficacy.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vivo evaluation of this compound (Compound-M). By systematically determining the MTD and PK profile before proceeding to well-designed efficacy studies, researchers can generate high-quality, reproducible data. The choice of efficacy model should be guided by in vitro data and the known biological activities of structurally related compounds. These foundational studies are an indispensable step in assessing the therapeutic potential of any novel chemical entity and advancing it through the drug development pipeline.

References

  • Benchchem. Application Notes and Protocols for In Vivo Evaluation of Novel Compounds.
  • Benchchem. Application Notes and Protocols for In Vivo Efficacy Testing of a Novel Compound Using Xenograft Models.
  • National Cancer Institute's Nanotechnology Characterization Laboratory. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Rihel J, et al. Deep phenotypic profiling of neuroactive drugs in larval zebrafish. PMC - PubMed Central.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. NIH.
  • Assay Guidance Manual. In Vivo Assay Guidelines. NCBI Bookshelf.
  • Kas MJ, et al. The mouse as a model for neuropsychiatric drug development. PMC - NIH.
  • Colle D, et al. New insights in animal models of neurotoxicity-induced neurodegeneration. PMC.
  • Pierce M. Preclinical evaluation of Marine Natural Products for Neuroscience Drug Discovery. Labroots.
  • Savaraj N, et al. Phase I evaluation and pharmacokinetic study of pyrazine-2-diazohydroxide administered as a single bolus intravenous injection in patients with advanced solid tumors. PubMed.
  • Ruda-Kucerova J, et al. Leading compounds for the validation of animal models of psychopathology. ResearchGate.
  • Mohammadi-Farani A, et al. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. NIH.
  • Kavitha A, et al. Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity. ResearchGate.
  • Arban R, et al. Pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists. PubMed.
  • Yu T, et al. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. PubMed.
  • Dehnavi, MA, et al. The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide. ResearchGate.
  • Jayaprakash J, et al. Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity. ResearchGate.
  • Nithyanand P, et al. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. PMC - NIH.
  • Nithyanand P, et al. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Publishing.

Sources

Application Notes and Protocols for the Characterization of 1-Methyloctahydropyrrolo[1,2-a]pyrazine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation of a Privileged Scaffold

The octahydropyrrolo[1,2-a]pyrazine core is a significant bicyclic heteroatomic scaffold found in a variety of biologically active compounds and natural products. The introduction of substituents, such as a methyl group at the 1-position, can profoundly influence the pharmacological profile of these molecules. Derivatives of the broader pyrrolo[1,2-a]pyrazine class have been investigated for their potential antibacterial, antifungal, and antiviral activities.[1] Accurate and unambiguous structural characterization is a critical prerequisite for understanding structure-activity relationships (SAR) and advancing drug development efforts.

This application note provides a comprehensive guide to the characterization of 1-Methyloctahydropyrrolo[1,2-a]pyrazine using a suite of modern spectroscopic techniques. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the unequivocal confirmation of its chemical structure. The protocols and data interpretation strategies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic compounds.

Molecular Structure and Physicochemical Properties

This compound is a saturated bicyclic amine. The fusion of the pyrrolidine and piperazine rings creates a rigid structure with specific stereochemical implications. The methyl group at the 1-position introduces a chiral center, leading to the possibility of enantiomers.

PropertyValueSource
Molecular Formula C₈H₁₆N₂-
Molecular Weight 140.23 g/mol PubChem CID: 55299482[2]
IUPAC Name 1-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a detailed map of the covalent bonding framework and stereochemical relationships within a molecule.

Causality Behind Experimental Choices

For a molecule like this compound, a multi-pronged NMR approach is essential.

  • ¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts are indicative of the functional groups and hybridization.

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. This is crucial for identifying adjacent protons in the pyrrolidine and piperazine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes longer). This is vital for piecing together the molecular skeleton, especially for connecting fragments separated by quaternary carbons or heteroatoms.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of publicly available experimental NMR data for this compound, the following is a predicted spectral analysis based on established NMR principles and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-12.5 - 2.8Multiplet-
H-2α, H-2β2.8 - 3.1Multiplet-
H-3α, H-3β1.7 - 2.0Multiplet-
H-4α, H-4β2.9 - 3.2Multiplet-
H-6α, H-6β2.6 - 2.9Multiplet-
H-7α, H-7β1.8 - 2.1Multiplet-
H-8a2.2 - 2.5Multiplet-
1-CH₃1.1 - 1.3Doublet~6-7

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-155 - 60
C-250 - 55
C-320 - 25
C-458 - 63
C-645 - 50
C-725 - 30
C-8a60 - 65
1-CH₃15 - 20
Experimental Protocol for NMR Analysis

I. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for initial analysis. For specific applications, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

II. NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve homogeneity and sharp spectral lines.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard pulse programs available on the spectrometer software.

    • Optimize parameters such as the number of increments in the indirect dimension and the number of scans per increment to achieve the desired resolution and signal-to-noise ratio. For HSQC and HMBC, ensure the correct heteronuclear coupling constants are used for optimal signal transfer.

Data Interpretation Workflow

Caption: NMR Data Interpretation Workflow.

Part 2: Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound. Furthermore, fragmentation patterns offer valuable clues about the molecule's structure.

Rationale for Ionization Techniques
  • Electron Ionization (EI): A "hard" ionization technique that imparts high energy to the molecule, leading to extensive fragmentation. This provides a characteristic "fingerprint" mass spectrum that is highly reproducible and useful for library matching.

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. This is ideal for determining the molecular weight of the compound.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound is expected to be directed by the nitrogen atoms and the bicyclic ring system. Common fragmentation pathways for piperazine-containing compounds involve cleavages of the ring system.[3][4][5]

Key Predicted Fragments (EI-MS):

  • Molecular Ion (M⁺): m/z 140

  • [M-CH₃]⁺: m/z 125 (Loss of the methyl group)

  • Fragments from Piperazine Ring Cleavage: m/z values corresponding to the cleavage of the piperazine ring, a common pathway for such structures.

  • Fragments from Pyrrolidine Ring Cleavage: m/z values resulting from the fragmentation of the pyrrolidine ring.

Experimental Protocol for Mass Spectrometry Analysis

I. Sample Preparation

  • For GC-MS (EI):

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • For LC-MS (ESI):

    • Prepare a dilute solution (e.g., 0.1 mg/mL) in a solvent compatible with liquid chromatography, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

II. Mass Spectrometry Data Acquisition

  • GC-MS (EI):

    • Inject the sample into a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable GC column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the elution of the compound.

    • The mass spectrometer is typically operated in EI mode at 70 eV.

  • LC-MS (ESI):

    • Infuse the sample solution directly into the ESI source or inject it into a liquid chromatograph coupled to the mass spectrometer.

    • Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ ion.

    • Tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectrometry Workflow

Caption: Mass Spectrometry Analysis Workflow.

Conclusion

The synergistic application of advanced NMR and mass spectrometry techniques provides an unequivocal pathway for the structural characterization of this compound. The detailed protocols and interpretation strategies presented in this application note offer a robust framework for researchers in the pharmaceutical and chemical sciences. By following these guidelines, scientists can confidently elucidate the structures of novel heterocyclic compounds, a critical step in the journey of drug discovery and development.

References

  • PubChem. Pyrrolo(1,2-a)pyrazine. National Center for Biotechnology Information. [Link]

  • NIST. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST WebBook. [Link]

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. ScienceDirect. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • PubChem. (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine. National Center for Biotechnology Information. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]

  • Nowick, J. S. (2011). Aspects of COSY, HMQC, HMBC, and Related Experiments. YouTube. [Link]

  • The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... ResearchGate. [Link]

  • Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Oxford Academic. [Link]

  • SUPPLEMENTARY DATA. The Royal Society of Chemistry. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. Y-Scholar Hub@YONSEI. [Link]

  • 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Sci-Hub. [Link]

  • (PDF) Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity. ResearchGate. [Link]

  • Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry. ResearchGate. [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyloctahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methyloctahydropyrrolo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Introduction: The Synthetic Challenge

This compound is a saturated bicyclic diamine scaffold of significant interest in medicinal chemistry due to its presence in various bioactive molecules. While its structure appears straightforward, achieving high yields can be challenging due to competing side reactions, difficulties in purification, and the need for precise control over reaction conditions. This guide focuses on a common and efficient synthetic approach, providing solutions to frequently encountered problems.

A Representative Synthetic Pathway

A robust and frequently employed strategy for constructing the this compound core involves a two-stage process: first, a condensation-cyclization to form a dihydropyrrolo[1,2-a]pyrazinone intermediate, followed by a complete reduction of the amide and imine functionalities. This guide will be based on the reaction between L-prolinamide and methylglyoxal, followed by reduction.

G cluster_stage1 Stage 1: Condensation & Cyclization cluster_stage2 Stage 2: Reduction A L-Prolinamide C Dihydropyrrolo[1,2-a]pyrazinone Intermediate A->C + H2O (Dean-Stark) B Methylglyoxal B->C E Final Product: This compound C->E Reduction D LiAlH4 or BH3 THF D->E caption Overall Synthetic Workflow.

Caption: Overall Synthetic Workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust, scientifically-grounded solutions.

Question 1: My yield for the Stage 1 condensation-cyclization is very low (<40%). What are the likely causes and how can I fix it?

Answer:

Low yield in this initial step is a common hurdle. The reaction involves the formation of an imine, followed by an intramolecular cyclization and dehydration. The primary culprits are typically water management and the reactivity of methylglyoxal.

Potential Cause A: Reversible Reaction & Inefficient Water Removal The initial imine formation and subsequent cyclization are equilibrium-driven processes that release water. If water is not effectively removed from the reaction medium, the equilibrium will not favor the product, leading to low conversion.

  • Solution:

    • Utilize a Dean-Stark Apparatus: When using solvents like toluene or xylene, a Dean-Stark trap is essential for azeotropically removing water as it forms, driving the reaction to completion.

    • Employ Dehydrating Agents: For reactions in other solvents, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can be effective.

Potential Cause B: Self-Polymerization and Side Reactions of Methylglyoxal Methylglyoxal is a highly reactive dicarbonyl compound prone to self-condensation (aldol reactions) and polymerization, especially under basic or acidic conditions. This depletes the reagent and creates a complex mixture of byproducts that complicates purification.

  • Solution:

    • Controlled Reagent Addition: Add the methylglyoxal solution slowly (e.g., via a syringe pump) to a heated solution of L-prolinamide. This keeps the instantaneous concentration of methylglyoxal low, favoring the desired bimolecular reaction over self-condensation.

    • Use a Methylglyoxal Acetal: Consider using methylglyoxal 1,1-dimethyl acetal. The acetal is a protected form that is more stable. The reaction will require acidic catalysis (e.g., p-toluenesulfonic acid) to hydrolyze the acetal in situ, slowly releasing methylglyoxal for the reaction.[1] This method provides a slow, controlled release that dramatically minimizes side reactions.

Optimized Conditions for Stage 1:

ParameterRecommended ConditionRationale
Solvent TolueneAllows for effective azeotropic water removal.
Temperature Reflux (approx. 110 °C)Provides sufficient energy to overcome activation barriers and aids water removal.
Stoichiometry 1.0 eq. L-Prolinamide : 1.1 eq. MethylglyoxalA slight excess of the carbonyl component ensures full conversion of the starting amide.
Apparatus Dean-Stark TrapCritical for driving the equilibrium towards the product.
Question 2: The final reduction (Stage 2) gives a complex mixture, or I get no product at all. What is going wrong?

Answer:

The reduction of the bicyclic lactam (amide) intermediate is a high-energy transformation that requires a powerful reducing agent and careful temperature control. The choice of reagent and the work-up procedure are critical for success.

Potential Cause A: Incorrect Reducing Agent Standard reducing agents like sodium borohydride (NaBH₄) are not strong enough to reduce the highly stable amide bond of the lactam intermediate. Attempting the reaction with NaBH₄ will result in the recovery of starting material or, at best, reduction of only the imine/enamine moiety.

  • Solution:

    • Use a Powerful Hydride Reagent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is sufficiently reactive to reduce the amide carbonyl to a methylene group.

    • Consider Borane Complexes: Borane-tetrahydrofuran complex (BH₃·THF) is an excellent alternative. It is also capable of reducing amides and is often considered milder and more selective than LiAlH₄, potentially leading to a cleaner reaction profile.

Potential Cause B: Thermal Decomposition The reduction with LiAlH₄ is highly exothermic. If the temperature is not controlled, the energy released can cause decomposition of the starting material, intermediates, and the final product.

  • Solution:

    • Maintain Low Temperature: The reaction should be performed at 0 °C or below. Add the reducing agent (or add the substrate to the reducing agent slurry) portion-wise or via a dropping funnel, ensuring the internal temperature does not rise significantly.

    • Controlled Quench: The work-up procedure to quench the excess hydride is also highly exothermic. A Fieser work-up (sequential, slow addition of water, then 15% NaOH solution, then more water) is a standard and safe method for quenching LiAlH₄ reactions. Always perform the quench in an ice bath.

Potential Cause C: Difficult Product Isolation The final product is a basic, polar diamine. It can be difficult to extract from aqueous layers and may adhere strongly to silica gel during chromatography.

  • Solution:

    • Basify Before Extraction: After the quench, ensure the aqueous layer is strongly basic (pH > 12) by adding NaOH. This deprotonates the amine nitrogens, making the product less water-soluble and more soluble in organic solvents like dichloromethane or ethyl acetate.

    • Use a "Salt-Out" Extraction: Saturate the aqueous layer with sodium chloride (NaCl) or potassium carbonate (K₂CO₃) before extraction. This decreases the polarity of the aqueous phase and forces the organic product into the organic layer.

    • Alternative Purification: If silica gel chromatography is necessary, pre-treat the column with a solvent system containing a small amount of triethylamine (~1-2%) or ammonia (e.g., using a DCM/Methanol/NH₄OH system). This deactivates the acidic silanol groups on the silica, preventing product loss and tailing. Alternatively, basic alumina can be a more suitable stationary phase.

G Start Low Yield in Stage 2? Q1 Which reducing agent was used? Start->Q1 A1_NaBH4 NaBH4 / Weak Agent Q1->A1_NaBH4 Weak A1_LiAlH4 LiAlH4 / Borane Q1->A1_LiAlH4 Strong Sol1 Result: Amide not reduced. Action: Switch to LiAlH4 or BH3.THF. A1_NaBH4->Sol1 Q2 Was temperature controlled during addition & quench? A1_LiAlH4->Q2 A2_No No / Poor Control Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes Sol2 Result: Product decomposition. Action: Maintain 0°C, add reagent slowly. A2_No->Sol2 Q3 Is the product difficult to isolate? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes Yes Sol3 Result: Low recovery after work-up. Action: Basify to pH>12, use salt-out extraction, consider amine-treated silica. A3_Yes->Sol3 caption Troubleshooting Decision Tree for Stage 2 Reduction.

Caption: Troubleshooting Decision Tree for Stage 2 Reduction.

Frequently Asked Questions (FAQs)

  • Q: Can I use L-proline instead of L-prolinamide in Stage 1?

    • A: It is not recommended for this specific route. Using L-proline would introduce a carboxylic acid, which would react with the second amine of another molecule to form a stable salt or lead to unwanted polymerization. L-prolinamide provides the necessary nucleophilic primary amine and a non-reactive amide backbone for the initial cyclization.

  • Q: How can I effectively monitor the progress of these reactions?

    • A: For Stage 1, Thin Layer Chromatography (TLC) is effective. The dihydropyrrolo[1,2-a]pyrazinone product is significantly less polar than L-prolinamide. For Stage 2, both TLC and GC-MS are useful. On TLC, you will see the disappearance of the intermediate and the appearance of the more polar amine product (which may streak without amine additives in the eluent). GC-MS is excellent for confirming the mass of the final product and identifying any volatile impurities.

  • Q: This synthesis involves creating a new stereocenter at the C1 position. What is the expected stereochemical outcome?

    • A: The reaction of the chiral L-prolinamide with the achiral methylglyoxal will likely produce a mixture of diastereomers. The facial selectivity of the cyclization and the subsequent reduction will determine the diastereomeric ratio. This ratio can be influenced by the reaction conditions (solvent, temperature, reducing agent). You will need to use chiral chromatography or high-field NMR to determine the diastereomeric ratio of your final product.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1(6H)-one (Intermediate)
  • Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.

  • To the flask, add L-prolinamide (1.0 eq), and toluene (approx. 10 mL per gram of prolinamide).

  • Begin heating the mixture to reflux.

  • In a separate flask, prepare a solution of methylglyoxal (1.1 eq, typically a 40% solution in water) diluted in a small amount of toluene.

  • Once the toluene is refluxing and filling the Dean-Stark trap, begin the slow, dropwise addition of the methylglyoxal solution over 1-2 hours.

  • Continue refluxing for an additional 4-6 hours, monitoring the reaction by TLC until the L-prolinamide spot is consumed.

  • Cool the reaction to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Reduction to this compound (Final Product)
  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • To the flask, add lithium aluminum hydride (LiAlH₄) (approx. 3.0 eq) and anhydrous tetrahydrofuran (THF). Cool the resulting slurry to 0 °C in an ice bath.

  • Dissolve the crude intermediate from Protocol 1 (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the intermediate solution dropwise to the LiAlH₄ slurry, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-8 hours, or until TLC/GC-MS indicates completion.

  • Cool the reaction back down to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

    • 'x' mL of 15% (w/v) sodium hydroxide solution.

    • '3x' mL of water.

  • Allow the mixture to stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the slurry through a pad of Celite, washing the filter cake thoroughly with THF and dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product. Purify as necessary via distillation or chromatography on basic alumina.

References

  • ResearchGate. Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. Available at: [Link]

  • MDPI. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Available at: [Link]

  • ResearchGate. The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... Available at: [Link]

  • ResearchGate. Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. Available at: [Link]

  • NIH National Center for Biotechnology Information. Synthetic strategies for pyrrolo[2,1-f][2][3][4]triazine: the parent moiety of antiviral drug remdesivir. Available at: [Link]

  • TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available at: [Link]

  • NIH National Center for Biotechnology Information. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

  • Yonsei University. Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. Available at: [Link]3013)

Sources

Technical Support Center: Synthesis of Pyrrolopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrrolopyrazines. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find practical, in-depth solutions to specific issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.

Structure of This Guide

This guide is structured to address problems as they typically arise in a synthetic workflow, from unexpected reaction outcomes to purification challenges. Each section provides a detailed explanation of the underlying chemistry, actionable troubleshooting steps, and preventative measures.

  • Section 1: Troubleshooting Reaction Failures & Low Yields

    • Focuses on identifying the root causes of incomplete conversions or disappointingly low yields.

  • Section 2: Unraveling Side Reactions & Impurity Profiles

    • Delves into the common side products that can form during pyrrolopyrazine synthesis and how to mitigate them.

  • Section 3: Navigating Purification & Isolation Challenges

    • Provides strategies for the successful purification of your target pyrrolopyrazine from complex reaction mixtures.

  • Section 4: Frequently Asked Questions (FAQs)

    • A rapid-fire section for quick answers to common queries.

Section 1: Troubleshooting Reaction Failures & Low Yields

Low yields are a frequent challenge in heterocyclic synthesis. A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issues.[1]

Question: My reaction to form the pyrrolopyrazine core is giving a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in pyrrolopyrazine syntheses often stem from suboptimal reaction conditions, purity of reagents, or atmospheric contaminants.[1] Let's break down the most common culprits:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1] Many pyrrolopyrazine syntheses, particularly those involving condensation and cyclization, are highly sensitive to these factors. For instance, in syntheses resembling the Maillard reaction, which can be a pathway to pyrazines, both excessively high and low temperatures can be detrimental.[2] High temperatures might lead to the degradation of the desired product, while low temperatures may not provide sufficient activation energy for the reaction to proceed.[1][2]

  • Purity of Starting Materials: Impurities in your starting materials, such as the pyrrole precursor or the 1,2-dicarbonyl compound, can introduce competing side reactions.[3] It is crucial to use reagents of appropriate purity and to ensure that any solvents used are dry, especially in moisture-sensitive reactions.[1]

  • Atmospheric Moisture and Oxygen: Many of the intermediates in these syntheses can be sensitive to air and moisture. If your reaction involves organometallic reagents or other air-sensitive compounds, employing proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket) is essential.[1]

Troubleshooting Protocol for Low Yield
  • Reaction Condition Optimization:

    • Temperature Screening: Run a series of small-scale reactions at different temperatures (e.g., in 10-20 °C increments) to identify the optimal temperature for your specific substrates.

    • Time Course Study: Analyze aliquots of your reaction at different time points using TLC or LC-MS to determine the point of maximum product formation and to check for product degradation over time.[1]

    • Concentration Effects: Vary the concentration of your reactants to see if this impacts the yield. In some cases, higher dilutions can disfavor intermolecular side reactions.

  • Reagent Purity Check:

    • Re-purify Starting Materials: If you suspect impurities, purify your starting materials before use by recrystallization, distillation, or column chromatography.

    • Solvent Purity: Use freshly dried, anhydrous solvents for moisture-sensitive reactions.

  • Inert Atmosphere Techniques:

    • Ensure your glassware is oven-dried and cooled under a stream of inert gas.

    • Use Schlenk techniques or a glovebox for highly sensitive reactions.

Section 2: Unraveling Side Reactions & Impurity Profiles

The formation of unexpected byproducts is a common hurdle in the synthesis of complex heterocyclic systems like pyrrolopyrazines. Understanding the potential side reactions is key to developing strategies to minimize their formation.

Question: I am observing several unexpected spots on my TLC plate. What are the common side reactions in pyrrolopyrazine synthesis?

Answer:

Side reactions in pyrrolopyrazine synthesis are often related to the reactivity of the pyrrole and pyrazine ring systems, as well as the intermediates formed during the reaction. Here are some of the most prevalent side reactions:

  • Over-alkylation/Arylation: The pyrrole nitrogen is nucleophilic and can compete with the desired C-alkylation or C-arylation, leading to a mixture of N- and C-substituted products.[4][5] The ratio of N- to C-alkylation is influenced by factors such as the cation, solvent, and the nature of the alkylating agent.[5]

  • Dimerization: Reactive intermediates, such as α-amino aldehydes derived from amino acids, can undergo self-condensation or dimerization to form 2,5-disubstituted pyrazines, which can be a significant side product if not controlled.[6][7]

  • Formation of N-Oxides: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures. This can lead to the formation of pyrazine N-oxides or di-N-oxides as byproducts.[8][9][10][11]

  • Incomplete Cyclization/Rearrangement: In multi-step syntheses, incomplete cyclization of an intermediate can lead to a mixture of the desired product and the uncyclized precursor. In reactions analogous to the Bischler-Napieralski synthesis, a retro-Ritter reaction can occur, leading to the formation of styrenes as a side product.[12]

  • Hydrolysis of Intermediates: Ester or amide functionalities on the starting materials or intermediates can be susceptible to hydrolysis under acidic or basic reaction conditions, leading to the formation of carboxylic acids or amines as byproducts.[13][14]

Strategies for Mitigating Side Reactions
Side Reaction Mitigation Strategy Underlying Principle
Over-alkylation Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, Ts) before carrying out C-alkylation/arylation.Blocking the nucleophilic nitrogen prevents it from reacting, directing the substitution to the desired carbon position.
Dimerization Use high dilution conditions to favor intramolecular cyclization over intermolecular dimerization. Add the reactive intermediate slowly to the reaction mixture.Lowering the concentration of the reactive intermediate reduces the probability of bimolecular reactions.
N-Oxide Formation Conduct the reaction under an inert atmosphere (N2 or Ar) to minimize exposure to oxygen. Avoid unnecessarily high temperatures.Preventing oxidation of the pyrazine nitrogen atoms preserves the desired product.
Incomplete Cyclization Ensure sufficient reaction time and optimal temperature for the cyclization step. Use a stronger dehydrating agent if necessary in Bischler-Napieralski type reactions.[15]Driving the cyclization equilibrium towards the product by optimizing conditions and reagents.
Hydrolysis Use anhydrous conditions and carefully control the pH of the reaction. Choose reaction conditions that are compatible with sensitive functional groups.Minimizing the presence of water and strong acids or bases prevents the cleavage of ester and amide bonds.

Section 3: Navigating Purification & Isolation Challenges

The purification of N-heterocycles can be challenging due to their polarity and potential for interaction with silica gel.

Question: I am having difficulty purifying my pyrrolopyrazine product by column chromatography. It is streaking on the TLC plate and the recovery from the column is low.

Answer:

The purification of pyrrolopyrazines and other N-heterocycles can indeed be problematic. The basic nitrogen atoms can interact strongly with the acidic silica gel, leading to poor separation, band tailing, and even decomposition of the product on the column.[16]

Troubleshooting Protocol for Purification
  • TLC Analysis Optimization:

    • Solvent System Selection: Experiment with a variety of solvent systems to find one that gives a good Rf value (ideally between 0.2 and 0.4) and minimizes streaking. Common eluents include mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or chloroform/acetone.

    • Addition of a Basic Modifier: To counteract the acidity of the silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent.[16] This will compete with your product for binding to the acidic sites on the silica, resulting in better peak shape.

  • Column Chromatography Techniques:

    • Use Neutralized Silica Gel: You can prepare neutralized silica gel by washing it with a solution of your chosen basic modifier in the eluent before packing the column.[16]

    • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and then carefully add the dried powder to the top of your column. This can lead to sharper bands and better separation.

    • Alternative Stationary Phases: If silica gel proves to be too problematic, consider using a different stationary phase such as neutral or basic alumina, or C18-functionalized silica (reverse-phase chromatography).

  • Alternative Purification Methods:

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining very pure material. The key is to find a solvent or solvent system in which your product is soluble when hot but insoluble when cold.

    • Preparative TLC or HPLC: For small-scale purifications or for separating very similar compounds, preparative thin-layer chromatography or high-performance liquid chromatography can be excellent options.

G

Caption: A workflow for troubleshooting the purification of pyrrolopyrazine derivatives.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Can I use microwave irradiation to accelerate my pyrrolopyrazine synthesis?

    • A1: Yes, microwave-assisted synthesis can be a very effective technique for accelerating many heterocyclic syntheses, often leading to shorter reaction times and improved yields. However, it is important to carefully screen the reaction conditions, as the high temperatures achieved in the microwave can also promote side reactions or product degradation.

  • Q2: My pyrrolopyrazine product is an oil. How can I best purify it?

    • A2: For oily products, column chromatography is the most common purification method. If you are still having trouble after trying the troubleshooting steps above, you might consider converting the oil to a solid salt (e.g., a hydrochloride or trifluoroacetate salt) by treating it with the corresponding acid. The salt can then be purified by recrystallization and the free base can be regenerated by treatment with a mild base.

  • Q3: How can I confirm the structure of my synthesized pyrrolopyrazine?

    • A3: A combination of spectroscopic techniques is essential for structure confirmation. This typically includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to determine the molecular weight, and Infrared (IR) spectroscopy to identify key functional groups. For unambiguous structure determination, X-ray crystallography of a suitable single crystal is the gold standard.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem.
  • Journal of the Chemical Society C: Organic. (n.d.). Preparation and reactions of some substituted pyrazine di-N-oxides. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Mariano, P. S. (n.d.).
  • ACS Publications. (2022, September 12). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Retrieved from [Link]

  • Syntheses of some pyrimidine N-oxides. (n.d.).
  • MDPI. (n.d.). Synthetic Methods Towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Retrieved from [Link]

  • BenchChem. (2025).
  • MDPI. (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • RSC Publishing. (n.d.). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • NIH. (2020, June 30). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Retrieved from [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Deriv
  • Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. (n.d.).
  • NIH. (n.d.). Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction. Retrieved from [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW).
  • PubMed. (2020, January 19). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • PubMed Central. (n.d.). Modern Strategies for Heterocycle Synthesis. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24. Chapter 24 – Amines and Heterocycles Solutions to Problems. Retrieved from [Link]

  • IJIRSET. (2019, June). Synthesis of Heterocyclic Compounds.
  • Sci-Hub. (n.d.). C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines.
  • BenchChem. (2025).
  • NIH. (2020, February 18). Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines.
  • PubMed Central. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
  • RSC Publishing. (n.d.). One-pot tandem cyclisation to pyrrolo[1,2-a][1][8]benzodiazepines: a modified approach to the Pictet–Spengler reaction.

  • ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
  • YouTube. (2019, May 30). Bischler Napieralski Reaction Mechanism Application/ Synthesis of Isoquinoline IIT JAM CSIR NET GATE. Retrieved from [Link]

  • ResearchGate. (2023, June 20). (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Purification of 1-Methyloctahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Methyloctahydropyrrolo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this chiral bicyclic diamine. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Introduction to Purification Challenges

This compound is a chiral saturated heterocyclic compound. Its purification presents a unique set of challenges stemming from its physicochemical properties and the intricacies of its synthesis. As a bicyclic diamine, its basic nature can lead to problematic interactions with standard purification media. Furthermore, the presence of a chiral center at the bridgehead carbon (C8a) and another at the methyl-substituted carbon (C1) means that the synthesis can result in a mixture of stereoisomers (diastereomers and enantiomers), which often exhibit very similar physical properties, making their separation a significant hurdle.

Common purification challenges include:

  • Stereoisomer Contamination: Presence of undesired diastereomers and enantiomers.

  • Starting Material and Reagent Carryover: Residual unreacted starting materials and reagents from the synthesis.

  • Byproduct Formation: Structurally similar impurities formed through side reactions.

  • Solvent and Water Residue: Trapped solvents or moisture in the final product.

  • Poor Chromatographic Behavior: Tailing and irreversible adsorption on standard silica gel.

This guide will address these challenges with practical, step-by-step protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound streak badly on a standard silica gel column?

A1: The basic nitrogen atoms in the pyrazine and pyrrolidine rings interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction leads to peak tailing, and in some cases, irreversible adsorption of your compound onto the column.

Q2: I have a mixture of diastereomers. How can I separate them?

A2: Diastereomers have different physical properties and can often be separated by carefully optimized chromatography (flash, HPLC, or SFC) or crystallization. The choice of method depends on the degree of difference in their properties. A troubleshooting guide for diastereomer separation is provided below.

Q3: How can I remove residual starting materials that are also basic?

A3: If the boiling points are sufficiently different, fractional vacuum distillation can be an effective first step.[1][2][3] Chromatographic methods using modified stationary phases or mobile phase additives can also be employed to enhance selectivity between your product and basic impurities.

Q4: My purified product is a viscous oil. How can I solidify it?

A4: If the compound is known to be a solid, the oily consistency might be due to residual solvents or the presence of impurities that inhibit crystallization. Try co-evaporation with a low-boiling solvent like dichloromethane or diethyl ether to remove trace solvents. If that fails, consider converting the free base to a salt (e.g., hydrochloride or tartrate), which often have higher melting points and are more crystalline.

Q5: What is the best way to determine the enantiomeric purity of my final product?

A5: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase (CSP) is the gold standard for determining enantiomeric excess (ee).[4]

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols for overcoming specific purification challenges.

Challenge 1: Poor Peak Shape in Normal-Phase Chromatography

Issue: Significant peak tailing or no elution from a silica gel column.

Root Cause: Strong interaction between the basic amine and acidic silica.

Solutions:

  • Mobile Phase Modification:

    • Protocol: Add a small amount of a volatile base to your mobile phase to compete with your compound for the acidic sites on the silica. A common choice is triethylamine (TEA) at 0.1-1% (v/v).

    • Example: If you are using a hexane/ethyl acetate gradient, add 0.5% TEA to both solvents.

    • Rationale: The TEA will neutralize the acidic silanol groups, preventing your bicyclic amine from strongly adsorbing.

  • Use of Alternative Stationary Phases:

    • Protocol: Switch to a less acidic or a basic stationary phase.

      • Alumina (basic or neutral): Can be a good alternative to silica for the purification of basic compounds.

      • Amine-functionalized silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanol groups and provides a more inert surface for the separation of amines.

    • Rationale: By using a stationary phase with a surface chemistry that does not strongly interact with basic compounds, you can achieve symmetrical peak shapes and better separation.

Challenge 2: Separation of Diastereomers

Issue: Co-elution of diastereomers of this compound.

Root Cause: Diastereomers have very similar polarities.

Solutions:

  • High-Resolution Chromatography (HPLC or SFC):

    • Protocol for Preparative HPLC:

      • Scouting: Use an analytical HPLC with various normal-phase columns (e.g., cyano, diol) and different solvent systems (e.g., hexane/isopropanol, dichloromethane/methanol) to find a condition that shows baseline or near-baseline separation.

      • Scale-up: Once a suitable condition is found, scale up to a preparative HPLC system.

    • Protocol for Preparative SFC:

      • SFC is often superior for chiral and diastereomeric separations due to its high efficiency and the use of environmentally benign CO2 as the main mobile phase component.[5][6]

      • Scouting: Screen various chiral and achiral columns with CO2 and a co-solvent (typically methanol or ethanol).

      • Optimization: Fine-tune the gradient, temperature, and back-pressure to maximize resolution.

    • Rationale: The higher efficiency of HPLC and SFC columns compared to flash chromatography provides the necessary resolving power to separate compounds with small differences in their physical properties.

  • Diastereoselective Crystallization:

    • Protocol:

      • If the diastereomers are in a 1:1 ratio, attempt to crystallize the mixture from various solvents. One diastereomer may preferentially crystallize.

      • If one diastereomer is in excess, it may be possible to crystallize it out, leaving the other in the mother liquor.

    • Rationale: Diastereomers can have different crystal packing energies and solubilities, which can be exploited for separation by crystallization.

Challenge 3: Enantiomeric Resolution

Issue: The final product is a racemic mixture of the desired diastereomer.

Root Cause: Non-stereoselective synthesis.

Solutions:

  • Preparative Chiral SFC/HPLC:

    • Protocol:

      • Column Selection: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for separating enantiomers of amines.[7] Crown ether-based CSPs are particularly effective for primary amines.[4]

      • Method Development: Optimize the mobile phase (e.g., CO2/methanol for SFC; hexane/ethanol for normal phase HPLC) to achieve baseline separation.

      • Scale-up: Perform preparative injections to isolate the desired enantiomer.

    • Rationale: Chiral stationary phases create a chiral environment where the two enantiomers have different affinities, allowing for their separation.

  • Crystallization of Diastereomeric Salts:

    • Protocol:

      • React the racemic amine with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid) to form a mixture of diastereomeric salts.

      • These diastereomeric salts will have different solubilities. Perform fractional crystallization from a suitable solvent to isolate one of the diastereomeric salts.

      • Treat the isolated salt with a base (e.g., NaOH) to liberate the single enantiomer of your amine.

    • Rationale: This classical resolution technique converts the enantiomeric pair into a diastereomeric pair, which can then be separated based on differences in their physical properties.

G cluster_0 Initial Purification cluster_1 Chiral Resolution cluster_2 Final Product start Crude Product (Mixture of Stereoisomers) distillation Fractional Vacuum Distillation start->distillation High boiling impurities chrom_achiral Achiral Chromatography (e.g., Alumina or Amine-Silica) distillation->chrom_achiral Separate Diastereomers racemic_diastereomer Racemic Diastereomer chrom_achiral->racemic_diastereomer chiral_sfc Preparative Chiral SFC/HPLC racemic_diastereomer->chiral_sfc Direct Separation diastereomeric_salt Diastereomeric Salt Formation racemic_diastereomer->diastereomeric_salt Indirect Separation enantiopure Enantiopure This compound chiral_sfc->enantiopure crystallization Fractional Crystallization diastereomeric_salt->crystallization liberation Liberate Free Base crystallization->liberation liberation->enantiopure

Caption: Workflow for the purification and chiral resolution of this compound.

Data Summary

Table 1: Physicochemical Properties of Octahydropyrrolo[1,2-a]pyrazine (Parent Scaffold)

Property Value Source
Molecular Formula C₇H₁₄N₂ PubChem[8]
Molecular Weight 126.20 g/mol PubChem[8]
XLogP3 0.2 PubChem[8]

| Boiling Point | Estimated >150 °C at atm. pressure | Inferred from high MW and amine nature |

Note: The methyl substituent in this compound will slightly increase the molecular weight and boiling point. The high boiling point suggests that vacuum distillation is necessary to avoid decomposition.[9]

Table 2: Common Solvents for Purification of Amines

Solvent Boiling Point (°C) Properties and Use Cases
Hexane 69 Non-polar eluent for normal-phase chromatography.
Ethyl Acetate 77 Medium polarity eluent. Often used with hexane.
Dichloromethane 40 Good solvent for many organic compounds.
Methanol 65 Polar protic solvent. Used as a strong eluent in normal-phase and as a co-solvent in SFC.
Isopropanol 82 Often used as a modifier in chiral separations.

| Triethylamine (TEA) | 89 | Basic additive to suppress tailing in chromatography. |

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

Objective: To remove low-boiling starting materials and high-boiling polymeric byproducts.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle

  • Stir bar

Procedure:

  • Assemble the short-path distillation apparatus. Ensure all joints are well-sealed with vacuum grease.

  • Place the crude material in the distillation flask with a stir bar.

  • Slowly apply vacuum.

  • Begin heating and stirring the mixture.

  • Collect and discard any low-boiling fractions.

  • Increase the temperature to distill the product. Collect the fraction that distills at a constant temperature.

  • Stop the distillation when the temperature rises again or when charring is observed in the distillation pot.

Rationale: Vacuum distillation lowers the boiling point of the compound, allowing it to be distilled at a lower temperature and preventing thermal decomposition.[3]

Protocol 2: Preparative Chiral SFC

Objective: To separate the enantiomers of this compound.

Materials:

  • Racemic this compound

  • Preparative SFC instrument

  • Chiral stationary phase column (e.g., polysaccharide-based)

  • Supercritical CO₂

  • Methanol (or other suitable co-solvent)

Procedure:

  • Dissolve the racemic mixture in a minimal amount of the co-solvent.

  • Perform analytical injections to optimize the separation conditions (co-solvent percentage, gradient, flow rate, temperature, back-pressure).

  • Once baseline separation is achieved, switch to the preparative column.

  • Perform stacked injections to process the entire batch.

  • Collect the fractions corresponding to each enantiomer.

  • Evaporate the solvent to obtain the purified enantiomers.

Rationale: SFC offers high resolution and is a "greener" alternative to HPLC for preparative chiral separations, with easier solvent removal.[5][10]

G start Crude Product Analysis (TLC, NMR, LC-MS) q3 Significant non-polar impurities? start->q3 q1 Are diastereomers present? q2 Is the product racemic? q1->q2 No (or after separation) achiral_chrom Achiral Chromatography (Alumina/Amine-Silica) q1->achiral_chrom Yes, separable by achiral methods chiral_sep Chiral Separation (SFC or Diastereomeric Salt Crystallization) q2->chiral_sep Yes final_product Pure Enantiomer q2->final_product No q4 Significant polar/basic impurities? q3->q4 No distill Vacuum Distillation q3->distill Yes q4->q1 No q4->achiral_chrom Yes distill->q4 achiral_chrom->q1 chiral_sep->final_product

Caption: Decision tree for selecting a purification strategy for this compound.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Link

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. Link

  • Advances in Achiral Stationary Phases for SFC. (2014). American Pharmaceutical Review. Link

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). Molecules, 25(8), 1826. Link

  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. Link

  • 3 Benefits of Vacuum Fractional Distillation. (n.d.). DigiVac. Link

  • Distillation. (n.d.). Jack Westin. Link

  • Vacuum distillation. (n.d.). In Wikipedia. Link

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). Molecules, 26(11), 3369. Link

  • Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. (n.d.). ResearchGate. Link

  • (R)-8a-methyloctahydropyrrolo[1,2-a]pyrazine. (n.d.). Advanced ChemBlocks. Link

  • Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. Link

  • Chiral Impurity Methods – Case Study. (n.d.). HPLC. Link

  • Distillation. (n.d.). Sketchy. Link

  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. (n.d.). Link

  • Synthesis of Tetrahydropyrrolo/indolo[1,2-a]pyrazines by Enantioselective Hydrogenation of Heterocyclic Imines. (n.d.). Semantic Scholar. Link

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. (2017). RSC Advances, 7(57), 35671-35682. Link

  • The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... (n.d.). ResearchGate. Link

  • Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. (2018). The Journal of Organic Chemistry, 83(17), 10323-10331. Link

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TUI. Link

  • Octahydropyrrolo(1,2-a)pyrazine. (n.d.). PubChem. Link

  • Synthesis of Heterocyclic Chiral Diamines and Use of Diamine-Based Chiral Guanidines to Determine Enantiopurity of Amino Acids. (2010). Link

  • SUBSTITUTED HEXAHYDROPYRROLO (1,2-A)PYRAZINES, OCTAHYDROPYRIDO(1,2-A)PYRAZINES AND DECAHYDROPYRAZINO(1,2-A)AZEPINES. (2007). Link

  • 5654-83-1 | Octahydropyrrolo[1,2-a]pyrazine. (n.d.). ChemScene. Link

  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. (2015). Molecules, 20(11), 20087-20104. Link

  • Separation and Analysis of Chiral Compounds by Nano-Liquid Chromatography Using Glycopeptide Antibiotics. (2026). In Methods in Molecular Biology (Vol. 2994, pp. 279-291). Link

  • Synthesis of Tetrahydropyrrolo/indolo[1, 2-a]pyrazines by Enantioselective Hydrogenation of Heterocyclic Imines. (2015). Chinese Journal of Chemistry, 33(10), 1143-1146. Link

  • Study on Antitumor Platinum(II) Complexes of Chiral Diamines with Dicyclic Species as Steric Hindrance. (2015). Journal of Medicinal Chemistry, 58(17), 6837-6849. Linkncbi.nlm.nih.gov/26247573/)

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-Methyloctahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Methyloctahydropyrrolo[1,2-a]pyrazine. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly encountered with this compound in experimental assays. Our goal is to equip you with the knowledge to ensure reliable and reproducible results.

Understanding the Molecule: Why is Solubility a Challenge?

This compound is a heterocyclic compound with a molecular formula of C₈H₁₆N₂.[1][2] Its structure, featuring a fused ring system and a methyl group, contributes to a degree of lipophilicity which can lead to poor aqueous solubility. While specific experimental solubility data is not widely published, related compounds in the pyrrolopyrazine class are known to be poorly water-soluble, a characteristic that often complicates in vitro and cell-based assays.[3]

Low aqueous solubility can lead to a host of experimental problems, including underestimation of biological activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[4][5] Therefore, addressing solubility head-on is a critical first step for any experimental campaign.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding this compound.

Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?

Answer: For initial stock solutions, we strongly recommend using 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, water-miscible organic solvent capable of dissolving many poorly soluble compounds.[4][]

Causality: DMSO is a polar aprotic solvent that disrupts the intermolecular forces in solid crystalline compounds. Its ability to form hydrogen bonds with water allows for miscibility with aqueous assay buffers upon dilution, although this step is where precipitation often occurs if not handled correctly.[]

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

Answer: This is the most common solubility issue, known as "aqueous dropout." It occurs because the compound, while soluble in pure DMSO, is not soluble in the final, predominantly aqueous, assay medium.

Here are several strategies to overcome this, which will be detailed in the Troubleshooting Guides section:

  • Optimize the Dilution Protocol: Avoid adding the aqueous buffer directly to your concentrated stock. Instead, perform a serial dilution or add the small volume of DMSO stock directly into the final assay volume with vigorous mixing.[5]

  • Lower the Final Assay Concentration: The simplest solution is often to reduce the highest concentration in your dose-response curve to a level below the compound's aqueous solubility limit.[5]

  • Use pH Modification: As a basic compound (containing nitrogen atoms), this compound is expected to become more soluble in acidic conditions.[7][8] Lowering the pH of your buffer can significantly increase solubility.

  • Incorporate Co-solvents: Adding a small amount of an organic solvent like ethanol or polyethylene glycol (PEG 400) to your final assay buffer can increase the solubility of your compound.[][9]

  • Utilize Solubilizing Excipients: For challenging cases, using agents like cyclodextrins can encapsulate the compound, increasing its apparent aqueous solubility.[10][11]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

Answer: This is highly dependent on the cell line being used. Some robust cancer cell lines can tolerate up to 1% DMSO, but many, especially primary cells or stem cells, are sensitive to concentrations as low as 0.1%.[12][13][14]

Best Practice: Always run a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line that does not cause cytotoxicity or affect the biological endpoint you are measuring.[13][15] It is recommended to keep the final DMSO concentration at or below 0.5% for most applications, and ideally ≤0.1%.[12][16]

Cell Type SensitivityRecommended Max DMSO Concentration
High (e.g., Primary Cells, Stem Cells)≤ 0.1%[12]
Medium (e.g., Sensitive Cell Lines)0.1% - 0.3%[16]
Low (e.g., Robust Cancer Cell Lines)≤ 0.5% (up to 1% may be tolerated)[12][13]
Q4: How can I use pH to my advantage to increase solubility?

Answer: this compound contains basic nitrogen atoms that can be protonated. According to the Henderson-Hasselbalch equation, at a pH below the compound's pKa, the protonated (ionized) form will dominate. This ionized form is typically much more water-soluble.[][7]

Mechanism: Protonation adds a positive charge to the molecule, allowing for strong ion-dipole interactions with polar water molecules, which overcomes the hydrophobic forces that cause the neutral molecule to aggregate and precipitate.[8]

To apply this, prepare your assay buffer at a lower pH (e.g., pH 6.0 or 6.5 instead of 7.4). You must ensure that this pH change does not affect your assay's biological activity or the health of your cells.

Troubleshooting Guides & Protocols

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving solubility issues with this compound.

G cluster_0 Solubility Troubleshooting Workflow A Start: Prepare 10-50 mM Stock in 100% DMSO B Dilute to Highest Working Concentration in Assay Buffer A->B C Observe for Precipitation (Visual check, light scatter) B->C D Is Precipitation Observed? C->D E Success: Proceed with Assay D->E No F Troubleshooting Path D->F Yes G Option 1: Lower Max Concentration and Re-test F->G Simplest First H Option 2: Modify Assay Buffer pH (e.g., pH 6.5) and Re-test F->H If pH Change is Tolerated I Option 3: Add a Co-Solvent (e.g., 1-5% Ethanol) and Re-test F->I If Solvent is Tolerated J Option 4 (Advanced): Use Cyclodextrin Formulation F->J For Difficult Cases G->B H->B I->B J->B G cluster_0 Cyclodextrin Solubilization Mechanism Compound Hydrophobic Compound (this compound) p1 Compound->p1 CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) CD->p1 Water Aqueous Solution (Water Molecules) p2 Water->p2 Soluble in Complex Soluble Inclusion Complex Complex->p2 p1->Complex +

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Final Recommendations

Low solubility is a common but surmountable obstacle in drug discovery and basic research. [4][5]For this compound, a systematic approach is key.

  • Always start with a high-quality DMSO stock.

  • Be mindful of the final DMSO concentration and its potential effects on your assay.

  • When precipitation occurs, work through the troubleshooting workflow systematically, starting with the simplest methods like lowering the final concentration.

  • Consider pH modification as a powerful tool for this basic compound, but validate that the new pH does not interfere with your experiment.

  • Document all solubility optimization steps to ensure your methods are robust and reproducible.

By applying these principles and protocols, you can overcome the solubility challenges of this compound and generate high-quality, reliable data.

References
  • JoVE. Bioavailability Enhancement: Drug Solubility Enhancement. Journal of Visualized Experiments. Accessed January 20, 2026.
  • ResearchGate. What the concentration of DMSO you use in cell culture assays?. ResearchGate. Published January 25, 2016. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • LifeTein. DMSO usage in cell culture. LifeTein. Published February 1, 2023. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Published May 10, 2006. [Link]

  • ResearchGate. What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. ResearchGate. Published October 14, 2014. [Link]

  • IOPscience. pH adjustment: Significance and symbolism. IOPscience. Published January 7, 2026. [Link]

  • ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. Published January 1, 2016. [Link]

  • Reddit. Maximum DMSO concentration in media for cell culture?. Reddit. Published October 5, 2023. [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Published July 26, 2021. [Link]

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. ijpsr.com. Accessed January 20, 2026. [Link]

  • MDPI. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. MDPI. Accessed January 20, 2026. [Link]

  • Chemsrc. 1-METHYL-1,2,3,4-TETRAHYDRO-PYRROLO[1,2-A]PYRAZINE HYDROCHLORIDE. Chemsrc.com. Accessed January 20, 2026. [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. typeset.io. Accessed January 20, 2026. [Link]

  • Bergström, C. A. (2010). Optimizing the solubility of research compounds: how to avoid going off track. Future Medicinal Chemistry, 2(5), 731-740. [Link]

  • MDPI. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Published October 27, 2023. [Link]

  • Asian Journal of Pharmaceutics. An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. asianpharmaonline.org. Published April 4, 2018. [Link]

  • ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Accessed January 20, 2026. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. ijpca.com. Accessed January 20, 2026. [Link]

  • PubChem. (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine. PubChem. Accessed January 20, 2026. [Link]

  • NIST. 1-Methylpyrrolo[1,2-a]pyrazine. NIST Chemistry WebBook. Accessed January 20, 2026. [Link]

  • NIST. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST Chemistry WebBook. Accessed January 20, 2026. [Link]

  • FooDB. Showing Compound 1-Methylpyrrolo[1,2-a]pyrazine (FDB011180). FooDB. Accessed January 20, 2026. [Link]

  • CP Lab Safety. This compound, 95% Purity, C8H16N2, 1 gram. CP Lab Safety. Accessed January 20, 2026. [Link]

  • PubChem. Pyrrolo[1,2-a]pyrazine. PubChem. Accessed January 20, 2026. [Link]

  • MDPI. Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. MDPI. Published October 18, 2023. [Link]

  • NIST. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST Chemistry WebBook. Accessed January 20, 2026. [Link]

  • PubChem. 1-methyl-1H,2H,3H,4H-pyrrolo(1,2-a)pyrazine. PubChem. Accessed January 20, 2026. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 1-Methyloctahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 1-methyloctahydropyrrolo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this unique scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our approach is rooted in established chemical principles and field-proven insights to help you overcome common challenges and achieve optimal reaction outcomes.

Introduction

This compound is a bicyclic diamine with significant potential in medicinal chemistry due to its rigid structure and versatile substitution patterns. Derivatization of this core, typically through acylation of the secondary amine, is a critical step in the synthesis of novel therapeutic agents. However, the steric hindrance imposed by the adjacent methyl group and the electronic nature of the scaffold can present unique challenges. This guide will address these issues directly, providing a clear path to successful derivatization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization of this compound, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am attempting an N-acylation reaction on this compound using a standard acyl chloride and a tertiary amine base, but I am observing very low conversion to my desired product. What are the likely causes and how can I improve the yield?

A: Low yield in the acylation of this substrate is a common issue and can stem from several factors, primarily related to the steric hindrance of the secondary amine and the reactivity of the acylating agent.

  • Causality: The secondary amine in this compound is sterically hindered by the bridgehead methyl group. This can significantly slow down the rate of nucleophilic attack on the acylating agent. Furthermore, less reactive acylating agents may not be sufficiently electrophilic to overcome this steric barrier.

  • Solutions & Protocol Adjustments:

    • Choice of Acylating Agent: If you are using a bulky or less reactive acylating agent, consider switching to a more reactive one. Acid anhydrides or highly reactive acyl chlorides (e.g., those with electron-withdrawing groups) can be more effective.[1][2] For particularly challenging cases, consider using a more potent acylating agent like an acylimidazolide, which can be more reactive than the corresponding acid chloride.

    • Reaction Temperature: While many acylations proceed at room temperature, increasing the reaction temperature to 40-60°C can provide the necessary energy to overcome the activation barrier.[3] However, be cautious of potential side reactions at higher temperatures.

    • Choice of Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine is often preferred over triethylamine (TEA) to avoid competition with the substrate for the acylating agent.[4] The base is crucial for neutralizing the acid byproduct (e.g., HCl) which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]

    • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. Ensure the solvent is anhydrous, as water can hydrolyze the acylating agent.

    • Reaction Time: Due to steric hindrance, the reaction may require a longer time to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) over 24-48 hours.

Issue 2: Formation of Multiple Products

Q: My reaction mixture shows multiple spots on TLC, and the mass spectrum indicates the presence of several byproducts in addition to my desired acylated product. What are these side products and how can I minimize their formation?

A: The formation of multiple products can be attributed to side reactions involving the acylating agent, the starting material, or impurities.

  • Causality & Potential Side Products:

    • Over-acylation: While less common for secondary amines, if your acylating agent is highly reactive and used in large excess, it could potentially react at other sites, though unlikely on the tertiary amine.

    • Hydrolysis of Acylating Agent: If there is moisture in your reaction, the acylating agent can hydrolyze to the corresponding carboxylic acid. This not only consumes your reagent but the acid can also react with your base, affecting the reaction stoichiometry.

    • Ketene Formation: With acyl halides that have an α-hydrogen, a strong amine base can promote elimination to form a highly reactive ketene intermediate.[6] This ketene can then react with the amine, but also dimerize or polymerize, leading to a complex mixture of byproducts.

    • Dimerization of the Pyrrolopyrazine Core: Under certain acetylation conditions, dimerization of similar pyrrolo[1,2-a]pyrazine systems has been observed.[7]

  • Solutions & Protocol Adjustments:

    • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the acylating agent. A large excess can promote side reactions.

    • Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the acylating agent.

    • Order of Addition: Add the acylating agent slowly to a solution of the amine and the base at a low temperature (e.g., 0°C) to control the initial reaction rate and minimize side reactions like ketene formation.

    • Choice of Acylating Agent: If ketene formation is suspected, switch to an acylating agent without α-hydrogens or use an acid anhydride.

Issue 3: Difficult Product Purification

Q: I have successfully formed my desired product, but I am struggling to purify it from the reaction mixture. The product seems to be highly polar and difficult to separate from the baseline impurities on a silica gel column.

A: Purification challenges often arise from the polar nature of the amide product and the presence of basic impurities.

  • Causality: The newly formed amide bond increases the polarity of the molecule. Additionally, residual amine base (like TEA or DIPEA) and its corresponding salt can co-elute with the product or cause streaking on silica gel.

  • Solutions & Purification Protocol:

    • Aqueous Workup: Before column chromatography, perform an aqueous workup. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acidic solution (e.g., 1M HCl or saturated NH4Cl solution) to remove the excess amine base. Follow this with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid and then a brine wash.

    • Column Chromatography Optimization:

      • Solvent System: For polar products, a more polar solvent system will be required. A common choice is a gradient of methanol in dichloromethane (DCM).

      • Tailing Suppression: To prevent streaking of the basic product on the acidic silica gel, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent.

    • Alternative Purification Methods: If silica gel chromatography is ineffective, consider reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose acylating agent for this compound?

A1: For routine acylations, starting with the corresponding acid anhydride is often a good choice as it avoids the formation of corrosive HCl and can be less prone to ketene formation compared to acyl chlorides.[2] For more challenging acylations where the anhydride is not reactive enough, an acyl chloride can be used with careful control of reaction conditions.

Q2: How can I monitor the progress of my derivatization reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between the starting amine and the less polar acylated product (e.g., 10% methanol in DCM). The starting amine can be visualized with a potassium permanganate stain, while the product might be UV active if the acyl group contains an aromatic ring. For more precise monitoring, LC-MS is ideal as it can confirm the mass of the product and detect any byproducts.

Q3: Can I perform this derivatization in an aqueous or protic solvent?

A3: It is generally not recommended. Acylating agents like acyl chlorides and anhydrides react readily with water and alcohols.[1] This would lead to the consumption of your reagent and lower yields. While some specialized N-acylation procedures in water exist, they typically require specific reagents.[8] For this substrate, anhydrous aprotic solvents are the standard and recommended choice.

Q4: My starting this compound is a salt (e.g., hydrochloride). Do I need to free-base it before the reaction?

A4: Yes, it is highly recommended. The amine salt is not nucleophilic and will not react. You can free-base it by dissolving the salt in a minimal amount of water, adding a strong base like NaOH or K2CO3 until the solution is basic, and then extracting the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate to obtain the free amine. Alternatively, you can use an extra equivalent of your reaction base to neutralize the HCl in situ, but this is less efficient and can complicate the reaction stoichiometry.

Experimental Protocols & Data

General Protocol for N-Acylation
  • To a solution of this compound (1.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add the acylating agent (e.g., acyl chloride or anhydride, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table of Recommended Reaction Conditions
ParameterRecommendationRationale
Solvent Anhydrous DCM, THF, or AcetonitrileAprotic to prevent hydrolysis of the acylating agent.
Base Diisopropylethylamine (DIPEA), 2,6-LutidineNon-nucleophilic to avoid competing with the substrate.[4]
Temperature 0°C to Room Temperature (or up to 40-60°C if needed)Controls initial reactivity and overcomes activation energy.
Acylating Agent Acid Anhydride > Acyl ChlorideBalances reactivity and potential for side reactions.[2]
Stoichiometry 1.2-1.5 eq of acylating agent and baseEnsures complete reaction without promoting side reactions.

Visualizations

Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low or No Product Yield check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_reagents->start Reagents compromised increase_reactivity Increase Reactivity check_reagents->increase_reactivity Reagents OK optimize_conditions Optimize Reaction Conditions increase_reactivity->optimize_conditions acyl_agent Switch to a more reactive acylating agent (e.g., anhydride or more reactive acyl chloride) increase_reactivity->acyl_agent increase_temp Increase reaction temperature (e.g., to 40-60°C) optimize_conditions->increase_temp change_base Use a non-nucleophilic, hindered base (e.g., DIPEA, 2,6-lutidine) optimize_conditions->change_base extend_time Extend reaction time and monitor by TLC/LC-MS optimize_conditions->extend_time end_node Improved Yield acyl_agent->end_node increase_temp->end_node change_base->end_node extend_time->end_node

Caption: Decision tree for addressing low product yield.

General Derivatization Pathway

derivatization_pathway start_material This compound (Substrate) reaction_step N-Acylation Reaction (Anhydrous Solvent) start_material->reaction_step acylating_agent Acylating Agent (R-CO-X) acylating_agent->reaction_step base Base (e.g., DIPEA) base->reaction_step product Derivatized Product reaction_step->product byproduct Base-HX Salt reaction_step->byproduct

Caption: General schematic of the N-acylation reaction.

References

  • Padilla-Mejía, N. E., et al. (2017). A highly selective acylating reagent with remarkable recognition of primary amines in monoacylation of polyamines and aminoglycosides. Nature Communications, 8, 1533. Available at: [Link]

  • Singh, D. K., et al. (2019). Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity. Arkivoc, 2019(3), 8-21. Available at: [Link]

  • Michigan State University Department of Chemistry. Derivatives of Carboxylic Acids. Available at: [Link]

  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 1: with Acyl Halides. Available at: [Link]

  • Dunetz, J. R., et al. (2021). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 23(1), 139-143. Available at: [Link]

  • Katritzky, A. R., et al. (2010). N-Acylation Reactions of Amines.
  • Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(9), 13536-13553. Available at: [Link]

  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 2: Other Electrophiles. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2006). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Jordan Journal of Chemistry, 1(1), 43-52.
  • LibreTexts Chemistry. (2020). 24.7: Reactions of Amines. Available at: [Link]

  • Britannica. Acylating agent. Available at: [Link]

  • Boumoud, B., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RASAYAN Journal of Chemistry, 7(1), 20-25.
  • StudySmarter. Friedel Crafts Acylation: Mechanism & Conditions. Available at: [Link]

  • Kégl, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1957. Available at: [Link]

  • De Zwart, F. J., et al. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(75), 10411-10414. Available at: [Link]

  • LibreTexts Chemistry. (2020). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Meldola, R., & Hollely, W. F. (1914). XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. Journal of the Chemical Society, Transactions, 105, 410-418. Available at: [Link]

  • Kim, I., et al. (2018). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. The Journal of Organic Chemistry, 83(15), 8475-8484. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. Available at: [Link]

  • De Kimpe, N., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 138-170. Available at: [Link]

  • LibreTexts Chemistry. (2021). Derivatization. Available at: [Link]

  • Irie, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. Available at: [Link]

  • Płotka-Wasylka, J., et al. (2017). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 117(14), 9324-9369.
  • Mustafa, A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 169. Available at: [Link]

  • Li, Y., et al. (2004). The Effect of Steric Hindrance on the Photophysical Behavior of Substituted Styryl Pyrazine Derivatives. Acta Physico-Chimica Sinica, 20(11), 1313-1318.
  • Terenin, V. I., et al. (2006). Dimerization of 1-methyl-substituted pyrrolo[1,2-a]pyrazines at acetylation process. Chemistry of Heterocyclic Compounds, 42(8), 1045-1050.
  • ResearchGate. (2018). Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. Available at: [Link]

  • Kim, I., et al. (2015). One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates: multi-functionalization of a pyrazine unit. Organic & Biomolecular Chemistry, 13(28), 7752-7760. Available at: [Link]

  • Verissimo, E., et al. (2022). Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. RSC Medicinal Chemistry, 13(5), 603-613. Available at: [Link]

  • Grzybowski, M., et al. (2017). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. Dyes and Pigments, 141, 353-362.
  • de la Torre, B., et al. (2021). Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. Physical Chemistry Chemical Physics, 23(3), 1837-1844. Available at: [Link]1/cp/d0cp05786a)

Sources

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 1-Methyloctahydropyrrolo[1,2-a]pyrazine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 1-Methyloctahydropyrrolo[1,2-a]pyrazine and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you achieve consistent and reliable results in your bioassays. Inconsistent outcomes in bioassays are a common challenge, but a systematic approach to identifying and resolving the root causes can lead to robust and reproducible data.

The pyrrolo[1,2-a]pyrazine scaffold is a key feature in a variety of biologically active compounds, with derivatives showing potential as antimicrobial, anti-inflammatory, and antitumor agents, as well as kinase inhibitors[1][2][3]. Given the diverse potential applications, ensuring the integrity of your experimental data is paramount. This guide will walk you through critical aspects of experimental design and execution, from compound verification to assay setup and data interpretation.

Part 1: Compound Integrity and Handling

The quality and handling of your test compound are the foundation of any successful bioassay. Inconsistencies at this stage will inevitably lead to variable results downstream.

FAQ 1: My assay results are showing high variability between batches of the same compound. What could be the cause?

High variability between different batches of this compound can often be traced back to issues with compound purity, identity, and the presence of stereoisomers.

  • Purity: Low-purity reagents can introduce contaminants that may have their own biological effects or interfere with the assay, leading to unreliable results[4]. It is crucial to use highly purified compounds.

    • Recommendation: Always obtain a Certificate of Analysis (CoA) for each new batch of your compound. Verify the purity using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Identity: Ensure the compound is indeed this compound.

    • Recommendation: Confirm the structure and molecular weight using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

  • Stereoisomerism: The octahydropyrrolo[1,2-a]pyrazine core contains chiral centers. This means that this compound can exist as different stereoisomers (enantiomers or diastereomers). Different isomers can have vastly different biological activities. If the isomeric composition of your batches varies, your bioassay results will also vary.

    • Recommendation: Use a stereospecific synthesis method if possible. If you are working with a racemic mixture, be aware that the activity you observe is a composite of the activities of the different isomers. For consistent results, ensure that the isomeric ratio is the same across all batches. Chiral HPLC can be used to separate and quantify stereoisomers.

Recommended Purity and Characterization Analysis
ParameterMethodRecommended SpecificationPurpose
Purity HPLC/UPLC>98%To quantify the percentage of the active compound and identify impurities.
Identity ¹H NMR, ¹³C NMRConsistent with proposed structureTo confirm the chemical structure of the compound.
Molecular Weight LC-MSMatches theoretical mass ± 0.01 DaTo confirm the molecular weight and identify potential adducts.
Stereoisomeric Ratio Chiral HPLCConsistent ratio for each batchTo ensure batch-to-batch consistency in stereoisomer composition.
FAQ 2: I'm observing a decrease in compound activity over time, even with the same batch. Why is this happening?

A decrease in activity over time suggests compound degradation. The stability of your compound in storage and in your assay medium is critical.

  • Storage: this compound, being a heterocyclic amine, may be susceptible to oxidation or hydrolysis, especially if improperly stored.

    • Recommendation: Store the solid compound in a desiccator at the recommended temperature (typically -20°C or -80°C), protected from light and moisture. For stock solutions in solvents like DMSO, store in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Solubility and Stability in Assay Media: The compound's solubility and stability in aqueous buffer or cell culture medium can impact its effective concentration. Precipitation or degradation during the assay will lead to inconsistent results.

    • Recommendation: Determine the solubility of your compound in the assay buffer. Visually inspect for any precipitation. Perform a time-course experiment to assess the compound's stability in the assay medium at the experimental temperature (e.g., 37°C) by measuring its concentration via HPLC at different time points.

Part 2: Bioassay Design and Execution

Even with a well-characterized compound, the design and execution of the bioassay are critical for obtaining reliable data.

FAQ 3: I am seeing significant "edge effects" and well-to-well variability in my microplate-based assay. How can I minimize this?

Edge effects and general variability in microplate assays are common issues that can obscure real biological effects.

  • Evaporation: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and other reagents, leading to artificially high or low signals in these wells.

    • Recommendation: To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier. Ensure proper sealing of the plate during incubation.

  • Cell Seeding: Inconsistent cell numbers across wells is a major source of variability in cell-based assays[5][6].

    • Recommendation: Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Work quickly and efficiently to minimize the time cells spend in the tube before being plated.

  • Pipetting Errors: Small volume variations during the addition of cells, compound, or detection reagents can lead to significant differences in results.

    • Recommendation: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette or an automated liquid handler for greater consistency.

Troubleshooting Workflow for Microplate Assays

Below is a workflow to help diagnose and address common issues in microplate-based assays.

AssayTroubleshooting start Inconsistent Results Observed check_compound Verify Compound Integrity (Purity, Identity, Stability) start->check_compound check_cells Assess Cell Health (Viability, Passage #, Contamination) check_compound->check_cells check_assay Review Assay Protocol (Pipetting, Incubation, Reagents) check_cells->check_assay edge_effect High Edge Well Variability? check_assay->edge_effect high_background High Background Signal? edge_effect->high_background No solution_edge Implement Mitigation: - Don't use outer wells - Use humidity barrier edge_effect->solution_edge Yes low_signal Low Signal-to-Noise? high_background->low_signal No solution_background Optimize Blocking & Washing Steps high_background->solution_background Yes low_signal->check_compound No - Re-evaluate experimental design low_signal->check_cells No - Re-evaluate experimental design low_signal->check_assay No - Re-evaluate experimental design solution_signal Optimize Reagent Concentrations & Incubation Times low_signal->solution_signal Yes

Caption: A systematic workflow for troubleshooting inconsistent bioassay results.

FAQ 4: My results are not reproducible between experiments performed on different days. What should I check?

Lack of inter-assay reproducibility often points to subtle variations in experimental conditions or reagents.

  • Cell Passage Number: As cells are passaged, their characteristics can change, leading to altered responses to your compound.

    • Recommendation: Use cells within a defined, narrow passage number range for all experiments. Thaw a new vial of cells when you reach the upper limit of this range.

  • Reagent Preparation: Inconsistencies in the preparation of media, buffers, and reagent solutions can affect results.

    • Recommendation: Prepare large batches of critical reagents where possible to be used across multiple experiments. Always use a consistent source and lot number for reagents like FBS.

  • Incubation Times and Temperatures: Minor deviations in incubation times or temperature fluctuations in your incubator can impact biological processes.

    • Recommendation: Standardize all incubation times and regularly check the temperature and CO₂ levels of your incubator.

Part 3: Data Interpretation and Compound-Specific Artifacts

It is crucial to consider how the chemical properties of this compound might interfere with your assay technology.

FAQ 5: I am using a fluorescence-based assay and am concerned about compound interference. How can I test for this?

Many heterocyclic compounds are known to have intrinsic fluorescent properties or can quench fluorescence, leading to false-positive or false-negative results[7].

  • Testing for Autofluorescence:

    • Prepare a plate with your assay buffer and your compound at the highest concentration used in your experiment.

    • Include wells with buffer only as a negative control.

    • Read the plate using the same filter set as your main experiment.

    • If the wells with your compound show a significantly higher signal than the buffer-only wells, your compound is autofluorescent.

  • Testing for Fluorescence Quenching:

    • Prepare a plate with your assay buffer, the fluorescent probe used in your assay at its final concentration, and your compound at various concentrations.

    • Include control wells with the fluorescent probe but without your compound.

    • If the signal decreases as the concentration of your compound increases, it may be quenching the fluorescence.

Protocol for Assessing Compound Interference in Fluorescence Assays
  • Plate Setup: Use a 96-well, black, clear-bottom plate suitable for fluorescence measurements.

  • Reagent Preparation:

    • Prepare a 2X stock of your fluorescent probe in assay buffer.

    • Prepare a 2X serial dilution of this compound in assay buffer.

  • Assay Procedure:

    • Add 50 µL of assay buffer to control wells.

    • Add 50 µL of the 2X compound dilutions to the test wells.

    • Add 50 µL of the 2X fluorescent probe to all wells.

    • Incubate for a period representative of your assay's incubation time.

  • Data Acquisition: Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Analysis: Compare the signal from compound-containing wells to the signal from probe-only wells.

Illustrative Diagram of Assay Interference

Interference cluster_0 Scenario A: No Interference cluster_1 Scenario B: Autofluorescence cluster_2 Scenario C: Quenching a_reader Plate Reader a_well Well Fluorescent Probe (Signal = 100 arb. units) a_reader:f0->a_well:f0 Excitation a_well:f1->a_reader:f0 Emission b_reader Plate Reader b_well Well Compound (Signal = 20 arb. units) b_reader:f0->b_well:f0 Excitation b_well:f1->b_reader:f0 Emission (False Positive) c_reader Plate Reader c_well Well Fluorescent Probe + Compound (Signal = 50 arb. units) c_reader:f0->c_well:f0 Excitation c_well:f1->c_reader:f0 Emission (False Negative)

Caption: Potential mechanisms of compound interference in fluorescence-based assays.

References

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). MDPI. [Link]

  • Octahydropyrrolo(1,2-a)pyrazine. PubChem, National Center for Biotechnology Information. [Link]

  • Pyrrolo(1,2-a)pyrazine. PubChem, National Center for Biotechnology Information. [Link]

  • One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. (2015). RSC Publishing. [Link]

  • Problems associated with the determination of heterocyclic amines in cooked foods and human exposure. (2002). PubMed. [Link]

  • (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine. PubChem, National Center for Biotechnology Information. [Link]

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. (2019). PubMed. [Link]

  • Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. (2023). Contract Laboratory. [Link]

  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (2021). Promega GmbH. [Link]

  • Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. (2023). MDPI. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]

  • Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors of Human N-Myristoyltransferase-1. (2007). ResearchGate. [Link]

  • Metabolism and biomarkers of heterocyclic aromatic amines in humans. (2021). PMC, NIH. [Link]

  • Understanding Assay, Purity, and Potency in Analytical Chemistry. (2025). Medikamenter QS. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021). ResearchGate. [Link]

  • Showing Compound 1-Methylpyrrolo[1,2-a]pyrazine (FDB011180). FooDB. [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. (2007). NIH. [Link]

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. (2024). PubMed. [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2018). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). PMC, NIH. [Link]

  • Pharmacological activity and mechanism of pyrazines. (2023). PubMed. [Link]

  • Factors That Affect the Content of Heterocyclic Aromatic Amines in Foods. (2025). ResearchGate. [Link]

  • A The synthesis of new 1-phosphonylated pyrrolo [1,2-a] pyrazine... (2025). ResearchGate. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (2024). MDPI. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (2015). TSI Journals. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Methyloctahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyloctahydropyrrolo[1,2-a]pyrazine, with a specific focus on challenges encountered during scale-up. The content is structured to provide not just protocols, but the underlying chemical logic to empower users to troubleshoot and optimize their experiments effectively.

Introduction to this compound

This compound is a saturated bicyclic diamine. Its rigid, nitrogen-containing scaffold makes it a valuable building block in medicinal chemistry and a key structural motif in various biologically active compounds.[1] The pyrrolopyrazine core is found in natural products and synthetic molecules with applications ranging from anticancer to antiviral agents.[2][3] Scaling up its synthesis from the bench to pilot scale introduces challenges related to reaction kinetics, heat transfer, and purification that require careful consideration. This guide addresses these critical aspects to ensure a reproducible and efficient synthesis.

Recommended Synthesis Workflow

A robust and scalable synthesis often involves a multi-step process beginning with the condensation of a pyrrole-derived precursor followed by cyclization and reduction. The following protocol outlines a common and effective pathway.

Experimental Protocol: Two-Step Reductive Amination/Cyclization

This procedure details the formation of the octahydropyrrolo[1,2-a]pyrazine core via the reductive amination of a pyrrole-2-carboxaldehyde derivative with an N-methylethylenediamine, followed by an intramolecular cyclization and subsequent reduction of the resulting dihydropyrrolopyrazine intermediate.

Step 1: Synthesis of 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-one

  • Reaction Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1-(2-aminoethyl)-1H-pyrrole-2-carbaldehyde (1.0 eq) and a suitable solvent such as Toluene (10 vol).

  • Reagent Addition: Add N-methylglycine ethyl ester (1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC or LC-MS for the disappearance of the starting material. Water will be removed azeotropically.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Reduction to this compound

  • Reaction Setup: In a suitable high-pressure reactor (Parr hydrogenator), dissolve the crude intermediate from Step 1 in a solvent like Methanol or Ethanol (10 vol).

  • Catalyst Addition: Carefully add a hydrogenation catalyst, such as Palladium on Carbon (Pd/C, 10 wt%, 5 mol%) or Platinum(IV) oxide (PtO₂, Adam's catalyst).

    • Expert Insight: The choice of catalyst is critical. Pd/C is often sufficient, but for more stubborn reductions or to avoid certain side reactions, PtO₂ can be more effective. The catalyst loading may need optimization during scale-up.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). The reaction is often exothermic; ensure adequate cooling is available, especially during scale-up.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. Confirm completion with GC-MS or LC-MS.

  • Work-up and Purification:

    • Carefully depressurize the reactor and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.[4] For basic amines like this, it is often advantageous to use a silica gel column pre-treated with triethylamine to prevent streaking.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Condensation & Cyclization cluster_step2 Step 2: Catalytic Hydrogenation A 1-(2-aminoethyl)-1H- pyrrole-2-carbaldehyde C Toluene, Reflux A->C B N-methylglycine ethyl ester B->C D Work-up & Isolation C->D E 1-Methyl-3,4-dihydropyrrolo [1,2-a]pyrazin-2(1H)-one D->E F Dissolve in Methanol E->F Intermediate G Add Catalyst (Pd/C or PtO₂) F->G H Pressurize with H₂ (50-100 psi) G->H I Catalyst Filtration & Concentration H->I J Purification (Distillation or Chromatography) I->J K Final Product: This compound J->K

Caption: High-level workflow for the two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up, providing a systematic approach to problem-solving.

Problem ID Observed Issue Potential Root Causes Recommended Solutions & Actions
SYN-01 Low or No Conversion in Step 1 1. Insufficient water removal. 2. Low reaction temperature. 3. Purity of starting materials is low.1. Use a Dean-Stark trap to ensure azeotropic removal of water. 2. Confirm internal reaction temperature is at reflux. 3. Verify purity of starting materials by NMR or GC-MS. Purify if necessary.
SYN-02 Stalled or Incomplete Hydrogenation (Step 2) 1. Catalyst poisoning or deactivation. 2. Insufficient hydrogen pressure or poor mixing. 3. Presence of impurities from Step 1 that inhibit the catalyst.1. Add a fresh batch of catalyst. Consider filtering and adding new catalyst. 2. Ensure proper agitation to keep the catalyst suspended. Increase H₂ pressure if necessary and safe. 3. Purify the intermediate from Step 1 before hydrogenation.
SYN-03 Formation of Significant Byproducts 1. Over-reduction or side reactions during hydrogenation. 2. Thermal degradation during distillation. 3. Impurities in starting materials leading to side reactions.[5]1. Lower the hydrogen pressure or temperature. Screen different catalysts (e.g., Rh/C). 2. Use high vacuum for distillation to lower the boiling point. 3. Re-evaluate the purity of all reagents and solvents.
PUR-01 Difficulty in Purification by Chromatography 1. Product streaking on silica gel due to its basic nature. 2. Co-elution of closely related impurities.1. Add 1-2% triethylamine or ammonia in the mobile phase. 2. Try a different stationary phase (e.g., alumina) or a different solvent system. Consider converting to a salt (e.g., HCl salt) for purification by recrystallization.
SCL-01 Exotherm and Runaway Reaction During Scale-Up 1. Poor heat transfer in a larger reactor vessel. 2. Addition rate of reagents is too fast.1. Ensure the reactor has adequate cooling capacity. 2. Control the rate of hydrogenation or reagent addition to manage the exotherm. Perform a reaction calorimetry study if possible.
Troubleshooting Logic Diagram

Troubleshooting_Logic node_sol node_sol Start Low Yield or Impure Product Check_Step Which step is problematic? Start->Check_Step Step1_Check Incomplete Conversion in Step 1? Check_Step->Step1_Check Condensation Step2_Check Incomplete Hydrogenation in Step 2? Check_Step->Step2_Check Reduction Purification_Check Purification Issues? Check_Step->Purification_Check Purification Water_Removal Is water being effectively removed? Step1_Check->Water_Removal Yes Catalyst_Check Is catalyst active? Step2_Check->Catalyst_Check Yes Streaking_Check Product streaking on TLC/Column? Purification_Check->Streaking_Check Yes Temp_Check1 Is reaction at reflux? Water_Removal->Temp_Check1 Yes Sol_1A Use Dean-Stark trap. Water_Removal->Sol_1A No Purity_Check1 Are starting materials pure? Temp_Check1->Purity_Check1 Yes Sol_1B Verify internal temperature. Temp_Check1->Sol_1B No Sol_1C Purify starting materials. Purity_Check1->Sol_1C No Mixing_Check Is agitation sufficient? Catalyst_Check->Mixing_Check Yes Sol_2A Add fresh catalyst. Catalyst_Check->Sol_2A No Purity_Check2 Is intermediate pure? Mixing_Check->Purity_Check2 Yes Sol_2B Increase stirring speed. Mixing_Check->Sol_2B No Sol_2C Purify intermediate before reduction. Purity_Check2->Sol_2C No Coelution_Check Impurities co-eluting? Streaking_Check->Coelution_Check No Sol_P1 Add triethylamine to eluent. Streaking_Check->Sol_P1 Yes Sol_P2 Try different solvent system or salt recrystallization. Coelution_Check->Sol_P2 Yes

Caption: A decision tree for systematic troubleshooting of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when scaling up the hydrogenation step? A1: The three most critical parameters are heat transfer, mass transfer (mixing), and hydrogen delivery . The hydrogenation is often exothermic, and the surface-area-to-volume ratio decreases upon scale-up, making heat removal more challenging. Efficient mixing is crucial to keep the catalyst suspended and ensure good contact between the substrate, catalyst, and hydrogen gas. The rate of hydrogen addition should be controlled to manage the reaction rate and the resulting exotherm.

Q2: How can I best monitor the reaction progress for both steps? A2: For Step 1 (Condensation), Thin-Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis, especially during scale-up, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. For Step 2 (Hydrogenation), monitoring the uptake of hydrogen gas provides a real-time indication of the reaction rate. The disappearance of the starting material and the appearance of the product should be confirmed by GC-MS or LC-MS analysis of an aliquot.[6]

Q3: My final product has a persistent color. Is this normal, and how can I remove it? A3: A persistent color (often yellow or brown) can indicate the presence of trace, highly conjugated impurities or degradation products. This can sometimes arise from the starting pyrrole derivatives. Treatment of the crude product solution with activated carbon followed by filtration can often remove these color bodies. If the color persists after distillation, it may be an inherent property of a minor, stable impurity.

Q4: What safety precautions are essential for this synthesis? A4: The primary safety concern is the catalytic hydrogenation step. Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation catalyst (e.g., Pd/C) can be pyrophoric, especially after use when it is finely divided and saturated with hydrogen. It should always be handled in a wet state and under an inert atmosphere (e.g., nitrogen or argon). Ensure the reactor is properly rated for the intended pressure and temperature.

Q5: Are there alternative reducing agents to catalytic hydrogenation? A5: Yes, while catalytic hydrogenation is often the cleanest and most scalable method, other reducing agents can be used, though they may present different challenges. Reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) can reduce the amide functionality, but they require strictly anhydrous conditions and present significant handling and quenching challenges, especially at a larger scale. These are generally less preferable for a green and scalable process.

References

  • ResearchGate. The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... Available at: [Link]

  • MDPI. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Available at: [Link]

  • SciSpace. Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Available at: [Link]

  • ResearchGate. 1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a] pyrazines: synthesis and reactions with O- and N-nucleophiles. Available at: [Link]

  • Royal Society of Chemistry. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Available at: [Link]

Sources

Identifying and minimizing byproducts in pyrrolopyrazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

A-Z Guide for Identification and Minimization of Byproducts

Welcome to the technical support center for pyrrolopyrazine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the formation of these critical heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

Pyrrolopyrazines are a vital class of nitrogen-containing heterocycles, forming the core of numerous biologically active compounds, from kinase inhibitors to antiviral agents.[1][2][3] However, their synthesis, particularly through transition-metal-catalyzed cross-coupling reactions, is often plagued by the formation of unwanted byproducts. These impurities can complicate purification, reduce yields, and compromise the integrity of downstream applications. This guide provides in-depth troubleshooting advice and protocols to help you achieve cleaner reactions and higher yields.

Troubleshooting Guide: Common Byproduct Issues

This section addresses specific, frequently encountered problems in a question-and-answer format.

Q1: I'm observing significant homocoupling of my boronic acid/ester in a Suzuki-type reaction. How can I suppress this biphenyl byproduct?

A1: This is a classic challenge in Suzuki-Miyaura cross-coupling reactions. [4][5] Homocoupling of the organoboron reagent (R²-B(OR)₂) to form R²-R² is often promoted by the presence of oxygen and can compete with the desired R¹-R² product formation.[6]

Root Cause Analysis: The mechanism of homocoupling is often attributed to an alternative catalytic cycle that can be initiated by the oxidation of the Pd(0) catalyst.[6] The presence of oxygen can facilitate the transmetalation of two organoboron groups to the palladium center, leading to reductive elimination of the homocoupled product. The desired oxidative addition of the aryl halide (R¹-X) is effectively bypassed.

Strategies for Minimization:

  • Rigorous Degassing: The most critical step is to remove dissolved oxygen from your reaction mixture.[6]

    • Protocol: Before adding the palladium catalyst, subject your solvent and reaction mixture (containing substrate, boronic acid, and base) to at least three cycles of vacuum/inert gas backfill (e.g., with Argon or Nitrogen). Sonication during the vacuum cycle can enhance gas removal.

  • Optimize the Base: The choice of base is crucial as it activates the boronic acid for transmetalation.[7][8]

    • Using a weaker base like K₃PO₄ or K₂CO₃ instead of stronger bases like NaOH or KOtBu can sometimes disfavor the homocoupling pathway. The base's role is to form the more nucleophilic boronate species [R-B(OH)₃]⁻, but overly harsh conditions can promote side reactions.[7]

  • Ligand Selection: Bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway.

    • Ligands like SPhos, XPhos, or RuPhos often form more stable and active Pd(0) complexes that are less susceptible to side reactions. They promote a faster rate of oxidative addition and reductive elimination for the cross-coupled product, outcompeting the homocoupling pathway.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of byproduct formation relative to the desired reaction. Start at room temperature if possible, and slowly increase only if the main reaction is too sluggish.

Parameter Recommendation to Minimize Homocoupling Rationale
Atmosphere Rigorously degassed (Inert gas: Ar or N₂)Prevents O₂-mediated side reactions and catalyst oxidation.[6]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Milder conditions can reduce undesired pathways.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Promotes faster desired catalytic turnover.
Temperature Start at room temperature, increase cautiouslyMinimizes rates of competing side reactions.
Q2: My Buchwald-Hartwig amination is giving me a hydrodehalogenated arene byproduct. What is causing this and how can I fix it?

A2: The formation of a hydrodehalogenated arene (where the halide on your starting material is replaced by hydrogen) is a known side reaction in Buchwald-Hartwig aminations, typically resulting from a competing β-hydride elimination pathway. [9]

Mechanistic Insight: After the formation of the palladium-amide complex, two pathways are possible:

  • Desired Pathway: Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

  • Side Pathway: If the amide has a β-hydrogen, the palladium complex can undergo β-hydride elimination. This forms a palladium-hydride species and an imine. The palladium-hydride can then react with the aryl halide starting material, leading to the hydrodehalogenated byproduct.[9]

Workflow for Troubleshooting Hydrodehalogenation ```dot graph Troubleshooting_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Hydrodehalogenation\nByproduct Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckLigand [label="Is the ligand\nsufficiently bulky?", fillcolor="#FBBC05", fontcolor="#202124"]; ChangeLigand [label="Switch to a bulkier ligand\n(e.g., BrettPhos, RuPhos)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; CheckBase [label="Is the base\ntoo strong/hindered?", fillcolor="#FBBC05", fontcolor="#202124"]; ChangeBase [label="Switch to a weaker or\nless hindered base\n(e.g., K3PO4, Cs2CO3)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; CheckTemp [label="Is the temperature\ntoo high?", fillcolor="#FBBC05", fontcolor="#202124"]; LowerTemp [label="Reduce reaction\ntemperature", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Success [label="Byproduct Minimized", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckLigand; CheckLigand -> ChangeLigand [label="No"]; CheckLigand -> CheckBase [label="Yes"]; ChangeLigand -> Success;

CheckBase -> ChangeBase [label="Yes"]; CheckBase -> CheckTemp [label="No"]; ChangeBase -> Success;

CheckTemp -> LowerTemp [label="Yes"]; CheckTemp -> Success [label="No"]; LowerTemp -> Success; }

Caption: Standard workflow for the identification and structural elucidation of unknown byproducts.

Q: How does solvent choice impact byproduct formation?

A: Solvents can influence reaction outcomes in several ways:

  • Solubility: Ensures all reagents, catalysts, and intermediates remain in solution. Poor solubility can lead to incomplete reactions or precipitation of catalytic species.

  • Polarity: Polar aprotic solvents (like DMF, DMAc, Dioxane) are common in cross-coupling as they can stabilize charged intermediates in the catalytic cycle. [10]However, the wrong solvent can sometimes favor an undesired pathway. For example, in some cases, non-polar solvents like toluene can mitigate side reactions involving water-soluble byproducts. [11]* Coordinating Ability: Some solvents (like THF or Acetonitrile) can coordinate to the metal catalyst, influencing its activity and stability, sometimes to the detriment of the desired reaction.

Q: Which palladium source is best for minimizing byproducts, a pre-catalyst or generating Pd(0) in situ?

A: This depends on the reaction's sensitivity.

  • In situ generation (e.g., from Pd(OAc)₂ or PdCl₂(PPh₃)₂) is convenient but can be inconsistent if the reduction to the active Pd(0) species is slow or incomplete, potentially leading to side reactions.

  • Pre-catalysts (e.g., Pd(PPh₃)₄ or more advanced palladacycles) provide a well-defined source of Pd(0) or a species that rapidly enters the catalytic cycle. They often give more reproducible results and can be essential for difficult couplings where catalyst activation is the rate-limiting step. For challenging reactions prone to byproducts, using a modern, well-defined pre-catalyst is often the superior choice.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Patil, S. A., et al. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2- a]pyrazine-3,6(2 H,4 H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (PDF) Modern Strategies for Heterocycle Synthesis. [Link]

  • MDPI. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. [Link]

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]

  • National Institutes of Health. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. [Link]

  • Online Organic Chemistry Tutor. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]

  • YouTube. 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. [Link]

  • National Institutes of Health. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • Royal Society of Chemistry. Recent strategies used in the synthesis of saturated four-membered heterocycles. [Link]

  • Royal Society of Chemistry. Cycloamination strategies for renewable N-heterocycles. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • MDPI. Modern Strategies for Heterocycle Synthesis. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Reddit. How to know which lab techniques to use for synthesis?. [Link]

  • PubMed Central. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • YouTube. Tricks to Identify Organic Reaction Products Instantly | #NEETHacks. [Link]

  • Taylor & Francis Online. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Recent Advances in the Chemistry and Synthesis of Thienopyrazine, Pyrrolopyrazine and Furopyrazine Derivatives | Request PDF. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubMed Central. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • ResearchGate. Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. [Link]

  • SciSpace. Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. [Link]

  • Sci-Hub. Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. [Link]

  • YouTube. 6.NEP-BCU-III SEM-Methods of Identifying Reaction Mechanism/Product Analysis-Importance of Catalysts. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]

  • White Rose Research Online. Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Kozlowski Group, University of Pennsylvania. Experimental Techniques to Study Organic Chemistry Mechanisms. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-Methyloctahydropyrrolo[1,2-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-methyloctahydropyrrolo[1,2-a]pyrazine analogs, a class of compounds demonstrating significant potential across various therapeutic areas. As researchers and drug development professionals, understanding the nuanced relationship between molecular structure and biological activity is paramount for the rational design of novel therapeutics. This document synthesizes findings from preclinical studies, focusing on anticonvulsant and anticancer activities, to provide a comparative framework for future research and development.

Introduction: The this compound Scaffold

The octahydropyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active molecules.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically modified to interact with a variety of biological targets. The introduction of a methyl group at the 1-position can influence the molecule's conformational rigidity and metabolic stability, making its analogs a compelling area of investigation. This guide will explore how modifications to this core structure impact its pharmacological profile, with a primary focus on anticonvulsant properties, for which a wealth of comparative data exists for structurally similar analogs. We will also delve into the emerging anticancer potential of the broader pyrrolo[1,2-a]pyrazine class to inform future research directions.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents. Below, we compare the performance of these analogs in key therapeutic areas.

Anticonvulsant Activity

The perhydropyrrolo[1,2-a]pyrazine scaffold, a close structural relative of the this compound core, has been extensively studied for its anticonvulsant effects. A key SAR study revealed that the stereochemistry and the presence of an aromatic ring at the C-4 position are critical for activity.[2]

Key SAR Insights for Anticonvulsant Activity:

  • Stereochemistry: The (S,S) absolute configuration at the stereogenic centers is crucial for high anticonvulsant activity.[2]

  • C-4 Position Substitution: The presence of a benzene ring at the C-4 position is a key structural feature for potent activity.[2]

  • Imide Moiety: The presence of an imide moiety within the pyrazine ring contributes significantly to the anticonvulsant profile.[2]

The following table summarizes the anticonvulsant activity of representative perhydropyrrolo[1,2-a]pyrazine analogs in standard preclinical models.

Compound IDR (Substitution on Phenyl Ring)MES ED₅₀ (mg/kg)scMET ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)
(4S,8aS)-3a H> 300> 30047.90
(4S,8aS)-3b 4-F100-300100-30030-100
(4S,8aS)-3c 4-Cl100-300100-30030-100
(4S,8aS)-3d 4-Br100-300100-30030-100
(4S,8aS)-6 H (different core modification)> 300> 300126.19

Data sourced from a study on new perhydropyrrolo[1,2-a]pyrazine derivatives.[3]

The data clearly indicates that while these compounds show limited efficacy in the traditional Maximal Electroshock Seizure (MES) and subcutaneous Metrazole (scMET) models, they exhibit significant potency in the 6 Hz model, which is a model for pharmacoresistant partial seizures.[3] This suggests a potential mechanism of action distinct from many classical anticonvulsants. The most active compound in this series, (4R,8aR)-3a, displayed a median effective dose (ED50) of 47.90 mg/kg in the 6 Hz test.[3]

Anticancer Activity

While specific SAR studies on this compound analogs in oncology are limited, research on the broader class of pyrrolo[1,2-a]pyrazine derivatives has revealed promising cytotoxic activity against various cancer cell lines.[4][5]

Key SAR Insights for Anticancer Activity (from related pyrrolo[1,2-a]pyrazines):

  • Aromatic Substituents: The nature and position of substituents on an aromatic ring attached to the core scaffold are critical for anticancer potency. For example, a 2,4-dimethoxyphenyl group was found to be more potent than a single methoxy group at the o-position.[4] In contrast, a 2,5-dimethoxyphenyl moiety resulted in a loss of activity, highlighting the importance of substituent orientation.[4]

  • Electron-Withdrawing Groups: In some series of dihydropyrrolo[1,2-a:2',1'-c]pyrazine derivatives, the attachment of electron-withdrawing groups such as bromo, fluoro, and chloro on a phenyl ring had a positive effect on their antiproliferative activity.[5]

The following table presents the cytotoxic activity of some pyrrolo[1,2-a]pyrazine derivatives against human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)
Compound 6b U937 (human lymphoma)Potent Inhibition
Compound 6x U937 (human lymphoma)More potent than 6b
Compound 7a-q (general) Panc-1, PC3, MDA-MB-231Good cytotoxic effects (IC₅₀ < 92 µM)

Data sourced from studies on novel pyrrolo[1,2-a]pyrazine derivatives and 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2'',1'':3',4']pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives.[4][5]

These findings suggest that the pyrrolo[1,2-a]pyrazine scaffold is a viable starting point for the development of novel anticancer agents. Further exploration of substitutions on the this compound core is warranted.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for the key biological assays.

Anticonvulsant Screening

The anticonvulsant activity of the analogs is typically evaluated using a battery of rodent seizure models, as established by the Epilepsy Therapy Screening Program (ETSP) of the National Institute of Neurological Disorders and Stroke (NINDS).[6]

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[7]

Protocol:

  • Animal Preparation: Male CF-1 mice are used. A drop of 0.5% tetracaine hydrochloride is applied to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.[7][8]

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Stimulation: At the time of predicted peak effect of the drug, a 60 Hz alternating current of 50 mA is delivered for 0.2 seconds via corneal electrodes.[7]

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[7]

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.[8]

This test is a model for clonic seizures and identifies compounds that can raise the seizure threshold.[9]

Protocol:

  • Animal Preparation: Male CF-1 mice are used.

  • Drug Administration: The test compound is administered i.p. or p.o. at various doses, along with a vehicle control group.

  • Convulsant Administration: At the time of predicted peak drug effect, a subcutaneous injection of pentylenetetrazole (PTZ) at a dose of 85 mg/kg is administered into a loose fold of skin on the back of the neck.[9]

  • Observation: The animals are observed for 30 minutes for the occurrence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and/or jaw lasting for at least 5 seconds.[9]

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

General SAR Workflow

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration A Core Scaffold (1-Methyloctahydropyrrolo [1,2-a]pyrazine) B Analog Synthesis (Systematic Modification) A->B C In vitro Assays (e.g., Cytotoxicity) B->C Screening D In vivo Models (e.g., Seizure Models) B->D Screening E Determine Potency (IC50 / ED50) C->E D->E F Establish SAR E->F G Lead Optimization F->G G->B Iterative Design

Caption: A generalized workflow for establishing the structure-activity relationship of novel compounds.

Key Structural Features for Anticonvulsant Activity

Anticonvulsant_SAR cluster_SAR Critical Structural Features Core Perhydropyrrolo[1,2-a]pyrazine Core Stereochem (S,S) Stereochemistry Core->Stereochem C4_Sub C-4 Phenyl Substitution Core->C4_Sub Imide Imide Moiety Core->Imide Activity Enhanced Anticonvulsant Activity (especially in 6 Hz model) Stereochem->Activity C4_Sub->Activity Imide->Activity

Caption: Key structural determinants for the anticonvulsant activity of perhydropyrrolo[1,2-a]pyrazine analogs.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a promising area for the development of novel therapeutics. The existing data on perhydropyrrolo[1,2-a]pyrazines provides a strong foundation for the rational design of potent anticonvulsant agents, particularly for treatment-resistant forms of epilepsy. The key takeaways from the current SAR understanding are the critical roles of stereochemistry and substitution at the C-4 position.

The anticancer potential of the broader pyrrolo[1,2-a]pyrazine class is also evident, though more focused studies on the this compound core are necessary to delineate a clear SAR in this therapeutic area. Future research should focus on:

  • Systematic modification of the this compound core to explore a wider chemical space.

  • Expansion of biological screening to include a broader range of cancer cell lines and other relevant biological targets.

  • Mechanistic studies to elucidate the mode of action of the most potent analogs.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel this compound-based drugs with improved efficacy and safety profiles.

References

  • Springer Nature Experiments. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. [Link]

  • PANAChE Database - NIH. Maximal Electroshock Seizure (MES) Test (mouse, rat). [Link]

  • Pharmacology Discovery Services. Seizure, Maximal Electroshock, Mouse. [Link]

  • Dawidowski, M., et al. (2014). Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. Molecules, 19(10), 15955-15981. [Link]

  • PANAChE Database. Pentylenetetrazol Seizure Threshold Test (mouse, rat). [Link]

  • Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. [Link]

  • Safari, F., et al. (2022). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Molecules, 27(15), 4998. [Link]

  • Dhanya, T. S., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57578. [Link]

  • ResearchGate. Experimental protocol for Pentylenetetrazole induced kindled seizure... [Link]

  • Bîcu, E., et al. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 24(18), 3296. [Link]

  • Dehnavi, F., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(58), 36851-36873. [Link]

  • Yonsei University. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. [Link]

  • PubChem. Pyrrolo(1,2-a)pyrazine. [Link]

  • Dawidowski, M., et al. (2014). Synthesis of new perhydropyrrolo[1,2-a]pyrazine derivatives and their evaluation in animal models of epilepsy. Molecules, 19(10), 15955-81. [Link]

  • Selvam, G., et al. (2016). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. Apoptosis, 21(5), 566-77. [Link]

  • National Institute of Neurological Disorders and Stroke. Epilepsy Therapy Screening Program (ETSP). [Link]

Sources

A Proposed Framework for Benchmarking 1-Methyloctahydropyrrolo[1,2-a]pyrazine Against Clinically Relevant Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics with unique mechanisms of action. The pyrrolo[1,2-a]pyrazine scaffold has emerged as a promising area of chemical space, with various derivatives demonstrating significant antibacterial and antifungal properties.[1][2] Notably, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from marine bacteria, has shown potent activity against multidrug-resistant Staphylococcus aureus (MRSA).[3][4][5][6] However, a systematic evaluation of the core compound, 1-Methyloctahydropyrrolo[1,2-a]pyrazine, against a broad panel of clinically significant pathogens is currently lacking in published literature.

This guide presents a comprehensive experimental framework for the systematic benchmarking of this compound. Our objective is to provide a robust, self-validating system of protocols to ascertain its spectrum of activity, potency, and preliminary safety profile in direct comparison to established antibiotic classes. The data generated from this proposed study will be crucial for determining the potential of this compound as a lead for further drug development.

I. Rationale for Experimental Design: A Multi-Faceted Approach

To comprehensively evaluate the antimicrobial potential of this compound, a multi-pronged approach is essential. This involves not only determining its direct antibacterial activity but also understanding its potential for toxicity to mammalian cells. The following experimental workflow is designed to provide a clear and logical progression for this assessment.

Experimental Workflow cluster_0 Phase 1: Antimicrobial Activity Profiling cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation (this compound & Comparators) C MIC Determination (Broth Microdilution) A->C B Bacterial Panel Selection (Gram-positive & Gram-negative) B->C D MBC Determination C->D E Kirby-Bauer Disk Diffusion C->E H Comparative Data Analysis C->H E->H F Mammalian Cell Line Culture (HEK293 & HepG2) G MTT Assay F->G G->H I Therapeutic Index Calculation H->I

Caption: Proposed experimental workflow for benchmarking this compound.

II. Selection of Challenge Organisms and Comparator Antibiotics

A robust benchmarking study requires a clinically relevant and challenging panel of microorganisms. The selected bacteria should represent both Gram-positive and Gram-negative species, including strains with well-characterized multidrug resistance (MDR) profiles.[3][7][8] Comparator antibiotics are chosen to represent different mechanisms of action and established clinical efficacy against the selected pathogens.

Table 1: Proposed Panel of Bacterial Strains and Comparator Antibiotics

Bacterial Strain Gram Stain Clinical Significance Comparator Antibiotics Mechanism of Action of Comparators
Staphylococcus aureus (ATCC 29213)PositiveCommon cause of skin and soft tissue infections.VancomycinGlycopeptide - Inhibits cell wall synthesis.
Methicillin-resistant S. aureus (MRSA) (ATCC BAA-1556)PositiveMultidrug-resistant pathogen of significant concern.LinezolidOxazolidinone - Inhibits protein synthesis.
Enterococcus faecalis (ATCC 29212)PositiveOpportunistic pathogen causing nosocomial infections.AmpicillinBeta-lactam - Inhibits cell wall synthesis.
Escherichia coli (ATCC 25922)NegativeCommon cause of urinary tract and gastrointestinal infections.CiprofloxacinFluoroquinolone - Inhibits DNA replication.
Klebsiella pneumoniae (ATCC BAA-2146)NegativeCauses pneumonia, bloodstream infections, and meningitis.MeropenemCarbapenem - Inhibits cell wall synthesis.
Pseudomonas aeruginosa (ATCC 27853)NegativeOpportunistic pathogen, often multidrug-resistant.GentamicinAminoglycoside - Inhibits protein synthesis.
Acinetobacter baumannii (ATCC 19606)NegativeSignificant cause of hospital-acquired infections.ColistinPolymyxin - Disrupts bacterial cell membrane.

III. Detailed Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and standardization.[9][10][11][12][13][14]

A. Antimicrobial Susceptibility Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][15]

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB)

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • This compound and comparator antibiotic stock solutions

    • Spectrophotometer

  • Procedure:

    • Prepare serial two-fold dilutions of this compound and comparator antibiotics in MHB in the 96-well plates.

    • Adjust the turbidity of an overnight bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]

    • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the bacterial inoculum to each well containing the serially diluted compounds. Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth (turbidity).

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3][4][17][18]

  • Procedure:

    • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

    • Spot-inoculate the aliquots onto a Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[18]

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[7][16][19][20][21]

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Sterile cotton swabs

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • Paper disks impregnated with known concentrations of this compound and comparator antibiotics.

  • Procedure:

    • Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.

    • Aseptically apply the antibiotic-impregnated disks to the surface of the agar.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition around each disk in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints.[20]

B. Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to assess its therapeutic potential.[2][22][23][24][25]

The MTT assay is a colorimetric method for assessing cell viability.[26][27][28]

  • Materials:

    • HEK293 (human embryonic kidney) and HepG2 (human liver cancer) cell lines.[29][30][31][32]

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilizing agent (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Seed HEK293 and HepG2 cells in 96-well plates and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the compound dilutions and incubate for 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

IV. Data Presentation and Interpretation

The results of the proposed study should be presented in a clear and comparative manner to facilitate analysis.

Table 2: Example Data Presentation for Antimicrobial Activity

Compound MIC (µg/mL) MBC (µg/mL) Kirby-Bauer Zone of Inhibition (mm)
S. aureusMRSAE. coli
This compound
Vancomycin
Linezolid
Ciprofloxacin
Gentamicin

Table 3: Example Data Presentation for Cytotoxicity

Compound IC₅₀ (µg/mL)
HEK293
This compound
Doxorubicin (Positive Control)

A key metric for evaluating the potential of an antimicrobial agent is the Therapeutic Index (TI) , which is the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a more favorable safety profile.

Therapeutic Index Calculation A Cytotoxicity (IC₅₀) C Therapeutic Index (TI) = IC₅₀ / MIC A->C B Antimicrobial Activity (MIC) B->C

Caption: Relationship between cytotoxicity, antimicrobial activity, and the therapeutic index.

V. Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of this compound. The successful execution of these protocols will yield crucial data on its antimicrobial spectrum, potency, and preliminary safety profile. Favorable results would warrant further investigation into its mechanism of action, in vivo efficacy in animal models of infection, and structure-activity relationship (SAR) studies to optimize its antimicrobial properties. The systematic approach outlined herein is essential for making informed decisions in the early stages of antibiotic drug discovery and development.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Clinical and Laboratory Standards Institute. (2025). Performance Standards for Antimicrobial Susceptibility Testing; 35th ed. CLSI supplement M100.
  • Kiran, G. S., Priyadharsini, S., Sajayan, A., Ravindran, A., & Selvin, J. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(32), 17837–17846. [Link]

  • Microbiology in Pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved January 20, 2026, from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • National Center for Biotechnology Information. (2018). An antibiotic agent pyrrolo[1,2- a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. PubMed. [Link]

  • ResearchGate. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2023). In vitro toxicology. [Link]

  • ResearchGate. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. [Link]

  • Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • Slideshare. (n.d.). In vitro testing of drug toxicity. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2023). Minimum bactericidal concentration. [Link]

  • Charles River. (n.d.). In Vitro Toxicology Testing. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Screening an Established Natural Product Library Identifies Secondary Metabolites That Potentiate Conventional Antibiotics. [Link]

  • Porsolt. (n.d.). Preclinical In Vitro Toxicity Testing. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved January 20, 2026, from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. Retrieved January 20, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved January 20, 2026, from [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved January 20, 2026, from [Link]

  • Springer Nature. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved January 20, 2026, from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

  • JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. [Link]

  • ResearchGate. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?. [Link]

  • National Center for Biotechnology Information. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). HEK293 cell line toxicity - SARS-CoV-2 Assays. Retrieved January 20, 2026, from [Link]

  • Journal of King Saud University - Science. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. [Link]

  • Cytion. (n.d.). HEK293A Cells. Retrieved January 20, 2026, from [Link]

  • Cytion. (n.d.). HEK293A Cells. Retrieved January 20, 2026, from [Link]

Sources

A Comparative Guide to the Synthetic Routes of Octahydropyrrolo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

The octahydropyrrolo[1,2-a]pyrazine scaffold is a key structural motif in a variety of biologically active molecules and natural products. Its rigid, bicyclic structure makes it an attractive framework in medicinal chemistry for the development of novel therapeutics. This guide provides a comparative analysis of the most prevalent synthetic strategies to construct this heterocyclic system, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this valuable scaffold in their work.

Introduction to the Octahydropyrrolo[1,2-a]pyrazine Core

The octahydropyrrolo[1,2-a]pyrazine core, a saturated bicyclic amine, presents a unique three-dimensional structure that can be strategically functionalized to interact with biological targets. The stereochemistry of the bridgehead carbon and any substituents on the rings plays a crucial role in determining the biological activity of its derivatives. Consequently, the development of stereoselective synthetic routes is of paramount importance. This guide will explore and compare four primary synthetic strategies:

  • Diastereoselective Pictet-Spengler Reaction

  • Reductive Amination of Proline Derivatives

  • Cyclization and Reduction of Pyrrolopyrazinones

  • Catalytic Hydrogenation of Unsaturated Precursors

Each of these routes offers distinct advantages and disadvantages in terms of stereocontrol, substrate scope, and overall efficiency. The following sections will delve into the specifics of each methodology, providing experimental protocols and comparative data to aid in the selection of the most appropriate synthetic pathway for a given research objective.

Diastereoselective Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems.[1] In the context of octahydropyrrolo[1,2-a]pyrazines, this reaction involves the condensation of a chiral amine derived from proline, such as prolinamine, with an aldehyde, followed by an intramolecular cyclization. The inherent chirality of the proline starting material directs the stereochemical outcome of the reaction, often with a high degree of diastereoselectivity.[2]

Mechanistic Rationale

The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the primary amine of prolinamine and an aldehyde. The electron-rich pyrrolidine ring then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic substitution. The stereochemistry of the newly formed stereocenter is influenced by the existing stereocenter of the proline-derived starting material, typically favoring the formation of the cis-fused bicyclic system to minimize steric strain.

Pictet-Spengler Reaction cluster_0 Iminium Ion Formation cluster_1 Intramolecular Cyclization Prolinamine Prolinamine Iminium_Ion Iminium Ion Intermediate Prolinamine->Iminium_Ion + Aldehyde, -H2O Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Iminium_Ion Cyclization Intramolecular Electrophilic Substitution Iminium_Ion->Cyclization Product Octahydropyrrolo[1,2-a]pyrazine Cyclization->Product Deprotonation

Caption: Pictet-Spengler synthesis of octahydropyrrolo[1,2-a]pyrazines.

Experimental Protocol: Diastereoselective Pictet-Spengler Reaction
  • Materials: (S)-2-(aminomethyl)pyrrolidine (prolinamine), paraformaldehyde, trifluoroacetic acid (TFA), dichloromethane (DCM), sodium bicarbonate, magnesium sulfate.

  • Procedure:

    • To a solution of (S)-2-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane (0.1 M) is added paraformaldehyde (1.2 eq).

    • The mixture is stirred at room temperature for 30 minutes.

    • Trifluoroacetic acid (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the octahydropyrrolo[1,2-a]pyrazine.

Reductive Amination of Proline Derivatives

This strategy involves the construction of the pyrazine ring onto a proline scaffold through a sequence of N-alkylation followed by reductive amination. A common approach utilizes a proline ester as the starting material, which is first alkylated with a protected aminoethyl group. Subsequent deprotection and intramolecular reductive amination furnish the bicyclic core. This method offers good control over the stereochemistry at the bridgehead carbon, which is derived from the chiral pool.

Mechanistic Rationale

The synthesis begins with the N-alkylation of a proline ester with a suitable two-carbon synthon bearing a protected amine, such as 2-bromoethylamine hydrobromide. After deprotection of the amine, the resulting amino ester is subjected to reduction, typically with a hydride reducing agent like lithium aluminum hydride (LiAlH₄). The ester is reduced to a primary alcohol, and the intermediate aldehyde, formed in situ, undergoes intramolecular condensation with the secondary amine to form a cyclic iminium ion. This iminium ion is then further reduced by the hydride reagent to yield the final octahydropyrrolo[1,2-a]pyrazine.

Reductive Amination cluster_0 N-Alkylation & Deprotection cluster_1 Reductive Cyclization Proline_Ester Proline Ester Alkylated_Intermediate N-Alkylated Proline Ester Proline_Ester->Alkylated_Intermediate + Aminoethyl Halide Aminoethyl_Halide Protected Aminoethyl Halide Aminoethyl_Halide->Alkylated_Intermediate Deprotected_Amine Aminoethyl Proline Ester Alkylated_Intermediate->Deprotected_Amine Deprotection Reduction Reduction of Ester (e.g., LiAlH4) Deprotected_Amine->Reduction Iminium_Formation Intramolecular Iminium Ion Formation Reduction->Iminium_Formation Final_Reduction Reduction of Iminium Ion Iminium_Formation->Final_Reduction Product Octahydropyrrolo[1,2-a]pyrazine Final_Reduction->Product

Caption: Reductive amination approach to octahydropyrrolo[1,2-a]pyrazines.

Experimental Protocol: Reductive Amination
  • Materials: L-proline methyl ester hydrochloride, 2-(Boc-amino)ethyl bromide, potassium carbonate, methanol, lithium aluminum hydride (LiAlH₄), diethyl ether, hydrochloric acid.

  • Procedure:

    • N-Alkylation: To a solution of L-proline methyl ester hydrochloride (1.0 eq) in methanol is added potassium carbonate (2.5 eq) and 2-(Boc-amino)ethyl bromide (1.1 eq). The mixture is heated to reflux for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated.

    • Boc-Deprotection: The crude N-alkylated product is dissolved in a solution of HCl in diethyl ether and stirred at room temperature for 4 hours. The resulting precipitate is filtered and washed with diethyl ether to yield the deprotected amino ester hydrochloride.

    • Reductive Cyclization: The amino ester hydrochloride (1.0 eq) is added portion-wise to a suspension of LiAlH₄ (3.0 eq) in anhydrous diethyl ether at 0 °C. The reaction mixture is then heated to reflux for 6 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water and 15% aqueous NaOH. The resulting solid is filtered off, and the filtrate is dried and concentrated to give the crude octahydropyrrolo[1,2-a]pyrazine, which is purified by distillation or chromatography.

Cyclization and Reduction of Pyrrolopyrazinones

This two-step approach involves the initial construction of a dihydropyrrolo[1,2-a]pyrazinone intermediate, which is subsequently reduced to the desired saturated bicyclic system. The formation of the pyrazinone can be achieved through various methods, including the cyclization of N-substituted pyrrole-2-carboxamides.[3] This strategy allows for the introduction of diversity at various positions of the scaffold before the final reduction.

Mechanistic Rationale

The initial step involves the formation of the dihydropyrrolo[1,2-a]pyrazinone ring. A common method is the condensation of a 1,2-disubstituted pyrrole bearing an ester at the 2-position and an aminoethyl group at the 1-position. Intramolecular cyclization, often under thermal or base-catalyzed conditions, leads to the formation of the lactam. The subsequent reduction of the amide functionality is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄), which reduces the amide to the corresponding amine, yielding the octahydropyrrolo[1,2-a]pyrazine.

Pyrrolopyrazinone Route cluster_0 Pyrrolopyrazinone Formation cluster_1 Amide Reduction Pyrrole_Precursor 1-(Aminoethyl)pyrrole -2-carboxylate Cyclization Intramolecular Amidation Pyrrole_Precursor->Cyclization Pyrrolopyrazinone Dihydropyrrolo[1,2-a] -pyrazinone Cyclization->Pyrrolopyrazinone Reduction Reduction (e.g., LiAlH4) Pyrrolopyrazinone->Reduction Product Octahydropyrrolo[1,2-a]pyrazine Reduction->Product

Caption: Synthesis via cyclization and reduction of a pyrrolopyrazinone intermediate.

Experimental Protocol: Cyclization and Reduction
  • Materials: Methyl 1-(2-aminoethyl)-1H-pyrrole-2-carboxylate, toluene, lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF).

  • Procedure:

    • Cyclization: Methyl 1-(2-aminoethyl)-1H-pyrrole-2-carboxylate (1.0 eq) is dissolved in toluene (0.2 M), and the solution is heated to reflux for 24 hours with a Dean-Stark trap to remove methanol. The solvent is then removed under reduced pressure to yield the crude dihydropyrrolo[1,2-a]pyrazinone.

    • Reduction: The crude dihydropyrrolo[1,2-a]pyrazinone is dissolved in anhydrous THF and added dropwise to a suspension of LiAlH₄ (2.0 eq) in THF at 0 °C. The mixture is then heated to reflux for 8 hours. After cooling, the reaction is carefully quenched with water and aqueous NaOH. The resulting solids are filtered, and the filtrate is dried and concentrated to afford the octahydropyrrolo[1,2-a]pyrazine.

Catalytic Hydrogenation of Unsaturated Precursors

The catalytic hydrogenation of partially or fully unsaturated pyrrolo[1,2-a]pyrazine precursors is a highly efficient and clean method for the synthesis of the octahydro- derivative. This method is often the final step in a multi-step synthesis where the unsaturated bicyclic core is first assembled. The choice of catalyst and reaction conditions is critical to achieve complete saturation of the heterocyclic system.

Mechanistic Rationale

This method relies on the addition of hydrogen across the double bonds of the pyrrole and pyrazine rings in the presence of a heterogeneous or homogeneous transition metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on alumina (Rh/Al₂O₃). The substrate is dissolved in a suitable solvent and subjected to a hydrogen atmosphere, often at elevated pressure. The hydrogen adsorbs onto the catalyst surface and is then transferred to the unsaturated bonds of the substrate in a stepwise manner until the fully saturated octahydropyrrolo[1,2-a]pyrazine is obtained. For asymmetric hydrogenation, chiral catalysts, often based on iridium or rhodium complexes with chiral ligands, are employed to achieve high enantioselectivity.[4]

Catalytic Hydrogenation Unsaturated_Precursor Dihydropyrrolo[1,2-a]pyrazine or Pyrrolo[1,2-a]pyrazine Hydrogenation Catalytic Hydrogenation (H2, Catalyst) Unsaturated_Precursor->Hydrogenation Product Octahydropyrrolo[1,2-a]pyrazine Hydrogenation->Product

Caption: Catalytic hydrogenation of an unsaturated pyrrolo[1,2-a]pyrazine.

Experimental Protocol: Catalytic Hydrogenation
  • Materials: 3,4-Dihydropyrrolo[1,2-a]pyrazine, 10% Palladium on carbon (Pd/C), ethanol, hydrogen gas.

  • Procedure:

    • A solution of 3,4-dihydropyrrolo[1,2-a]pyrazine (1.0 eq) in ethanol is placed in a hydrogenation vessel.

    • 10% Pd/C (10 mol%) is added to the solution.

    • The vessel is purged with hydrogen gas and then pressurized to 50 psi.

    • The mixture is shaken at room temperature for 24 hours.

    • The catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield the octahydropyrrolo[1,2-a]pyrazine.

Comparative Analysis

FeatureDiastereoselective Pictet-SpenglerReductive Amination of Proline DerivativesCyclization & Reduction of PyrrolopyrazinonesCatalytic Hydrogenation of Unsaturated Precursors
Starting Materials Prolinamine, AldehydesProline esters, Aminoethyl halidesSubstituted pyrrolesUnsaturated pyrrolo[1,2-a]pyrazines
Key Reactions Iminium formation, Intramolecular cyclizationN-alkylation, Amide/Ester reduction, Reductive aminationIntramolecular amidation, Amide reductionHeterogeneous/Homogeneous hydrogenation
Stereocontrol Good to excellent diastereoselectivity from chiral poolGood control of bridgehead stereochemistryDependent on the synthesis of the pyrazinoneCan be highly enantioselective with chiral catalysts
Typical Yields Moderate to good (50-80%)Moderate (40-70% over several steps)Moderate to good (60-85% for reduction step)High to excellent (>90%)
Advantages Convergent, establishes two stereocenters in one stepUtilizes readily available chiral starting materialsAllows for late-stage diversificationHigh yielding, clean reaction, atom economical
Disadvantages Can be limited by the availability of substituted prolinaminesMulti-step sequence, use of strong reducing agentsRequires synthesis of the pyrazinone precursor, harsh reducing agentsRequires synthesis of the unsaturated precursor, specialized equipment for high pressure

Conclusion

The synthesis of octahydropyrrolo[1,2-a]pyrazines can be accomplished through several distinct and effective strategies. The choice of the optimal route is contingent upon the specific requirements of the target molecule, including the desired stereochemistry, the need for specific substitution patterns, and considerations of scale and efficiency.

  • The Diastereoselective Pictet-Spengler reaction offers an elegant and convergent approach for the stereocontrolled synthesis of this bicyclic system.

  • Reductive amination of proline derivatives provides a reliable, albeit longer, route that leverages the chirality of readily available starting materials.

  • The cyclization and reduction of pyrrolopyrazinones is a versatile strategy that allows for the construction of a diverse range of analogues.

  • Catalytic hydrogenation stands out as a highly efficient and clean final step for the synthesis of the saturated scaffold from unsaturated precursors, with the potential for high enantioselectivity when employing chiral catalysts.

A thorough understanding of these synthetic methodologies will empower researchers to make informed decisions in the design and execution of synthetic campaigns targeting novel octahydropyrrolo[1,2-a]pyrazine-based compounds for drug discovery and other applications.

References

  • Ilyn, A. P., et al. (2005). New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2-a][5][6]diazepine Fragment. The Journal of Organic Chemistry, 70(4), 1478–1481. [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

  • McNulty, J., & Still, I. W. J. (1991). Diastereoselective pictet-spengler reactions of N-Boc-L-prolinal. Tetrahedron Letters, 32(34), 4341-4344. [Link]

  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278-7289. [Link]

  • PubChem. (n.d.). Octahydropyrrolo(1,2-a)pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, G., & Antilla, J. C. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Organic Letters, 13(10), 2642-2645. [Link]

  • Zhou, Y.-G. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics. Accounts of Chemical Research, 46(11), 2657-2667. [Link]

  • Singh, U. P., & Singh, R. P. (2014). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 19(8), 12764-12811. [Link]

  • Shaabani, A., et al. (2016). An efficient and practical approach for the synthesis of indoloquinolines and indolo/pyrroloquinoxalines via a Cu-catalyzed Ugi-C/Ugi-N-arylation sequence. RSC Advances, 6(74), 70081-70088. [Link]

  • Hamada, Y., et al. (2001). An Improved Pictet-Spengler Condensation: A Convenient Synthetic Route to Bioactive Manzamine Derivatives. The Journal of Organic Chemistry, 66(20), 6784-6788. [Link]

  • D'Agostino, M., et al. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 24(21), 3872. [Link]

  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]

  • Zarganes-Tzitzikas, T., et al. (2015). The Ugi reaction in the synthesis of pyrrolo[3,4-c]pyridine derivatives. Organic & Biomolecular Chemistry, 13(48), 11624-11631. [Link]

  • Ilyn, A. P., et al. (2005). New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2-a][5][6]diazepine Fragment. The Journal of Organic Chemistry, 70(4), 1478-1481. [Link]

  • Frolov, A. S., et al. (2020). Tetrahydropyrrolo[1,2-a]pyrazinones of natural origin. Chemistry of Heterocyclic Compounds, 56(1), 1-15. [Link]

  • Xie, J.-H., & Zhou, Q.-L. (2011). Catalytic asymmetric hydrogenation of heteroaromatic compounds. Acta Chimica Sinica, 69(21), 2485-2498. [Link]

  • De Kimpe, N., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 110-141. [Link]

Sources

A Researcher's Guide to Validating the Cellular Target Engagement of 1-Methyloctahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug discovery professionals, confirming that a molecule engages its intended target within the complex milieu of a cell is a critical step in validating its therapeutic potential. This guide provides an in-depth comparison of modern biophysical techniques to validate the cellular target engagement of novel compounds, using 1-Methyloctahydropyrrolo[1,2-a]pyrazine as a representative example. While the precise target of this specific molecule may be under investigation, its structural class, pyrrolo[1,2-a]pyrazines, has been associated with a range of biological activities, including the inhibition of kinases and N-myristoyltransferases (NMTs).[1][2] This guide will, therefore, focus on methodologies adept at confirming such interactions in a cellular context, emphasizing the "why" behind experimental choices to ensure robust and reliable data.

The Imperative of Target Engagement in Drug Discovery

Establishing a direct link between a compound's binding to its target and the subsequent biological effect is the cornerstone of a successful drug discovery program.[3] Doing so in a cellular environment—as opposed to with purified proteins—provides a more physiologically relevant understanding of a compound's behavior, accounting for factors like cell permeability, intracellular concentration, and the presence of competing endogenous ligands.[4][5] This guide will compare and contrast three powerful, yet distinct, approaches for confirming the cellular target engagement of this compound: the Cellular Thermal Shift Assay (CETSA®), Kinobeads-based chemical proteomics, and Surface Plasmon Resonance (SPR) with cell lysates.

Comparative Analysis of Target Validation Methodologies

Methodology Principle Throughput Label-Free Cellular Context Key Outputs Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.[6][7][8]Low to HighYesIntact cells or cell lysatesTarget engagement, IC50/EC50Requires a specific antibody for detection (Western Blot) or mass spectrometry for proteome-wide analysis.
Kinobeads Chemical Proteomics Competitive binding of the compound against immobilized broad-spectrum kinase inhibitors for kinases in a cell lysate.[9][10]HighYesCell lysatesKinase selectivity profile, apparent KdPrimarily for ATP-competitive inhibitors; may not capture all kinases.[10]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of the compound to an immobilized target or vice versa, using cell lysate as the analyte source.[11][12]MediumYesCell lysatesBinding kinetics (ka, kd), affinity (KD)Requires immobilization of the target protein or the compound; lysate complexity can cause non-specific binding.

In-Depth Methodologies and Experimental Workflows

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Direct Binding

CETSA® is a powerful technique that directly measures the physical interaction between a drug and its target protein in a cellular environment.[7][8][13] The underlying principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[6][7]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_detection Lysis & Detection cells 1. Culture cells to desired confluency treat 2. Treat cells with this compound or vehicle (DMSO) cells->treat heat 3. Heat cell suspensions across a temperature gradient treat->heat lyse 4. Lyse cells and separate soluble and aggregated proteins heat->lyse detect 5. Detect soluble target protein (e.g., Western Blot, MS) lyse->detect end end detect->end Generate melt curve & determine thermal shift

Caption: CETSA® workflow for target engagement validation.

  • Cell Culture and Treatment:

    • Plate and culture a cell line known to express the putative target protein (e.g., a specific kinase or NMT-1).

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[7]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Transfer the supernatant containing the soluble proteins to a new tube.

  • Detection and Analysis:

    • Quantify the amount of the soluble target protein in each sample using Western blotting with a specific antibody against the target.

    • Plot the band intensities against the corresponding temperatures to generate a "melting curve".

    • A shift in the melting curve to higher temperatures in the drug-treated samples compared to the vehicle control indicates target engagement.[6][8]

  • Intact Cells vs. Lysates: Using intact cells is preferred as it confirms the compound can cross the cell membrane to engage its target. Lysates can be used if cell permeability is a known issue or to simplify the system.[7]

  • Temperature Gradient: A broad temperature range is essential to accurately define the melting curve and observe a clear shift.

  • Antibody Specificity: The reliability of the Western blot-based CETSA is entirely dependent on the specificity of the primary antibody for the target protein.

Kinobeads Chemical Proteomics: A Broadspectrum View of Kinase Inhibition

If this compound is hypothesized to be a kinase inhibitor, kinobeads offer an elegant and powerful method to not only confirm engagement with the primary target but also to profile its selectivity across a large portion of the expressed kinome.[9][10][14] This method relies on competition between the free drug in a cell lysate and immobilized, non-selective kinase inhibitors on beads.[9][10]

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competition & Enrichment cluster_ms_analysis Mass Spectrometry Analysis lysate 1. Prepare native cell lysate incubate 2. Incubate lysate with this compound lysate->incubate kinobeads 3. Add kinobeads to enrich unbound kinases incubate->kinobeads digest 4. Elute, digest, and analyze bound proteins by LC-MS/MS kinobeads->digest quantify 5. Quantify protein abundance across drug concentrations digest->quantify end end quantify->end Generate competition binding curves and determine selectivity

Caption: Kinobeads workflow for kinase target profiling.

  • Cell Lysate Preparation:

    • Lyse cultured cells under native conditions to preserve kinase structure and activity.

    • Clarify the lysate by centrifugation to remove insoluble material.

  • Competition Binding:

    • Incubate aliquots of the cell lysate with increasing concentrations of this compound or a vehicle control.

    • Add the kinobeads slurry to each sample and incubate to allow for the binding of kinases not occupied by the test compound.

  • Enrichment and Digestion:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

    • Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample.

    • For each identified kinase, plot its abundance against the concentration of this compound. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that the compound is engaging that kinase.[9][14]

  • Native Lysate: It is crucial to use a lysis buffer without strong detergents or denaturants to maintain the native conformation of the kinases.

  • Competition Format: This format is key to identifying specific interactors. Proteins that bind to the beads in a drug-dose-dependent manner are the targets of the compound.

  • Quantitative Mass Spectrometry: This allows for the simultaneous profiling of hundreds of kinases, providing a comprehensive view of the compound's selectivity.[9]

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics in a Complex Background

SPR is a label-free optical technique that measures real-time biomolecular interactions.[12][15] While traditionally used with purified components, SPR can be adapted to study target engagement in cell lysates, offering a quantitative measure of binding kinetics and affinity.[16]

SPR_Workflow cluster_immobilization Target Immobilization cluster_binding_analysis Binding Analysis cluster_data_fitting Data Fitting & Analysis immobilize 1. Immobilize purified target protein on SPR sensor chip inject_lysate 2. Inject cell lysate pre-incubated with this compound immobilize->inject_lysate measure_response 3. Measure binding response in real-time inject_lysate->measure_response fit_curves 4. Fit sensorgrams to kinetic models measure_response->fit_curves determine_params 5. Determine Ka, Kd, and KD fit_curves->determine_params end end determine_params->end Quantify binding kinetics and affinity

Caption: SPR workflow for kinetic analysis in cell lysates.

  • Chip Preparation and Immobilization:

    • Covalently immobilize a high-purity preparation of the recombinant target protein onto an SPR sensor chip.

    • Alternatively, immobilize this compound if it has a suitable functional group and the target protein is in the lysate.

  • Sample Preparation:

    • Prepare cell lysates from the relevant cell line.

    • Create a dilution series of this compound in the cell lysate.

  • SPR Analysis:

    • Inject the lysate samples containing different concentrations of the compound over the sensor chip surface.

    • Monitor the change in the SPR signal in real-time to generate sensorgrams.

  • Data Analysis:

    • Fit the sensorgrams to appropriate binding models to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[12][17]

  • Immobilization Strategy: Immobilizing the protein is often more straightforward, but immobilizing the small molecule can sometimes provide a more native presentation of the target in the lysate.

  • Reference Surface: A reference channel on the sensor chip is critical to subtract non-specific binding and bulk refractive index changes from the lysate.

  • Kinetic Analysis: SPR's unique ability to provide kinetic data (on- and off-rates) can be invaluable for lead optimization, offering insights beyond simple affinity measurements.[17]

Conclusion: An Orthogonal Approach for Confident Validation

No single method is foolproof. The most robust validation of target engagement for this compound will come from the convergence of data from orthogonal approaches. A recommended strategy would be to first use a broad, discovery-based method like Kinobeads (if a kinase target is suspected) or proteome-wide CETSA-MS to identify primary targets. Subsequently, a more focused and direct binding assay like Western blot-based CETSA or SPR with cell lysates should be employed to confirm and quantify the engagement of the highest-priority target(s). This multi-faceted approach provides the rigorous, self-validating evidence required to confidently advance a compound through the drug discovery pipeline.

References

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - ACS Fall 2025. Available at: [Link]

  • Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 2012. Available at: [Link]

  • The target landscape of clinical kinase drugs - PMC - NIH. Available at: [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. Available at: [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. Available at: [Link]

  • Determining target engagement in living systems - PMC - NIH. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. Available at: [Link]

  • A Practical Guide to Target Engagement Assays - Selvita. Available at: [Link]

  • Target Identification and Validation at MDC - Medicines Discovery Catapult. Available at: [Link]

  • Target validation – BioCurate's perspective. Available at: [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC - PubMed Central. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]

  • How to Solve Challenges in Molecular Interaction Studies? Can SPR Tech - AntBio. Available at: [Link]

  • Target Binding Characterization - Eurofins Discovery. Available at: [Link]

  • How does Digital SPR fit into early drug discovery? - Nicoya Lifesciences. Available at: [Link]

  • How does SPR work in Drug Discovery? - deNOVO Biolabs. Available at: [Link]

  • A The synthesis of new 1-phosphonylated pyrrolo [1,2-a] pyrazine... - ResearchGate. Available at: [Link]

  • (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine - PubChem. Available at: [Link]

  • Pyrrolo(1,2-a)pyrazine | C7H6N2 | CID 11018843 - PubChem. Available at: [Link]

  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - NIH. Available at: [Link]

  • Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors of Human N-Myristoyltransferase-1 - ResearchGate. Available at: [Link]

  • One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates - RSC Publishing. Available at: [Link]

  • Pharmacological activity and mechanism of pyrazines - PubMed. Available at: [Link]

Sources

A Comprehensive Guide to Assessing the Selectivity Profile of 1-Methyloctahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. The selectivity of a compound, its ability to interact with the intended target while avoiding others, is a cornerstone of this process, dictating both its efficacy and its safety profile. This guide provides an in-depth look at assessing the selectivity of 1-Methyloctahydropyrrolo[1,2-a]pyrazine, a member of the versatile pyrrolo[1,2-a]pyrazine family. While specific experimental data for this particular molecule is not yet widespread, the known biological activities of its parent scaffold provide a rational basis for a targeted selectivity assessment.

The pyrrolo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities.[1] These compounds have been identified as potent inhibitors of various kinases, including Pim kinases,[2][3] Aurora kinases,[4][5][6] and FGFR.[7] Additionally, they have been shown to act as antagonists for G-protein coupled receptors (GPCRs) such as the metabotropic glutamate receptor 5 (mGluR5), melanocortin-4 receptor (MC4R),[8] and corticotropin-releasing factor 1 (CRF1) receptor.[9] One derivative of octahydropyrrolo[1,2-a]pyrazine has also been identified as an inhibitor of N-myristoyltransferase-1.[10][11] This broad activity profile underscores the critical need for a thorough selectivity assessment of any new analogue, such as this compound, to determine its therapeutic potential and potential off-target liabilities.

This guide will detail the experimental methodologies to build a comprehensive selectivity profile, focusing on the primary target classes for the pyrrolo[1,2-a]pyrazine scaffold: kinases and GPCRs.

I. Foundational Principles of Selectivity Profiling

Selectivity profiling is not merely a data-gathering exercise; it is a strategic imperative in drug discovery. A highly selective compound offers several advantages:

  • Reduced Off-Target Effects: Minimizing interactions with unintended biological targets reduces the risk of adverse drug reactions.

  • Clearer Structure-Activity Relationships (SAR): Understanding the selectivity profile helps to rationalize the observed biological activity and guide further chemical optimization.

  • Enhanced Therapeutic Index: A selective compound is more likely to have a wider margin between its therapeutic dose and a dose that causes toxicity.

The following sections outline the key experimental approaches to quantitatively assess the selectivity of a test compound, which we will refer to as "Compound X" (representing this compound).

II. Assessing Selectivity Against G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are common drug targets.[12][13] The initial assessment of a compound's interaction with GPCRs is typically performed using radioligand binding assays.

Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are a robust and sensitive method to determine the affinity of a compound for a specific receptor.[14] The principle involves a competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture expressing target GPCR prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation to pellet membranes prep2->prep3 prep4 Resuspend & Aliquot Membranes prep3->prep4 assay1 Incubate membranes with radioligand and varying concentrations of Compound X prep4->assay1 assay2 Separate bound from free radioligand via filtration assay3 Quantify radioactivity of bound ligand analysis1 Plot % inhibition vs. log[Compound X] assay3->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the GPCR of interest.

    • Harvest and lyse the cells in a hypotonic buffer.

    • Homogenize the cell lysate and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (typically at or below its Kd), and a range of concentrations of Compound X.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter mats and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of Compound X.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Compound X that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for Compound X using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Interpreting the GPCR Selectivity Profile

A comprehensive selectivity screen would test Compound X against a panel of GPCRs, including those for which other pyrrolo[1,2-a]pyrazine derivatives have shown activity (e.g., mGluRs, MC4R, CRF1) as well as a broader panel representing different GPCR families.

Table 1: Hypothetical GPCR Selectivity Profile of Compound X

Receptor TargetCompound X (Ki, nM)Reference Compound (Ki, nM)Reference Compound Name
MC4R 50 10PF-07258669[15]
mGluR1>10,00025MPEP
CRF18505Antalarmin[16]
Dopamine D2>10,0002Haloperidol
Serotonin 5-HT2A>10,0001Ketanserin
Adrenergic α1A>10,0000.5Prazosin[17]
Adrenergic α2A>10,0001Clonidine[17]
Neurokinin NK115000.2Aprepitant[18][19][20]

This is hypothetical data for illustrative purposes.

From this hypothetical data, one would conclude that Compound X has moderate affinity for the MC4 receptor and some weak activity at the CRF1 and NK1 receptors, while being highly selective over the other tested GPCRs. The >20-fold selectivity for MC4R over CRF1 and >30-fold selectivity over NK1 suggests a promising starting point for further optimization if MC4R is the intended target.

III. Assessing Selectivity Against Kinases

The pyrrolo[1,2-a]pyrazine scaffold is a well-established kinase inhibitor pharmacophore.[21][22] Therefore, a thorough kinase selectivity screen is essential.

Kinase Inhibition Assays

Kinase inhibition assays measure the ability of a compound to block the enzymatic activity of a kinase, which is the phosphorylation of a substrate. A variety of assay formats are available, with a common one being a fluorescence-based assay.

G cluster_assay Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis assay1 Incubate kinase, substrate, and ATP with varying concentrations of Compound X assay2 Allow phosphorylation to proceed detect1 Add detection reagent (e.g., antibody against phosphorylated substrate) assay2->detect1 detect2 Measure signal (e.g., fluorescence) analysis1 Plot % inhibition vs. log[Compound X] detect2->analysis1 analysis2 Determine IC50 value analysis1->analysis2

Caption: Workflow for a typical kinase inhibition assay.

  • Assay Setup:

    • In a 96- or 384-well plate, add the kinase enzyme, a specific peptide or protein substrate, and ATP to initiate the reaction.

    • Include a range of concentrations of Compound X.

    • Have control wells for 100% activity (no inhibitor) and background (no kinase).

  • Enzymatic Reaction:

    • Incubate the plate at the optimal temperature for the kinase to allow the phosphorylation of the substrate to occur.

  • Detection:

    • Stop the reaction and add a detection reagent. This is often an antibody that specifically recognizes the phosphorylated form of the substrate, coupled to a fluorescent probe.

    • Measure the fluorescence intensity, which is proportional to the amount of phosphorylated substrate and thus the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of Compound X relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the concentration of Compound X.

    • Fit the data to a dose-response curve to determine the IC50 value.

Interpreting the Kinase Selectivity Profile

For a comprehensive profile, Compound X should be screened against a large panel of kinases representing the human kinome.

Table 2: Hypothetical Kinase Selectivity Profile of Compound X

Kinase TargetCompound X (IC50, nM)Reference Compound (IC50, nM)Reference Compound Name
Pim-1 80 13Thiazolidinedione derivative[13]
Pim-25002300Thiazolidinedione derivative[13]
Pim-31200--
Aurora A>10,0000.02 (Kd)SCH 1473759[4]
Aurora B>10,0000.03 (Kd)SCH 1473759[4]
FGFR1>10,00018AZD4547
ERK5>10,000--
CDK9>10,0005127Imidazo[1,2-a]pyrazine derivative[23]
CHK1>10,0001Prexasertib[23]

This is hypothetical data for illustrative purposes.

This hypothetical data suggests that Compound X is a moderately potent and selective inhibitor of Pim-1 kinase. The selectivity over other Pim isoforms is modest, but the high selectivity against other kinases like Aurora, FGFR, ERK5, CDK9, and CHK1 is a favorable characteristic. If Pim-1 is the desired target, further optimization would focus on improving potency and selectivity against Pim-2 and Pim-3.

IV. Functional Assays: Moving Beyond Binding

While binding assays provide crucial information about affinity, functional assays are necessary to determine the pharmacological action of a compound (e.g., agonist, antagonist, inverse agonist). For GPCRs, this could involve measuring second messenger levels (e.g., cAMP, Ca2+), while for kinases, it would involve assessing the phosphorylation of downstream cellular substrates.

V. Conclusion

The assessment of a compound's selectivity profile is a multi-faceted process that is essential for successful drug development. For a novel compound like this compound, a systematic evaluation against relevant target classes, informed by the known activities of its parent scaffold, is the most logical approach. By employing a combination of high-quality binding and functional assays, researchers can build a comprehensive understanding of a compound's biological interactions, paving the way for the development of safer and more effective medicines. The methodologies and interpretative frameworks presented in this guide provide a solid foundation for such an endeavor.

References

  • Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. PubMed. [Link]

  • Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. ResearchGate. [Link]

  • Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1. PubMed. [Link]

  • Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. PubMed. [Link]

  • Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors of Human N-Myristoyltransferase-1. ResearchGate. [Link]

  • Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. PubMed. [Link]

  • Melanocortin-4 receptor antagonists as potential therapeutics in the treatment of cachexia. Current Topics in Medicinal Chemistry. [Link]

  • Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. PubMed. [Link]

  • The design, synthesis, and biological evaluation of PIM kinase inhibitors. PubMed. [Link]

  • Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. PubMed. [Link]

  • A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences. PubMed Central. [Link]

  • Pyrrolo[2,1-f][2][3][14]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of the Iranian Chemical Society. [Link]

  • Deorphaning pyrrolopyrazines as potent multi-target antimalarial agents. PubMed. [Link]

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. [Link]

  • Aryl piperazine melanocortin MC4 receptor agonists. PubMed. [Link]

  • Antiemetic Neurokinin-1 Receptor Blockers. StatPearls - NCBI Bookshelf. [Link]

  • Octahydropyrrolo(1,2-a)pyrazine. PubChem. [Link]

  • Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. ResearchGate. [Link]

  • Dual action of neurokinin-1 antagonists on Mas-related GPCRs. JCI Insight. [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. National Institutes of Health. [Link]

  • Neurokinin 1 Receptor Antagonists for Pruritus. PubMed Central. [Link]

  • Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss. PubMed. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health. [Link]

  • The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? MDPI. [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. National Institutes of Health. [Link]

  • Pyrrolo[1,2-b]pyridazines, pyrrolo[2,1-f]triazin-4(3H)-ones, and related compounds as novel corticotropin-releasing factor 1 (CRF₁) receptor antagonists. PubMed. [Link]

  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST WebBook. [Link]

  • Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. PubMed. [Link]

  • Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer. PubMed. [Link]

  • Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. PubMed Central. [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed. [Link]

  • Piperazinylimidazo[1,2-a]pyrazines with selective affinity for in vitro alpha-adrenergic receptor subtypes. PubMed. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]

  • Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PubMed. [Link]

  • Discovery of Orally Bioavailable imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. PubMed. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Pyrrolo(1,2-a)pyrazine. PubChem. [Link]

  • Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43. MDPI. [Link]

  • Phenylethynyl-pyrrolo[1,2-a]pyrazine: a new potent and selective tool in the mGluR5 antagonists arena. Semantic Scholar. [Link]

Sources

A Researcher's Guide to 1-Methyloctahydropyrrolo[1,2-a]pyrazine: Navigating Ambiguity and Establishing a Baseline for Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Reproducibility in the Face of Ambiguous Data

In the realm of chemical research and drug development, the principle of reproducibility is paramount. The ability to replicate, validate, and build upon published findings forms the bedrock of scientific progress. However, this process is often hampered by a foundational issue: the ambiguous or inaccurate identification of chemical entities in publicly accessible databases and literature. This guide addresses the topic of data reproducibility for 1-Methyloctahydropyrrolo[1,2-a]pyrazine, a compound that exemplifies this challenge.

A thorough search of the scientific literature reveals a significant lack of specific and reproducible data for this compound. Furthermore, the commonly cited CAS number, 6415-05-0, is inconsistently assigned to vastly different chemical structures, creating a confusing landscape for any researcher venturing into this chemical space. This guide, therefore, shifts its focus from a direct comparison of non-existent data to a more fundamental and arguably more critical objective: to provide a comprehensive, scientifically-grounded framework for the synthesis, characterization, and potential biological evaluation of this compound. By establishing a robust and verifiable baseline, we aim to empower researchers to generate the high-quality, reproducible data that is currently lacking.

This guide is structured to first address the existing data ambiguity, then to propose a plausible and detailed synthetic pathway, outline expected analytical characterization benchmarks, and finally, to discuss the potential biological relevance of this scaffold based on related compounds.

Part 1: Deconstructing the Data Ambiguity

The primary obstacle in assessing the reproducibility of data for this compound is the inconsistency in its basic identification. Several online chemical vendors and databases list the compound, but often with conflicting or minimal supporting data. The parent scaffold, octahydropyrrolo[1,2-a]pyrazine, is better characterized, with a registered CAS number of 5654-83-1.[1][2] This discrepancy highlights the critical need for researchers to diligently verify the identity of their starting materials and synthesized compounds through rigorous analytical methods, rather than relying solely on database entries.

To navigate this ambiguity, we propose a decision-making workflow for researchers encountering similar situations:

start Encounter Ambiguous Chemical Identifier cas_check Verify CAS Number Across Multiple Databases (e.g., SciFinder, PubChem, Reaxys) start->cas_check consistent Is the structural assignment consistent across reliable sources? cas_check->consistent lit_search Conduct in-depth literature search for synthesis and characterization data consistent->lit_search Yes propose_route Propose a de novo synthetic route based on related compounds consistent->propose_route No caution Proceed with caution. Consider the source's reliability. consistent->caution Inconsistent, but a commercial source exists data_available Is detailed experimental data (NMR, MS, etc.) available? lit_search->data_available proceed Proceed with experiment, using published data as a benchmark data_available->proceed Yes data_available->propose_route No characterize Synthesize and rigorously characterize the compound proceed->characterize Self-validation propose_route->characterize publish Publish detailed findings to correct the scientific record characterize->publish

Caption: Decision workflow for researchers facing ambiguous chemical data.

Part 2: A Proposed Synthetic Pathway and Experimental Protocol

Given the lack of a reliable published procedure for this compound, we propose a robust, multi-step synthesis based on well-established methodologies for related N-heterocycles.[3][4][5][6] The overall strategy involves the construction of a partially unsaturated pyrrolo[1,2-a]pyrazine core, followed by a complete reduction of the pyrazine ring.

cluster_0 Synthesis of Precursor cluster_1 Ring Closure cluster_2 Final Reduction A Pyrrole-2-carboxaldehyde C Reductive Amination (e.g., NaBH(OAc)3) A->C B Methylamine B->C D N-Methyl-1H-pyrrol-2-yl)methanamine C->D F Schotten-Baumann reaction D->F E Chloroacetyl chloride E->F G 2-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide F->G H Intramolecular Cyclization (e.g., NaH) G->H I 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-one H->I J Reduction (e.g., LiAlH4 or NaBH4/I2) I->J K This compound J->K

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide

  • Reductive Amination: To a solution of pyrrole-2-carboxaldehyde (1.0 eq) in dichloromethane (DCM), add a solution of methylamine (1.1 eq, as a solution in THF or water) and sodium triacetoxyborohydride (1.5 eq). Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Acetylation: Dissolve the crude N-methyl-(1H-pyrrol-2-yl)methanamine in DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture with water and brine, then dry over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide.

Step 2: Synthesis of 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-one

  • To a solution of the acetamide from Step 1 in anhydrous THF, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour, then heat to reflux for 6-8 hours.

  • Cool the reaction to 0 °C and carefully quench with water. Extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude lactam can be purified by column chromatography.

Step 3: Reduction to this compound

  • Method A: Lithium Aluminum Hydride (LAH) Reduction:

    • Add a solution of the lactam from Step 2 in anhydrous THF dropwise to a stirred suspension of LAH (3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

    • After the addition is complete, heat the mixture to reflux for 12 hours.

    • Cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate to yield the crude product, which can be purified by distillation or chromatography.

  • Method B: Sodium Borohydride and Iodine Reduction: [7]

    • To a solution of the lactam from Step 2 in anhydrous THF, add sodium borohydride (4.0 eq).

    • Slowly add a solution of iodine (2.0 eq) in THF at room temperature.

    • Heat the mixture to reflux for 18-24 hours.

    • Cool the reaction and quench with aqueous HCl. Basify the mixture with NaOH solution and extract with DCM.

    • Dry the organic layer, concentrate, and purify as above.

Part 3: Predicted Analytical Data for Compound Validation

To ensure the reproducibility of this synthesis, rigorous characterization of the final product is essential. Based on the structure of this compound and data from its parent scaffold, we can predict the expected analytical data.

Analytical Technique Predicted Data for this compound Rationale / Comments
Molecular Formula C₈H₁₆N₂---
Molecular Weight 140.23 g/mol ---
¹H NMR (CDCl₃, 400 MHz) δ 2.3-3.2 (m, 10H, ring protons), 2.25 (s, 3H, N-CH₃), 1.6-2.0 (m, 3H, ring protons)The spectrum is expected to be complex due to overlapping signals of the saturated bicyclic system. The N-methyl singlet will be a key diagnostic peak.
¹³C NMR (CDCl₃, 100 MHz) δ ~50-65 (multiple signals, ring carbons adjacent to N), ~40-45 (N-CH₃), ~20-35 (other ring carbons)The exact chemical shifts will depend on the stereochemistry of the ring fusion.
Mass Spectrometry (ESI+) m/z 141.1386 [M+H]⁺High-resolution mass spectrometry is crucial to confirm the elemental composition.
FT-IR (neat) 2950-2800 cm⁻¹ (C-H stretch), 1450 cm⁻¹ (C-H bend)The spectrum will be typical of a saturated amine, lacking carbonyl or aromatic signals.

Part 4: Potential Biological Activity and Comparison with Alternatives

The pyrrolo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[5][8] Derivatives have been investigated as anticancer agents, kinase inhibitors, and for their effects on the central nervous system. The fully saturated octahydropyrrolo[1,2-a]pyrazine core, in particular, has been utilized as a rigid scaffold to mimic peptide turns, for instance in the development of IAP (Inhibitor of Apoptosis Proteins) antagonists.

Researchers synthesizing this compound could consider screening it in assays related to:

  • Anticancer Activity: Evaluation against a panel of cancer cell lines (e.g., NCI-60) to identify any cytotoxic or cytostatic effects.

  • Kinase Inhibition: Screening against a broad panel of kinases to identify potential targets.

  • CNS Activity: Initial evaluation in animal models for anticonvulsant or anxiolytic-like effects, as has been done for other derivatives.

Compared to its aromatic precursor, 1-methylpyrrolo[1,2-a]pyrazine, the saturated analog will have a three-dimensional structure, which may allow for more specific interactions with biological targets. It also lacks the potential for metabolic activation through aromatic oxidation, which could be a desirable feature in drug development.

Conclusion: A Call for Clarity and Rigor

The case of this compound serves as a critical reminder of the importance of data integrity and thorough characterization in chemical research. Reproducibility is not just about following a protocol; it's about being certain of the identity and purity of the materials involved. This guide has provided a pathway to navigate the existing ambiguity surrounding this compound by proposing a detailed, verifiable synthetic route and a set of analytical benchmarks. It is our hope that this will enable researchers to produce, characterize, and publish reliable data on this and other poorly documented chemical entities, thereby strengthening the foundation of our collective scientific knowledge.

References

  • MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. Available at: [Link]

  • PubMed. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthetic strategies for pyrrolo[2,1-f][3][9][10]triazine: the parent moiety of antiviral drug remdesivir. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolo[1, 2-a]pyrazines through a imination/annulation tandem reaction. Available at: [Link]

  • ACS Publications. (n.d.). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. Available at: [Link]

  • PubChem. (n.d.). Octahydropyrrolo(1,2-a)pyrazine. Available at: [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

  • PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine. Available at: [Link]

  • ResearchGate. (n.d.). Enantiomerically pure piperazines via NaBH4/I2 reduction of cyclic amides. Available at: [Link]

  • PubChem. (n.d.). (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Methyloctahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 1-Methyloctahydropyrrolo[1,2-a]pyrazine (CAS No: 155206-39-6), a heterocyclic building block used in chemical synthesis. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Core Principle: Proactive Waste Management

The responsible management of chemical waste begins before the first experiment. The principle of "cradle-to-grave" management, a cornerstone of the Resource Conservation and Recovery Act (RCRA), holds the waste generator responsible for the chemical's entire lifecycle, from generation to final disposal.[1][2] Understanding the properties and potential hazards of this compound is the first and most critical step in this process.

Hazard Identification and Characterization

This compound is a solid organic compound. Its primary acute hazard, as defined by the Globally Harmonized System (GHS), is oral toxicity. The parent scaffold, pyrrolo[1,2-a]pyrazine, is also known to cause skin irritation, serious eye damage, and respiratory irritation, warranting a cautious approach to handling all its derivatives.[3]

Table 1: Physicochemical and Hazard Profile of this compound

PropertyValueSource
CAS Number 155206-39-6
Molecular Formula C₈H₁₆N₂
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Hazard Classification Acute Toxicity, Oral (Category 4)
Storage Class 11: Combustible Solids

The causality behind treating this compound as hazardous waste stems directly from its H302 classification. Ingesting even small quantities can cause adverse health effects. Therefore, all materials contaminated with this compound, including empty containers, personal protective equipment (PPE), and spill cleanup materials, must be managed as hazardous waste.

Regulatory Framework: Compliance with RCRA

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under RCRA.[4] A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits at least one of four "characteristics":

  • Ignitability: Catches fire easily.

  • Corrosivity: Can corrode metal containers.

  • Reactivity: Is unstable and may explode or release toxic fumes.

  • Toxicity: Is harmful when ingested or absorbed.[5][6]

While this compound is not a specifically listed waste, its known oral toxicity (H302) requires that it be managed as a characteristic hazardous waste to ensure compliance and safety.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound and its associated waste streams.

Step 1: Waste Characterization and Segregation
  • Action: Designate all this compound, including residual amounts in containers and contaminated materials (e.g., gloves, weigh boats, paper towels), as "Hazardous Waste."

  • Causality: This proactive characterization prevents the accidental mixing of hazardous and non-hazardous waste, which is a common and costly compliance violation. Proper segregation is the foundation of safe laboratory waste management.

Step 2: Containerization
  • Action: Place the waste into a chemically compatible, non-reactive container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or residues on the outside. For solid waste, a high-density polyethylene (HDPE) pail or a similar robust container is appropriate.

  • Causality: Secure containerization prevents the release of the chemical into the environment through spills or volatilization. Using a compatible material ensures the container itself does not degrade, leading to a loss of containment.

Step 3: Labeling
  • Action: Immediately label the waste container with a completed Hazardous Waste tag. The label must include the following information:

    • The words "Hazardous Waste"

    • Generator's Name and Address (Your institution and laboratory)

    • Accumulation Start Date (The date the first drop of waste entered the container)

    • Full Chemical Name: "this compound"

    • Hazard Characteristics: "Toxic"

  • Causality: Proper labeling is a legal requirement under RCRA and is essential for communicating hazards to all personnel and to the ultimate disposal facility. The accumulation start date is critical for tracking how long the waste has been stored, as there are regulatory time limits.[2]

Step 4: On-Site Accumulation and Storage
  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your institution's policies. The storage area should be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • Equipped with secondary containment to capture any potential leaks.

    • Away from incompatible materials, heat sources, and open flames.[7]

  • Causality: Designated and controlled storage areas minimize the risk of accidental spills, fires, or reactions with other chemicals. Secondary containment provides a crucial failsafe in the event of primary container failure.

Step 5: Final Disposal
  • Action: Arrange for the pickup, transport, and final disposal of the waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash.

  • Causality: Licensed hazardous waste contractors are trained and equipped to handle, transport, and dispose of chemical waste in a manner that complies with all federal, state, and local regulations, ensuring environmental protection and legal compliance.[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from activities involving this compound.

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_management Waste Management Protocol A Waste Generated (Pure chemical, contaminated PPE, labware, spill debris) B Is waste contaminated with This compound? A->B C Designate as Hazardous Waste B->C Yes G Dispose in Non-Hazardous Trash B->G No D Place in a compatible, closed, and labeled container C->D E Store in designated Satellite Accumulation Area D->E F Contact EH&S for pickup and disposal by licensed vendor E->F

Caption: Decision workflow for this compound waste.

Emergency Procedures: Spill and Decontamination

In the event of a small spill, follow these immediate steps:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Cordon off the spill area.

  • Protect: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]

  • Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Compliance and Assistance . Missouri Department of Natural Resources. [Link]

  • 1-methyl pyrrolo[1,2-a]pyrazine, 64608-59-9 . The Good Scents Company. [Link]

  • Pyrrolo(1,2-a)pyrazine | C7H6N2 | CID 11018843 - Safety and Hazards . PubChem. [Link]

  • The 4 Characteristics of RCRA Hazardous Waste Explained . Lion Technology Inc. [Link]

  • Hazardous Waste . Virginia Department of Environmental Quality. [Link]

  • This compound, 95% Purity . CP Lab Safety. [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities . ResearchGate. [Link]

  • Showing Compound 1-Methylpyrrolo[1,2-a]pyrazine (FDB011180) . FooDB. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
1-Methyloctahydropyrrolo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.